6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO4/c1-13-7-10(14)16-12(17-11(15)8-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISHCGVNWMRLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50544762 | |
| Record name | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109737-57-7 | |
| Record name | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50544762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109737-57-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (Phenylboronic acid MIDA ester)
Abstract
This technical guide provides a comprehensive overview of 6-methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, a cornerstone reagent in modern synthetic chemistry, more commonly known as phenylboronic acid MIDA ester. This document delves into its fundamental chemical properties, elucidates its critical role as a protecting group for boronic acids, and provides detailed, field-proven protocols for its synthesis, application in iterative cross-coupling reactions, and subsequent deprotection. Furthermore, this guide explores the burgeoning potential of MIDA boronates in medicinal chemistry and drug delivery, offering insights for researchers, scientists, and drug development professionals.
Introduction: The Advent of a Bench-Stable Boronic Acid Surrogate
Boronic acids are indispensable tools in organic synthesis, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. However, the utility of free boronic acids is often hampered by their inherent instability, which can include a propensity for dehydration to form boroxines, and decomposition under various reaction conditions.[1] This instability complicates purification, storage, and quantitative analysis, often necessitating their late-stage introduction in a synthetic sequence.
To circumvent these challenges, the development of robust protecting groups for boronic acids has been a significant area of research. Among the most successful and widely adopted of these is the N-methyliminodiacetic acid (MIDA) protecting group. The condensation of a boronic acid with MIDA yields a bicyclic MIDA boronate, a tetracoordinate boron species that is exceptionally stable. This compound is the MIDA-protected form of phenylboronic acid and serves as a paradigm for this class of reagents.[2][3]
These MIDA boronates are typically free-flowing, crystalline solids that exhibit remarkable stability to air, moisture, and silica gel chromatography, allowing for easy handling and purification.[1][4] This stability is attributed to the tetracoordinate nature of the boron atom within the MIDA ligand framework, which prevents the transmetalation step essential for the Suzuki-Miyaura coupling. However, the MIDA group can be readily cleaved under mild basic conditions to regenerate the reactive boronic acid in situ, enabling its participation in subsequent reactions.[5] This "slow-release" characteristic has revolutionized the concept of iterative cross-coupling, allowing for the sequential and controlled construction of complex molecules.[1][6]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | Phenylboronic acid MIDA ester | [7][8] |
| CAS Number | 109737-57-7 | [3][7] |
| Molecular Formula | C₁₁H₁₂BNO₄ | [2][8] |
| Molecular Weight | 233.03 g/mol | [2][8] |
| Appearance | White to off-white powder/crystalline solid | [8][9] |
| Melting Point | 166-170 °C | [8][9] |
| Solubility | Soluble in various organic solvents |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 7.38 (d, J = 7.2 Hz, 1H), 4.33 (d, J = 17.2 Hz, 2H), and 2.63 (s, 3H).[2]
-
¹³C NMR (DMSO-d₆): δ 169.9 (C=O), 134.5 (aromatic carbons).[2]
The stability and unique reactivity profile of MIDA boronates stem from the boron atom's sp³ hybridization within the trivalent MIDA ligand, which contrasts with the sp² hybridization of free boronic acids. This structural feature renders the MIDA boronate unreactive towards transmetalation under standard anhydrous cross-coupling conditions.
Synthesis and Deprotection: A Practical Workflow
The synthesis of this compound is typically achieved through a condensation reaction between phenylboronic acid and N-methyliminodiacetic acid (MIDA).[2] Recent advancements have introduced milder and more efficient protocols, such as the use of MIDA anhydride, which acts as both the ligand source and an in situ desiccant.[10]
Detailed Synthesis Protocol
This protocol describes a general and robust method for the synthesis of phenylboronic acid MIDA ester.
Materials:
-
Phenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Toluene/DMSO (10:1)
-
Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq.) and N-methyliminodiacetic acid (1.2 eq.).
-
Add a 10:1 mixture of toluene and DMSO as the solvent.
-
Heat the reaction mixture to reflux and allow it to stir for 6 hours, collecting any water that is formed in the Dean-Stark trap.
-
After 6 hours, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure this compound.
Caption: Synthesis workflow for phenylboronic acid MIDA ester.
Deprotection Protocol
The MIDA group can be readily removed under mild aqueous basic conditions to liberate the corresponding boronic acid for subsequent reactions.[5]
Materials:
-
Phenylboronic acid MIDA ester
-
1 M Sodium hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve the phenylboronic acid MIDA ester in THF in a reaction vessel.
-
Add an aqueous solution of 1 M NaOH.
-
Stir the mixture at room temperature. The deprotection is typically rapid.
-
The resulting boronic acid can be used directly in the subsequent reaction or isolated by an appropriate workup procedure.
Caption: Deprotection of phenylboronic acid MIDA ester.
Application in Suzuki-Miyaura Iterative Cross-Coupling
The stability of MIDA boronates under anhydrous conditions, coupled with their facile deprotection, makes them ideal for iterative cross-coupling (ICC) strategies.[1] This allows for the sequential addition of different molecular fragments, enabling the construction of complex molecular architectures from simple building blocks.[6]
The general strategy involves coupling an aryl halide with a MIDA-protected organoboron reagent. The MIDA group on the resulting product remains intact, allowing for further functionalization of the molecule. In a subsequent step, the MIDA group is cleaved, and the newly formed boronic acid can participate in a second cross-coupling reaction with a different aryl halide.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Emerging Applications in Medicinal Chemistry and Drug Development
The unique properties of boron-containing compounds have garnered significant interest in medicinal chemistry. Boronic acids and their derivatives are known to act as potent enzyme inhibitors and have been successfully developed into FDA-approved drugs.[11]
Mechanism of Action: Proteasome Inhibition
A key mechanism of action for several boron-containing anticancer agents is the inhibition of the proteasome, a cellular complex responsible for degrading ubiquitinated proteins.[12][13] The boronic acid moiety can form a stable, yet reversible, covalent bond with the N-terminal threonine residue in the active site of the 20S proteasome.[13] This inhibition disrupts the degradation of key regulatory proteins, such as p53 and p21, leading to cell cycle arrest and apoptosis in cancer cells.[12][14]
MIDA Boronates as Prodrugs and in Drug Delivery
The stability of MIDA boronates and their ability to release the active boronic acid under specific conditions make them attractive candidates for prodrug strategies.[15] A MIDA boronate-based prodrug could potentially circulate in the body in its inactive, stable form, and then be selectively activated in the tumor microenvironment, which is often characterized by higher levels of reactive oxygen species (ROS) that can facilitate the cleavage of the carbon-boron bond.[11][15]
Furthermore, boron-containing materials are being explored for their use in stimuli-responsive drug delivery systems.[16] These systems can be designed to release their therapeutic payload in response to specific triggers such as changes in pH, temperature, or the presence of certain biomolecules, offering a promising avenue for targeted cancer therapy.
Conclusion
This compound, or phenylboronic acid MIDA ester, represents a significant advancement in the field of organic synthesis. Its exceptional stability, coupled with the ability to controllably release the reactive boronic acid, has made it an invaluable tool for the construction of complex molecules via iterative cross-coupling. The foundational principles demonstrated by this reagent have paved the way for the development of a wide array of MIDA boronates, expanding the synthetic chemist's toolbox. Looking forward, the unique properties of MIDA boronates hold considerable promise for the design of novel therapeutics and targeted drug delivery systems, positioning them at the forefront of innovation in both chemistry and medicine.
References
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A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome. PubMed. Available at: [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
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Anti-cancer effect of boron derivatives on small-cell lung cancer. PubMed. Available at: [Link]
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MIDA boronate allylation – synthesis of ibuprofen. RSC Publishing. Available at: [Link]
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Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis. Available at: [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]
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Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis. ACS Publications. Available at: [Link]
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Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. The Royal Society of Chemistry. Available at: [Link]
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Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH. Available at: [Link]
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A Mild and Simple Method for Making MIDA Boronates. Amazon S3. Available at: [Link]
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meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. The Royal Society of Chemistry. Available at: [Link]
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A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. Available at: [Link]
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THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
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Organic Syntheses Procedure. Available at: [Link]
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6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione. PubChem. Available at: [Link]
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MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. Available at: [Link]
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Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing). Available at: [Link]
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Stimuli-Responsive Boron-Based Materials in Drug Delivery. MDPI. Available at: [Link]
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A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]
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Phenylboronic acid MIDA ester, | 698032-5G | SIGMA-ALDRICH | SLS. Lab Supplies. Available at: [Link]
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Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH. Available at: [Link]
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The Benchtop-Stable Boronic Acid: A Technical Guide to Phenylboronic Acid MIDA Ester Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: Reimagining Boronic Acid Chemistry with MIDA Esters
In the landscape of modern organic synthesis, particularly in the realm of cross-coupling reactions, boronic acids are indispensable building blocks. However, their utility is often hampered by inherent instability, including a propensity for dehydration to form boroxines and decomposition under various reaction conditions. This instability complicates their purification, storage, and handling, posing significant challenges in multi-step syntheses. The introduction of N-methyliminodiacetic acid (MIDA) as a protecting group for boronic acids has revolutionized the field, offering a robust solution to these longstanding issues.
Phenylboronic acid MIDA ester stands as a prime example of this innovative approach. By chelating the boron atom, the MIDA ligand transforms the typically reactive and unstable phenylboronic acid into a crystalline, air- and moisture-stable solid. This enhanced stability allows for easy handling, purification via standard silica gel chromatography, and long-term storage without degradation. The MIDA group effectively acts as a "slow-release" protecting group; it remains intact under a wide range of synthetic
Physical and chemical properties of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione.
An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Part 1: Introduction and Compound Profile
Overview and Significance
This compound, commonly referred to as Phenylboronic acid MIDA ester, is a heterocyclic boron-containing compound that has garnered significant interest in both synthetic organic chemistry and the biomedical field.[1][2] Its core value lies in the exceptional stability of the N-methyliminodiacetic acid (MIDA) boronate group, which serves as a robust protecting group for the otherwise unstable phenylboronic acid.[1] This stability allows for the convenient handling and purification of the compound, which can then be used to generate the reactive phenylboronic acid in situ under specific conditions.[3][4][5] This feature has made it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1]
Beyond its utility in synthesis, the unique structural and electronic properties imparted by the boron atom have opened avenues for its exploration in medicinal chemistry.[1] Boron-containing compounds have emerged as a promising class of therapeutic agents, with several now approved as drugs.[6] Notably, this compound has shown potential as an anticancer agent by targeting microtubule dynamics.[1] Furthermore, the reversible nature of the boronate ester bond makes it an attractive component for advanced materials, such as pH-responsive hydrogels for controlled drug delivery.[7][8][9] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound for researchers and professionals in drug development and chemical synthesis.
Nomenclature and Identifiers
To ensure clarity and accurate identification, the various names and registry numbers for this compound are provided below.
| Identifier | Value |
| IUPAC Name | This compound[10] |
| Synonyms | Phenylboronic acid MIDA ester, 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione[1] |
| CAS Number | 109737-57-7[1] |
| Molecular Formula | C₁₁H₁₂BNO₄[1] |
| Molecular Weight | 233.03 g/mol [1] |
| InChI Key | AISHCGVNWMRLOM-UHFFFAOYSA-N[1] |
Structural Features and Properties Summary
The defining feature of this molecule is the bicyclic cage structure formed by the coordination of a boron atom with the nitrogen and oxygen atoms of the N-methyliminodiacetic acid (MIDA) ligand.[1] This dative N→B bond creates a tetracoordinate boron center, which significantly enhances the compound's stability, particularly against hydrolysis, when compared to the free phenylboronic acid.[1] The phenyl group attached to the boron atom is the functional moiety that participates in subsequent chemical reactions upon deprotection.
A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Appearance | White powder | |
| Melting Point | 166-170 °C | |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride. | [11] |
| Stability | Air-stable, bench-top stable solid.[12] | [12] |
Part 2: Synthesis and Characterization
Synthetic Pathway and Mechanism
The most common and efficient synthesis of this compound involves the condensation reaction between phenylboronic acid and N-methyliminodiacetic acid (MIDA).[1] This reaction forms the stable bicyclic MIDA boronate by eliminating two molecules of water. The reaction can be driven to completion by removing water, often through azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[11][12] More recent methods utilize MIDA anhydride, which acts as both the MIDA source and an in situ desiccant, allowing the reaction to proceed under milder conditions.[13][14]
The underlying principle of this synthesis is the formation of reversible boronate esters from the diol functionality of MIDA and the boronic acid. The intramolecular coordination of the nitrogen atom to the boron center then locks the structure into the highly stable dioxazaborocane ring system.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of phenylboronic acid MIDA ester.
Materials:
-
Phenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Dimethyl sulfoxide (DMSO)
-
Toluene
-
Acetone
-
Diethyl ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.1 eq), and a minimal amount of DMSO to aid solubility.
-
Add toluene to the flask to create a suspension.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude product is then purified by precipitation. Dissolve the residue in a minimal amount of hot acetone and then add diethyl ether to precipitate the product as a white solid.[12]
-
Collect the solid by vacuum filtration, wash with diethyl ether, and dry under vacuum to yield the final product.[12]
Spectroscopic and Physical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
-
¹H NMR (DMSO-d₆): δ 7.38 (d, J = 7.2 Hz, 1H), 4.33 (d, J = 17.2 Hz, 2H), and 2.63 (s, 3H).[1]
-
¹³C NMR (DMSO-d₆): δ 169.9 (C=O), 134.5 (aromatic carbons).[1]
The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the carbonyl (C=O) stretch of the dione structure, C-H stretches of the aromatic and methyl groups, and B-O and C-N bond vibrations. The carbonyl stretch typically appears as a strong band around 1700 cm⁻¹. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The region between 1300-900 cm⁻¹ is the fingerprint region, containing complex vibrations characteristic of the molecule's overall structure.[15] An ATR-IR spectrum is available on PubChem, showing characteristic peaks.[10]
Mass spectrometry confirms the molecular weight of the compound. For C₁₁H₁₂BNO₄, the expected monoisotopic mass is approximately 233.09 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Part 3: Chemical Properties and Applications
Hydrolytic Stability: The MIDA Advantage
A critical feature of MIDA boronates is their remarkable stability towards hydrolysis under neutral and acidic conditions, which contrasts sharply with the instability of free boronic acids.[1] However, this stability is not absolute, and the MIDA group can be cleaved under specific basic conditions to release the active boronic acid. This controlled release is fundamental to its application in synthesis.
Research has shown that the hydrolysis of MIDA boronates can proceed through two distinct mechanisms:[4][5]
-
Base-Mediated Hydrolysis: This is a "fast" release mechanism that occurs in the presence of strong bases like aqueous sodium hydroxide.[3] The rate-limiting step involves the attack of a hydroxide ion at one of the MIDA carbonyl carbons.[4][5] This pathway is highly efficient and can be over three orders of magnitude faster than the neutral pathway.[4][5]
-
Neutral Hydrolysis: This "slow" release mechanism does not require an external acid or base.[4][5] It involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[4] This is the predominant mechanism under conditions used for slow-release cross-coupling reactions, such as with aqueous potassium phosphate at elevated temperatures.[3]
The choice of base and reaction conditions allows for a tunable release of the boronic acid, a feature that has been exploited in iterative cross-coupling strategies.[3][4][5]
Application in Suzuki-Miyaura Cross-Coupling Reactions
Phenylboronic acid MIDA ester is widely used as a stable, solid precursor for phenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This is particularly advantageous when using boronic acids that are prone to decomposition or protodeboronation under reaction or purification conditions.
The general workflow involves the slow, controlled hydrolysis of the MIDA boronate in the reaction mixture to continuously supply a low concentration of the reactive boronic acid to the catalytic cycle. This minimizes side reactions and improves reaction yields.
Potential in Medicinal Chemistry
Recent studies have highlighted the potential of this compound as a precursor to anticancer agents.[1] The active compound acts as a vascular disrupting agent (VDA) and an inhibitor of tubulin polymerization.[1]
Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division.[16][17] Compounds that interfere with microtubule dynamics can arrest the cell cycle, leading to apoptosis (programmed cell death).[16][17] These agents can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which disrupt the delicate balance required for proper cellular function.[16][18][19] The anticancer activity of this class of compounds stems from their ability to halt the proliferation of rapidly dividing cancer cells.[16]
Application in Materials Science
The reversible formation of boronate esters between boronic acids and diols is sensitive to pH.[7][8][20] This property is harnessed to create "smart" hydrogels that can change their properties in response to environmental stimuli. Phenylboronic acid MIDA ester can serve as a stable source of the phenylboronic acid moiety, which can be incorporated into polymer backbones. These polymers, when cross-linked with diol-containing polymers, form hydrogels.[8]
At physiological pH (~7.4), the boronate ester cross-links are stable, maintaining the hydrogel's structure.[20] In an acidic environment (lower pH), the equilibrium shifts, leading to the hydrolysis of the boronate esters.[7][20] This cleavage of cross-links causes the hydrogel to swell or dissolve, releasing any encapsulated therapeutic agent.[7][20] This makes such hydrogels promising vehicles for targeted drug delivery to acidic microenvironments, such as those found in tumors or sites of inflammation.[7]
Part 4: Safety and Handling
This compound is classified as acutely toxic if swallowed.[10] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear gloves, eye protection (safety glasses or goggles), and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation of the powder.
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place.[22]
Consult the Safety Data Sheet (SDS) for complete and detailed safety information.
Part 5: References
-
MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]
-
González, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
González, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. Available at: [Link]
-
Ballmer, S. G., et al. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses. Available at: [Link]
-
Ballmer, S. G., et al. Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Phenylboronic acid, dimethyl ester. PubChem. Available at: [Link]
-
A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Available at: [Link]
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Molecular weight of phenylboronic acid MIDA ester.
An In-Depth Technical Guide to Phenylboronic Acid MIDA Ester
Abstract
This technical guide provides a comprehensive overview of phenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a cornerstone reagent in modern synthetic organic chemistry. We will delve beyond its fundamental physicochemical properties, including its precise molecular weight, to explore the mechanistic advantages conferred by the MIDA ligand. This document details the synthesis, purification, and characterization of phenylboronic acid MIDA ester, offering field-proven protocols and expert insights. Furthermore, we illustrate its critical role in advanced synthetic applications, such as iterative cross-coupling (ICC), and provide essential guidelines for its safe handling and storage. This guide is intended for researchers, chemists, and drug development professionals who seek to leverage the unique stability and reactivity of MIDA boronates in their work.
Introduction: The Challenge of Boronic Acids and the MIDA Solution
Boronic acids are among the most versatile and widely utilized reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability. Many boronic acids are prone to decomposition via pathways like protodeboronation or trimerization to form boroxines, limiting their long-term storage and compatibility with various reaction conditions.[2][3]
To overcome these limitations, the protection of the boronic acid moiety is crucial. The N-methyliminodiacetic acid (MIDA) ligand provides a robust solution. By chelating to the boron atom, MIDA forms a stable, tetracoordinate sp³-hybridized boronate ester. This structural change deactivates the boron's Lewis acidity and protects it from a wide array of chemical reagents and purification techniques that would otherwise degrade the C-B bond.[2][4] Phenylboronic acid MIDA ester is the archetypal example of this class of reagents, serving as a stable, crystalline, and easy-to-handle surrogate for phenylboronic acid itself.
Physicochemical and Structural Properties
The fundamental properties of phenylboronic acid MIDA ester are summarized below. Its precise molecular weight is a critical parameter for stoichiometric calculations in synthesis.
Table 1: Core Properties of Phenylboronic Acid MIDA Ester
| Property | Value | Source(s) |
| Molecular Weight | 233.03 g/mol | [5][6] |
| Exact Mass | 233.086 g/mol | |
| Molecular Formula | C₁₁H₁₂BNO₄ | [5][6] |
| CAS Number | 109737-57-7 | [5][6] |
| Synonym | 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | [5] |
| Appearance | White to off-white powder/crystalline solid | [5][6] |
| Melting Point | 166-170 °C | [5][6] |
| SMILES | CN1CC(=O)OB(OC(=O)C1)c2ccccc2 | [5][6] |
| InChI Key | AISHCGVNWMRLOM-UHFFFAOYSA-N | [5][6] |
Diagram 1: Chemical Structure
Caption: Structure of Phenylboronic Acid MIDA Ester.
The MIDA Ligand: A Paradigm of Stability and Controlled Reactivity
The efficacy of phenylboronic acid MIDA ester stems directly from the properties of the MIDA ligand. The chelation of the boron atom by the two carboxylate oxygens and the nitrogen atom of MIDA creates a bicyclic structure that imparts exceptional stability.
Key Advantages:
-
Chromatographic Stability: Unlike free boronic acids, MIDA boronates are universally compatible with silica gel chromatography.[7][8] This allows for straightforward purification of MIDA-protected intermediates in multi-step syntheses, a task that is often challenging with other boronic acid surrogates.[4]
-
Benchtop Stability: Phenylboronic acid MIDA ester is a free-flowing, crystalline solid that is stable to air and moisture, allowing for long-term storage on the benchtop without special precautions.[7][8][9] This contrasts sharply with the often-idiosyncratic stability of unprotected boronic acids.[2]
-
Broad Chemical Compatibility: The MIDA-protected boron is unreactive toward a wide range of common synthetic reagents, including many oxidants, reductants, and organometallics, that would be incompatible with a free boronic acid.[4]
-
Controlled Deprotection: The stability of the MIDA ester is reversible. The protecting group can be easily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) to liberate the parent phenylboronic acid in situ, ready for subsequent reaction.[2][8][10]
Synthesis and Purification Protocol
The synthesis of phenylboronic acid MIDA ester is a straightforward condensation reaction. The key to achieving a high yield is the effective removal of water to drive the reaction equilibrium towards the product.
Diagram 2: Synthesis of Phenylboronic Acid MIDA Ester
Caption: Workflow for Suzuki-Miyaura Iterative Cross-Coupling.
This powerful strategy has been used in the total synthesis of numerous complex natural products and other valuable small molecules. [7][11]
Safety, Handling, and Storage
While MIDA boronates are valued for their stability, proper laboratory safety protocols must be observed.
-
Hazard Classification: Phenylboronic acid MIDA ester is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). [5][6]The GHS signal word is "Danger" with the hazard statement H301 (Toxic if swallowed). [5][6]* Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, gloves, and a lab coat. When handling the powder, work in a well-ventilated area or a fume hood to avoid inhalation.
-
Handling: Avoid contact with skin and eyes. In case of accidental ingestion, seek immediate medical attention. [5][6]* Storage: Store in a tightly sealed container in a cool, dry place. As noted, it is stable on the benchtop under ambient conditions. [8]
Conclusion
Phenylboronic acid MIDA ester is far more than a simple derivative of phenylboronic acid. With a molecular weight of 233.03 g/mol , its true value lies in the exceptional stability and controlled reactivity imparted by the MIDA ligand. This reagent has transformed the landscape of complex molecule synthesis by enabling robust, multi-step pathways and pioneering the field of iterative cross-coupling. Its compatibility with standard purification techniques and remarkable benchtop stability make it an indispensable tool for chemists in both academic and industrial research. A thorough understanding of its properties, synthesis, and handling is key to successfully leveraging its full potential in the development of novel chemical entities.
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An In-depth Technical Guide to the Stability and Solubility of Dioxazaborocane Compounds
Introduction: The Emergence of Dioxazaborocanes in Drug Development
Dioxazaborocanes, a class of boronic acid adducts formed by the condensation of a boronic acid with a diethanolamine derivative, have garnered increasing interest within the pharmaceutical and materials science sectors.[1][2][3] Initially utilized for the isolation and characterization of boronic acid intermediates, their unique chemical properties are now being exploited in a range of applications, including as alternatives to organotrifluoroborate salts and in the development of dynamic, self-healing materials.[1][2][4][5] The presence of a dative bond between the nitrogen and boron atoms imparts distinct stability and reactivity profiles compared to their parent boronic acids and other boronic esters.[4]
For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability and solubility of dioxazaborocane compounds is paramount. These fundamental physicochemical properties are critical determinants of a compound's developability, influencing its shelf-life, formulation, bioavailability, and ultimately, its therapeutic efficacy and safety.[6][7] Poor aqueous solubility can lead to low bioavailability and erratic absorption, while instability can compromise the safety, efficacy, and shelf-life of the final drug product.[7] This guide provides a detailed exploration of the factors governing the stability and solubility of dioxazaborocanes, coupled with field-proven experimental protocols for their robust characterization.
I. The Stability of Dioxazaborocane Compounds: A Multifaceted Consideration
The stability of a dioxazaborocane is not an intrinsic, immutable property but rather a dynamic characteristic influenced by a confluence of environmental and structural factors. A thorough stability assessment is crucial to predict a compound's shelf-life, identify potential degradation products, and establish appropriate storage conditions.[8]
Key Factors Influencing Dioxazaborocane Stability
The core of dioxazaborocane stability lies in the equilibrium between the cyclic adduct and its constituent boronic acid and diethanolamine. The robustness of the B-N and B-O bonds is central to maintaining the integrity of the dioxazaborocane ring.
-
pH: The pH of the surrounding medium plays a pivotal role in the hydrolytic stability of dioxazaborocanes.[9] Like other boronic esters, they are susceptible to hydrolysis, a process that is often pH-dependent.[10][11] The rate of hydrolysis can be significantly influenced by the pH of the solution.[9][11] Acidic or basic conditions can catalyze the cleavage of the boronic ester bonds, leading to the release of the free boronic acid and diethanolamine. The stability of dioxazaborocanes often exhibits a bell-shaped pH dependency, with maximum stability achieved when the pKa values of the diethanolamine and the boronic acid are closely matched.[9]
-
Temperature: As with most chemical entities, elevated temperatures can accelerate degradation pathways.[12] Thermal stress can provide the activation energy required to overcome the stability of the dioxazaborocane ring, leading to increased rates of hydrolysis and other decomposition reactions. Therefore, understanding the thermal lability of a dioxazaborocane is essential for defining appropriate storage and handling conditions.[13]
-
Oxidative Stress: Boronic acids and their derivatives are susceptible to oxidation, particularly by reactive oxygen species (ROS) such as hydrogen peroxide.[14][15][16] This oxidative degradation typically results in the cleavage of the carbon-boron bond to yield an alcohol, an irreversible process that abolishes the unique properties of the boronic acid moiety.[15] The electron density on the boron atom influences its susceptibility to oxidation; diminishing this electron density can enhance oxidative stability.[15][16]
-
Structural Modifications: The substituents on both the boronic acid and the diethanolamine backbone can significantly impact the stability of the resulting dioxazaborocane. Electron-donating or withdrawing groups on the aromatic ring of a phenylboronic acid, for instance, can modulate the Lewis acidity of the boron atom and, consequently, the strength of the intramolecular B-N dative bond.[9] Steric hindrance around the boron center can also influence the rate of hydrolysis.[9]
Experimental Workflow for Stability Assessment
A comprehensive stability testing program is a regulatory requirement and a scientific necessity to ensure the quality and safety of a drug candidate.[8][13]
Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those it would typically encounter during its shelf-life.[17] These studies are invaluable for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating stability-indicating analytical methods.
A typical forced degradation protocol for a dioxazaborocane compound would involve subjecting it to the following conditions:
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[7] |
| Base Hydrolysis | Dissolve the compound in 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.[7] |
| Oxidative Degradation | Dissolve the compound in a solution of a mild oxidizing agent (e.g., 3% hydrogen peroxide) and keep at room temperature for a defined period (e.g., 24 hours).[7] |
| Thermal Degradation | Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period (e.g., 48 hours).[7] |
| Photostability | Expose the compound (in solid state and in solution) to a defined light source (e.g., ICH-compliant light cabinet) for a specified duration. |
Analytical Methodology: The primary analytical technique for monitoring stability is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS).[18][19] A stability-indicating HPLC method is one that can separate the intact drug from its degradation products, allowing for accurate quantification of both.
DOT Diagram: Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Following forced degradation, long-term stability studies are conducted under recommended storage conditions to determine the drug's shelf-life.[13]
Protocol:
-
Batch Selection: Utilize at least three primary batches of the dioxazaborocane compound.[7]
-
Storage Conditions: Store the batches at the intended long-term storage condition, for example, 25°C ± 2°C / 60% RH ± 5% RH.[7]
-
Testing Frequency: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[7]
-
Analytical Tests: At each time point, perform a comprehensive suite of tests, including assay for the active ingredient, purity (quantification of degradation products), and appearance.[7]
II. The Solubility of Dioxazaborocane Compounds: A Gateway to Bioavailability
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property that profoundly impacts a drug's absorption and bioavailability.[6][20] Poor solubility is a major challenge in drug development, often leading to unpredictable in vitro results and insufficient in vivo exposure.[6][21]
Factors Influencing Dioxazaborocane Solubility
The solubility of a dioxazaborocane is governed by the interplay of its solid-state properties and its interactions with the solvent.
-
Solvent Polarity: The choice of solvent is paramount. Dioxazaborocanes, possessing both polar (B-O, B-N, N-H bonds) and potentially non-polar (e.g., aryl groups) moieties, will exhibit varying solubility in a range of solvents from aqueous buffers to organic solvents.
-
pH and Ionization: For dioxazaborocanes with ionizable groups, the pH of the aqueous medium will significantly affect their solubility. The solubility of acidic or basic compounds is typically higher in their ionized state.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state of the dioxazaborocane will influence its solubility. A higher crystal lattice energy will require more energy to overcome, resulting in lower solubility.
-
Temperature: Generally, the solubility of solids increases with temperature, although exceptions exist.
Experimental Protocols for Solubility Determination
Solubility can be assessed under kinetic or thermodynamic conditions, each providing different but complementary information.[20][21][22]
Kinetic solubility is a high-throughput measurement that assesses the solubility of a compound when rapidly precipitated from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[20][21][22][23][24] It is a valuable tool in early drug discovery for quickly ranking compounds.[20][21]
Protocol (Nephelometric Method):
-
Stock Solution Preparation: Prepare a concentrated stock solution of the dioxazaborocane compound in 100% DMSO (e.g., 10 mM).[7]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a microtiter plate.[7][23]
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤1%).[7][23]
-
Incubation: Shake the plate for a defined period (e.g., 2 hours) at room temperature to allow for precipitation.[7][21]
-
Measurement: Measure the light scattering of each well using a nephelometer.[21][23]
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the formation of a precipitate.[7]
DOT Diagram: Kinetic Solubility Workflow
Caption: Workflow for Kinetic Solubility Assay.
Thermodynamic solubility represents the true equilibrium solubility of a compound and is a more accurate measure for lead optimization and formulation development.[6][20][21][22][25] The most common method is the shake-flask method.[13]
Protocol (Shake-Flask Method):
-
Compound Addition: Add an excess amount of the solid dioxazaborocane compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at various pH values).[25]
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.[7][21][25]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[7][21]
-
Quantification: Determine the concentration of the dissolved dioxazaborocane in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[7][21][22]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific experimental conditions.[7]
Data Presentation: Solubility Data Summary
| Compound ID | Kinetic Solubility (μM) | Thermodynamic Solubility (μg/mL) at pH 7.4 |
| Dioxazaborocane-A | > 200 | 150.5 ± 5.2 |
| Dioxazaborocane-B | 55 | 12.8 ± 1.1 |
| Dioxazaborocane-C | < 10 | 1.5 ± 0.3 |
III. Advanced Characterization Techniques
Beyond the fundamental assessments of stability and solubility, a deeper understanding of dioxazaborocane behavior can be achieved through advanced analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H, ¹¹B, and ¹³C NMR, is an indispensable tool for the structural elucidation of dioxazaborocanes and their degradation products.[26][27][28][29] It can confirm the formation of the dioxazaborocane ring and monitor its cleavage under various stress conditions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of the parent compound and identifying the exact mass of any degradation products, thereby aiding in their structural identification.[30]
Conclusion: A Pathway to Optimized Dioxazaborocane Development
The stability and solubility of dioxazaborocane compounds are not merely academic curiosities but are foundational pillars upon which their successful development as therapeutic agents or advanced materials rests. A proactive and systematic approach to characterizing these properties, as outlined in this guide, is essential. By understanding the interplay of factors such as pH, temperature, and molecular structure, and by employing robust experimental protocols, researchers can de-risk their development programs, make informed decisions about candidate selection and formulation, and ultimately unlock the full potential of this promising class of boron-containing compounds.
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An In-Depth Technical Guide to the Biological Activity of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
A Senior Application Scientist's Synthesis of Current Knowledge and Future Directions
Preamble: From Synthetic Workhorse to Bioactive Candidate
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, more commonly known in synthetic chemistry as phenylboronic acid MIDA ester, has carved a significant niche as a robust and versatile building block.[1][2][3][4] Its defining feature, the N-methyliminodiacetic acid (MIDA) ligand, confers exceptional stability to the boronic acid moiety, rendering it a benchtop-stable, crystalline solid that is amenable to standard purification techniques like silica gel chromatography.[3][4] This stability has made it a cornerstone in iterative cross-coupling reactions, particularly the Suzuki-Miyaura coupling, enabling the controlled and predictable synthesis of complex small molecules.[1][2][3]
While its utility in synthesis is well-established, the biological activities of this specific MIDA boronate are an area of emerging interest. The broader class of boron-containing compounds has yielded several FDA-approved drugs, validating the element's potential in medicinal chemistry.[5] This guide provides a comprehensive technical overview of the known and potential biological activities of this compound, synthesizing data from its precursors, analogous structures, and available preliminary findings. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing molecule.
Physicochemical Properties and Synthesis
The unique biological activities of any compound are intrinsically linked to its structure and physicochemical properties.
Structural Features
The molecule features a bicyclic structure where the boron atom is tetrahedrally coordinated by two oxygen atoms and one nitrogen atom from the MIDA ligand.[1] This coordination shields the boron's empty p-orbital, significantly enhancing its hydrolytic stability compared to the free phenylboronic acid.[1] The phenyl group at the 2-position provides aromatic character, while the methyl group at the 6-position adds to its steric profile.
Key Physicochemical Identifiers:
Synthesis Protocol: Condensation with MIDA Anhydride
The synthesis of MIDA boronates has been refined to be a straightforward and high-yielding process. The following protocol is adapted from established methods for the condensation of boronic acids with MIDA or its anhydride.
Caption: Proposed mechanism of anticancer action via tubulin inhibition.
Potential as a Vascular Disrupting Agent (VDA)
Research has indicated that a phosphate prodrug salt derived from a phenolic precursor of this compound demonstrated significant efficacy in a murine kidney cancer model (RENCA-luc). [1]This suggests a potential role as a vascular disrupting agent (VDA). VDAs target the established vasculature of tumors, leading to a rapid shutdown of blood supply and subsequent tumor necrosis. [8]This mechanism is distinct from anti-angiogenic agents, which inhibit the formation of new blood vessels.
In Vitro Cytotoxicity Evaluation Protocol (MTT Assay)
To empirically determine the cytotoxic effects of this compound on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO and dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Table 1: Hypothetical Cytotoxicity Data Presentation (Note: The following data is for illustrative purposes, as specific IC₅₀ values for this compound are not currently available in peer-reviewed literature. Researchers should generate this data empirically.)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| HCT116 | Colon Cancer | Data to be determined |
Antimicrobial Activity
Recent findings have highlighted the antimicrobial properties of dioxazaborocane derivatives. [1]This suggests a promising avenue for the development of new anti-infective agents, particularly in an era of growing antibiotic resistance.
Reported Antibacterial Spectrum
Data indicates that this compound possesses activity against both Gram-positive and Gram-negative bacteria. [1]Furthermore, its ability to inhibit biofilm formation is of significant interest, as biofilms are a major contributor to persistent and difficult-to-treat infections. [1] Table 2: Reported Antimicrobial and Anti-biofilm Activity (Source: Benchchem. [1]Note: This data is from a commercial supplier and awaits independent, peer-reviewed verification.)
| Test Organism | Gram Stain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition Concentration (BIC) |
| Staphylococcus aureus (MRSA) | Positive | 5 µg/mL | 3 µg/mL |
| Escherichia coli | Negative | 7 µg/mL | 4 µg/mL |
| Klebsiella pneumoniae | Negative | 6 µg/mL | 5 µg/mL |
Potential Antimicrobial Mechanism of Action
The antibacterial mechanism of boron-containing compounds is often multifaceted. For many benzoxaboroles, a related class of boron heterocycles, the mechanism involves the inhibition of leucyl-tRNA synthetase (LeuRS). [9]This enzyme is crucial for protein synthesis. By forming a reversible covalent adduct with the enzyme's active site, the boron compound traps the tRNA, halting protein production and leading to bacterial cell death. Given the structural similarities, it is plausible that this compound could act via a similar mechanism. The phenylboronic acid precursor has also been shown to have dose-dependent antibacterial effects against E. coli and S. aureus. [10][11]
Antimicrobial Susceptibility Testing Protocol (Broth Microdilution for MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
Concluding Remarks and Future Outlook
This compound stands at an interesting crossroads. Its identity as a stable, easily handled precursor to phenylboronic acid has cemented its role in synthetic chemistry. The emerging data, however, points towards a new chapter in its scientific story—one with potential therapeutic applications. The reported antimicrobial activity, particularly against resistant strains like MRSA and its anti-biofilm properties, warrants rigorous, peer-reviewed investigation.
The proposed anticancer mechanism via tubulin polymerization inhibition, a hallmark of successful chemotherapeutics, combined with its potential as a vascular disrupting agent, presents a compelling case for its evaluation in various cancer models. The immediate path forward requires the generation of robust, reproducible data in peer-reviewed settings. This includes comprehensive cytotoxicity screening against a panel of cancer cell lines to determine its potency and selectivity, detailed mechanistic studies to confirm tubulin as a direct target, and in vivo efficacy and toxicology studies.
For drug development professionals, the MIDA boronate scaffold offers an attractive starting point. Its inherent stability provides a significant advantage over free boronic acids, potentially leading to improved pharmacokinetic profiles. Future work could also explore the synthesis of derivatives by modifying the phenyl ring to optimize potency and selectivity for either antimicrobial or anticancer applications. This guide serves as a foundational document to catalyze such research, bridging the gap between this molecule's established synthetic utility and its promising biological future.
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(PDF) Antibacterial activity of phenylboronic acid on pathogenic isolates of Escherichia coli and Staphylococcus aureus. (2025). ResearchGate. Retrieved from [Link]
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Antibacterial Effect of Phenylboronic Acid on Escherichia coli and Its Potential Role as a Decontaminant of Fresh Tomato Fruits. (2025). PubMed. Retrieved from [Link]
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From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. (n.d.). NIH. Retrieved from [Link]
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NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). PMC - NIH. Retrieved from [Link]
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The Strategic Application of N-Methyliminodiacetic Acid (MIDA) Boronates in Modern Chemical Synthesis and Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in organic synthesis, offering unprecedented stability and controlled reactivity for the boronic acid functional group. This guide provides an in-depth technical overview of MIDA boronates, from their fundamental principles to their advanced applications in iterative cross-coupling, late-stage functionalization, and the synthesis of complex molecules. We will explore the causality behind their unique properties, provide detailed experimental protocols for their use, and showcase their impact on the efficiency and scope of modern drug discovery and development.
The MIDA Boronate Advantage: Taming the Power of Boron
Boronic acids are cornerstones of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, their utility has often been hampered by inherent instability, including tendencies toward protodeboronation, oxidation, and trimerization into boroxines.[1][2] This instability can lead to poor reaction efficiency, limited shelf-life, and challenges in purification.
N-methyliminodiacetic acid (MIDA) provides a robust solution to these challenges by forming a stable, tetracoordinate boronate ester.[1][3] The nitrogen atom of the MIDA ligand donates a lone pair of electrons into the empty p-orbital of the boron atom, changing its hybridization from sp² to sp³.[1][3] This seemingly subtle electronic adjustment has profound consequences, rendering the C-B bond remarkably stable to a wide range of reaction conditions under which free boronic acids would decompose.
The true elegance of the MIDA boronate platform lies in the reversible nature of this protection. While stable to anhydrous cross-coupling conditions, chromatography, and a variety of synthetic reagents, the MIDA group can be readily cleaved under mild aqueous basic conditions to liberate the free, reactive boronic acid in situ.[1][4][5] This "on-demand" reactivity is the key to their widespread applications.
Core Applications and Methodologies
Iterative Cross-Coupling: A Platform for Molecular Construction
Inspired by the automated, building-block approach of peptide synthesis, the Burke group pioneered the use of MIDA boronates in iterative cross-coupling (ICC) for the systematic assembly of complex small molecules.[5][6][7] This strategy utilizes bifunctional building blocks containing both a halide (or triflate) and a MIDA-protected boronic acid. The MIDA group acts as a "protecting group" for the boronic acid, allowing for selective reaction at the halide position. Following the cross-coupling reaction, the MIDA group on the newly formed product can be cleaved to reveal the boronic acid, which is then ready for the next coupling cycle.
This iterative process of coupling and deprotection allows for the controlled, sequential construction of intricate molecular architectures from a library of pre-functionalized building blocks.[5][6]
Workflow for Iterative Cross-Coupling:
Caption: Generalized workflow for Iterative Cross-Coupling (ICC).
Experimental Protocol: Generalized Iterative Cross-Coupling Cycle
-
Coupling Step:
-
To a solution of the halo-aryl MIDA boronate (1.0 equiv) and the desired boronic acid or MIDA boronate coupling partner (1.1-1.5 equiv) in a suitable solvent (e.g., dioxane, THF) is added a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%).
-
An anhydrous base (e.g., K₃PO₄, 3.0 equiv) is added, and the mixture is sparged with an inert gas (e.g., argon) for 15-20 minutes.
-
The reaction is heated (typically 60-100 °C) and monitored by LC-MS or TLC until completion.
-
Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography.
-
-
Deprotection Step:
-
The purified MIDA boronate product is dissolved in a solvent mixture (e.g., THF/water).
-
An aqueous base (e.g., 1 M NaOH or NaHCO₃) is added, and the mixture is stirred at room temperature. The progress of the deprotection can be monitored by the disappearance of the starting material by LC-MS.
-
Once complete, the mixture is acidified (e.g., with 1 M HCl) to protonate the resulting boronic acid.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated to yield the boronic acid, which can be used in the next coupling step without further purification.
-
Slow-Release Cross-Coupling: A Solution for Unstable Boronic Acids
Many synthetically valuable boronic acids, particularly those containing 2-heterocyclic, vinyl, and cyclopropyl motifs, are notoriously unstable and prone to rapid decomposition.[8][9] The "slow-release" strategy leverages the controlled hydrolysis of MIDA boronates to overcome this limitation.[8][9][10]
By using a milder base (e.g., K₃PO₄) in an aqueous/organic solvent mixture, the MIDA boronate is hydrolyzed slowly over the course of the cross-coupling reaction.[8] This maintains a very low, steady-state concentration of the unstable boronic acid in the reaction mixture, minimizing its decomposition while allowing it to be efficiently consumed in the catalytic cycle.[8][11][12] This technique has transformed previously challenging cross-couplings into reliable and high-yielding transformations.
Mechanism of Slow vs. Fast Release:
Caption: Contrasting fast and slow release of boronic acids from MIDA boronates.
Experimental Protocol: Slow-Release Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel are added the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable phosphine ligand (e.g., SPhos, 10 mol%), and potassium phosphate (K₃PO₄, 7.5 equiv).
-
A degassed solvent mixture of dioxane and water (typically 5:1) is added.
-
The reaction mixture is heated (e.g., to 60 °C) for 6 hours or until completion as monitored by an appropriate analytical technique.
-
Workup and purification are performed as described in the standard coupling protocol.
Table 1: Comparison of Cross-Coupling Yields with Unstable Boronic Acids
| Boronic Acid/MIDA Boronate | Coupling Partner | Yield (Boronic Acid) | Yield (MIDA Boronate) | Reference |
| 2-Thiopheneboronic acid | 4-Chloro-tert-butoxybenzene | 20% | 85% | [8] |
| Vinylboronic acid | 4-Chloro-tert-butoxybenzene | 35% | 76% | [8] |
| Cyclopropylboronic acid | 4-Chloro-tert-butoxybenzene | 42% | 88% | [8] |
| 2-Pyridylboronic acid | 4-Chlorotoluene | <5% | 75% | [9] |
MIDA Boronates in Late-Stage Functionalization and Drug Discovery
The remarkable stability of MIDA boronates to a wide array of chemical reagents makes them ideal for carrying the boronic acid functionality through multi-step synthetic sequences.[1][5] This is particularly valuable in late-stage functionalization (LSF), a strategy in drug discovery where complex lead compounds are modified in the final steps of their synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies.
By incorporating a MIDA boronate into a drug scaffold, medicinal chemists can perform various chemical transformations on other parts of the molecule without affecting the latent boronic acid. In a final step, the MIDA group can be cleaved, and the resulting boronic acid can be used in a cross-coupling reaction to introduce diversity.
A compelling example is the synthesis of derivatives of the antifungal natural product Amphotericin B.[6][13] The use of MIDA boronate building blocks enabled the systematic modification of the polyene core, leading to the development of less toxic derivatives with retained antifungal activity.[6]
Synthesis and Purification of MIDA Boronates
The most common method for synthesizing MIDA boronates involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid, often at elevated temperatures in a solvent like DMSO with a Dean-Stark trap to remove water.[14] However, for sensitive boronic acids, milder methods have been developed. A particularly effective approach utilizes MIDA anhydride, which acts as both the MIDA source and an in situ desiccant, allowing the reaction to proceed under much gentler conditions.
Experimental Protocol: Synthesis of a MIDA Boronate using MIDA Anhydride
-
Preparation of MIDA Anhydride (if not commercially available):
-
N-methyliminodiacetic acid is heated with acetic anhydride and a catalytic amount of pyridine.
-
The volatiles are removed by azeotropic distillation with toluene.
-
The crude product is purified by recrystallization.[14]
-
-
MIDA Boronate Formation:
-
The boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv) are combined in a flask under an inert atmosphere.
-
Anhydrous dioxane is added, and the suspension is heated (e.g., to 80 °C) until the reaction is complete (typically 1-3 hours).
-
The reaction mixture is cooled, and the MIDA boronate product, which is often crystalline, can be isolated by filtration.
-
If necessary, purification can be achieved by silica gel chromatography, taking advantage of the unique chromatographic behavior of MIDA boronates.[15]
-
A key advantage of MIDA boronates is their straightforward purification. They exhibit a unique "catch-and-release" behavior on silica gel.[6][15] They are generally immobile in less polar solvents like diethyl ether but can be readily eluted with more polar solvents like THF. This allows for a simple and efficient purification protocol where impurities are washed away before the desired MIDA boronate is released from the column.[15]
The Suzuki-Miyaura Catalytic Cycle: The Engine of MIDA Boronate Chemistry
The utility of MIDA boronates is intrinsically linked to the Suzuki-Miyaura cross-coupling reaction. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).[2][16]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[16][17]
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2][16]
In the context of MIDA boronates, the deprotection step precedes transmetalation, providing the necessary free boronic acid to enter the catalytic cycle.
Conclusion and Future Outlook
N-methyliminodiacetic acid (MIDA) boronates have fundamentally changed the landscape of organoboron chemistry. Their exceptional stability, coupled with their capacity for controlled, on-demand release of boronic acids, has enabled the development of powerful synthetic strategies like iterative cross-coupling and the reliable use of previously intractable building blocks. These advances have accelerated the synthesis of complex natural products, facilitated the exploration of chemical space in drug discovery, and provided a platform for the development of automated small-molecule synthesis. As our understanding of their reactivity deepens and new MIDA-based reagents are developed, their role in addressing complex synthetic challenges across the chemical sciences is set to expand even further.
References
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MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. (n.d.). Request PDF. Retrieved January 9, 2026, from [Link]
-
Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(31), 10771–10773. [Link]
-
Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2022). A Mild Method for Making MIDA Boronates. Organic Syntheses, 99, 92–113. [Link]
-
Li, J., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]
-
Gillis, E. P., & Burke, M. D. (2008). B-Protected Haloboronic Acids for Iterative Cross-Coupling. Organic Syntheses, 85, 236. [Link]
-
General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Kelly, A. M., Chen, P.-J., Klubnick, J., Blair, D. J., & Burke, M. D. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 114–135. [Link]
-
General synthesis of the MIDA boronates developed in this study. a.... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
-
Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 43(1), 17–27. [Link]
-
Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(31), 10771–10773. [Link]
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Woerly, E. M., Roy, J., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(8), 776–781. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
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Vinyl MIDA boronate: a readily accessible and highly versatile building block for small molecule synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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A schematic diagram of the Suzuki–Miyaura cross-coupling reaction of.... (n.d.). ResearchGate. Retrieved January 9, 2026, from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026, from [Link]
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Dioxazaborocanes: From Serendipitous Discovery to a Versatile Platform in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Renaissance of a Unique Heterocycle
Initially relegated to the footnotes of boron chemistry as mere crystalline derivatives for the purification of boronic acids, dioxazaborocanes have undergone a remarkable renaissance. These intriguing tricyclic structures, featuring a central boron atom coordinated to a diethanolamine scaffold, are now recognized for their unique stability, tunable reactivity, and diverse applications. This guide provides a comprehensive exploration of the discovery, history, and evolving landscape of dioxazaborocane chemistry, offering insights into their synthesis, characterization, and burgeoning role in fields ranging from organic synthesis to medicinal chemistry. We will delve into the fundamental principles that govern their behavior and showcase their potential as powerful tools for innovation.
The Genesis of Dioxazaborocanes: A Historical Perspective
The story of dioxazaborocanes begins in the mid-20th century, a period of burgeoning interest in organoboron chemistry. While boronic acids were gaining recognition as valuable synthetic intermediates, their often-unstable and difficult-to-handle nature posed a significant challenge for chemists.
An Elegant Solution to a Practical Problem
In the mid-1950s, the scientific community was first introduced to dioxazaborocanes, not as a novel class of reagents, but as a practical method for the isolation and characterization of boronic acids.[1][2][3] The seminal work in this area demonstrated that the condensation reaction between a boronic acid and a diethanolamine derivative readily formed a stable, crystalline solid.[3] This simple yet elegant procedure allowed for the facile purification of boronic acids, which could then be regenerated from the dioxazaborocane adduct. For a considerable period, this remained their primary and almost exclusive application in the chemical sciences.[1][2]
The underlying principle of this early application lies in the formation of a stable, tetracoordinate boron center within the dioxazaborocane structure. This coordination shields the vacant p-orbital of the boronic acid, rendering it less susceptible to degradation pathways such as protodeboronation.[4]
A Shift in Paradigm: From Protecting Group to Active Participant
For decades, the utility of dioxazaborocanes was largely confined to their role as "protecting groups" for boronic acids. However, a paradigm shift began to occur in the late 20th and early 21st centuries. Researchers started to recognize that the unique electronic and steric properties of the dioxazaborocane moiety could be harnessed for direct applications in chemical synthesis.[5] This renewed interest was fueled by the growing demand for novel, stable, and versatile organoboron reagents, particularly as alternatives to the widely used but fluoride-containing organotrifluoroborate salts.[1][3][5]
Synthesis and Structural Elucidation: Building the Dioxazaborocane Core
The synthesis of dioxazaborocanes is generally straightforward, relying on the robust and efficient condensation reaction between a boronic acid or its ester and a diethanolamine derivative.[3]
General Synthetic Protocol
The most common method involves the reaction of a boronic acid with one equivalent of a diethanolamine in a suitable solvent, such as diethyl ether or dichloromethane.[3] The reaction typically proceeds at room temperature and often results in the precipitation of the crystalline dioxazaborocane product, which can be isolated by simple filtration.
A Detailed Experimental Protocol: Synthesis of N-Phenyldioxazaborocane
To a solution of phenylboronic acid (1.22 g, 10.0 mmol) in diethyl ether (50 mL) at room temperature is added diethanolamine (1.05 g, 10.0 mmol). The reaction mixture is stirred for 1 hour, during which time a white precipitate forms. The solid is collected by vacuum filtration, washed with cold diethyl ether (2 x 10 mL), and dried under vacuum to afford N-phenyldioxazaborocane as a white crystalline solid.
| Reactant | Molar Mass ( g/mol ) | Amount | Equivalents |
| Phenylboronic Acid | 121.93 | 1.22 g | 1.0 |
| Diethanolamine | 105.14 | 1.05 g | 1.0 |
| Diethyl Ether | 74.12 | 50 mL | - |
Expected Yield: >90%
Structural Characterization: Unveiling the Tricyclic Architecture
The definitive structural elucidation of dioxazaborocanes is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and X-ray crystallography.
-
¹¹B NMR: The boron nucleus is a sensitive probe of its coordination environment. In dioxazaborocanes, the boron atom is tetracoordinate, resulting in a characteristic upfield shift in the ¹¹B NMR spectrum, typically in the range of +5 to +15 ppm.[6][7] This is in stark contrast to the chemical shifts of tricoordinate boronic acids, which resonate at much lower field (typically > +25 ppm).[6]
-
¹H and ¹³C NMR: These spectra provide detailed information about the organic framework of the molecule, confirming the incorporation of the diethanolamine and the organic substituent on the boron atom.
Single-crystal X-ray diffraction provides unambiguous proof of the tricyclic structure of dioxazaborocanes. Key structural features include:
-
A tetracoordinate boron atom.
-
A dative bond between the nitrogen and boron atoms.
-
Characteristic B-N and B-O bond lengths. For instance, in a typical dioxazaborocane, the B-N bond length is approximately 1.65-1.75 Å, and the B-O bond lengths are in the range of 1.45-1.55 Å.
Modern Applications: A Versatile Tool in the Chemist's Arsenal
The resurgence of interest in dioxazaborocanes stems from their expanding applications in various domains of chemistry, most notably in organic synthesis and medicinal chemistry.
Dioxazaborocanes in Organic Synthesis
Dioxazaborocanes have emerged as highly effective reagents in a variety of organic transformations, including cross-coupling reactions. Their stability and ease of handling make them attractive alternatives to other organoboron reagents. They can often be used directly in reactions without the need for an intermediate deprotection step.[3]
The Role of Dioxazaborocanes in Drug Discovery and Development
The unique properties of the dioxazaborocane moiety have captured the attention of medicinal chemists, who are exploring their potential in the design of novel therapeutic agents.
The stability of the dioxazaborocane core under physiological conditions, coupled with its potential for controlled release of the active boronic acid, makes it an excellent candidate for prodrug design.[8][9][10] Boronic acids are a class of compounds with a wide range of biological activities, including potent enzyme inhibition.[11] However, their therapeutic potential can be limited by issues such as poor stability and off-target toxicity. By masking the boronic acid as a dioxazaborocane, it is possible to improve its pharmacokinetic profile and achieve targeted delivery to the site of action.[8][10]
The proteasome is a key target in cancer therapy, and several boronic acid-based proteasome inhibitors have been successfully developed.[4][12][13] The dioxazaborocane scaffold is being investigated as a means to develop novel proteasome inhibitors with improved drug-like properties.[12] The tunable nature of the diethanolamine backbone and the substituent on the boron atom allows for the fine-tuning of the molecule's activity, selectivity, and pharmacokinetic parameters.
| Compound Class | Biological Target | Rationale for Dioxazaborocane Use | Potential Advantages |
| Anticancer Prodrugs | Various (e.g., enzymes overexpressed in tumors) | Masking of the active boronic acid | Improved stability, targeted delivery, reduced off-target toxicity |
| Proteasome Inhibitors | 20S Proteasome | Bioisosteric replacement, scaffold for new chemical entities | Novel intellectual property, potentially improved pharmacokinetic profile |
Future Outlook: The Expanding Horizon of Dioxazaborocane Chemistry
The journey of dioxazaborocanes from a simple laboratory curiosity to a versatile chemical entity is a testament to the continuous evolution of chemical sciences. The future of dioxazaborocane chemistry is bright, with several exciting avenues for exploration:
-
Asymmetric Synthesis: The development of chiral dioxazaborocanes for applications in asymmetric catalysis is a promising area of research.
-
Materials Science: The incorporation of the robust dioxazaborocane motif into polymers and other materials could lead to the development of novel materials with unique properties.[14]
-
Bioconjugation: The stable yet cleavable nature of the dioxazaborocane linkage makes it a potential tool for the bioconjugation of proteins and other biomolecules.
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ResearchGate. (2025). Dioxazaborocanes: Old Adducts, New Tricks. Retrieved from [Link]
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San Diego State University. 11B NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2023). Bond lengths (Å), bond angles (°) and dihedral angles (°) obtained by X-ray and DFT/B3LYP/6-311G(d,p) for the title compound. Retrieved from [Link]
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ResearchGate. (2025). X-ray crystal structure of 6. Selected bond lengths (Å): N(1)-C(12),... Retrieved from [Link]
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Spectroscopic Characterization of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione: A Technical Guide
Introduction
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, also widely known as Phenylboronic acid MIDA ester, is a key intermediate in modern organic synthesis.[1][2] Its structure incorporates a phenylboronic acid moiety protected by N-methyliminodiacetic acid (MIDA), rendering the boronic acid functionality stable to a wide range of reaction conditions, yet readily available for deprotection and subsequent cross-coupling reactions.[1] This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous identification and characterization of this compound, targeting researchers and professionals in drug development and chemical synthesis.
The stability and controlled reactivity of MIDA boronates have positioned them as indispensable tools in iterative cross-coupling strategies for the synthesis of complex molecules. A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, quality control, and mechanistic studies. This document will detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of these spectra and the experimental protocols for their acquisition.
Molecular Structure and Spectroscopic Correlation
The unique bicyclic structure of this compound gives rise to a distinct set of spectroscopic features. The coordination of the nitrogen atom of the MIDA ligand to the boron atom results in a tetracoordinate boron center, which significantly influences the chemical environment of the neighboring atoms.
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add phenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add a suitable solvent, such as a mixture of toluene and DMF.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue heating until the reaction is complete (typically monitored by TLC or NMR).
-
Cool the reaction mixture to room temperature.
-
The product can be isolated by precipitation, filtration, and washing with a suitable solvent, or by extraction and subsequent purification by column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
IR Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and reliable basis for the characterization of this compound. The detailed analysis of NMR, IR, and MS spectra, coupled with the provided experimental protocols, will serve as a valuable resource for scientists engaged in the synthesis and application of this important class of organoboron compounds. The unique spectral features, particularly the diastereotopic protons in the ¹H NMR spectrum and the characteristic B-O stretching in the IR spectrum, are definitive markers for the structural integrity of the MIDA boronate.
References
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- Spectroscopic evidence for the loss of diastereotopicity of the miDA...
- meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boron
- Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond.
- Vibrational Spectroscopy of N-methyliminodiacetic Acid (MIDA)
- Vibrational Spectroscopy of N-Methyliminodiacetic Acid (Mida)-Protected Boronate Ester: Examination of the B-N Dative Bond. Scholars' Mine. (2011-05-10).
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH.
- Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. RSC Publishing. (2023-05-26).
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions.
- MIDA-protected Boron
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The Enduring Architecture of Phenyl-Substituted Dioxazaborocanes: A Crystallographic and Spectroscopic Guide
Abstract
Phenyl-substituted dioxazaborocanes represent a fascinating class of bicyclic organoboron compounds characterized by a unique transannular dative bond between nitrogen and boron. This intramolecular coordination imparts significant stability and distinct stereochemical properties, making them valuable scaffolds in organic synthesis, materials science, and medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the crystal structure of these compounds, underpinned by a detailed analysis of their synthesis, single-crystal X-ray diffraction, spectroscopic characterization, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the structure-property relationships that govern this important class of molecules.
Introduction: The Significance of the Dioxazaborocane Scaffold
Dioxazaborocanes are bicyclic compounds featuring an eight-membered ring system containing boron, nitrogen, and two oxygen atoms. The defining structural characteristic of these molecules is the intramolecular coordination bond between the nitrogen and boron atoms (N→B). This transannular interaction leads to a tetracoordinate boron center, significantly influencing the molecule's geometry, stability, and reactivity compared to their acyclic boronic acid counterparts.
The introduction of phenyl substituents, either on the boron atom or on the carbon backbone of the diethanolamine fragment, provides a powerful means to modulate the electronic and steric properties of the dioxazaborocane core. These modifications can fine-tune the strength of the N→B dative bond, influence the crystalline packing, and impart specific functionalities, leading to applications in areas such as:
-
Asymmetric Synthesis: Chiral dioxazaborocanes serve as effective protecting groups and directing groups in stereoselective reactions.
-
Materials Science: The robust nature of the dioxazaborocane scaffold has been exploited in the development of vitrimers, a class of self-healing polymers.[1]
-
Molecular Sensing: The Lewis acidic boron center can interact with anions, and modifications to the phenyl ring can be used to develop fluorescent or colorimetric sensors.[2]
Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount to rationally designing and utilizing these compounds. This guide will delve into the experimental and computational methodologies employed to elucidate the crystal structure of phenyl-substituted dioxazaborocanes.
Synthetic Pathways to Phenyl-Substituted Dioxazaborocanes
The most common and straightforward method for the synthesis of phenyl-substituted dioxazaborocanes involves the condensation reaction between a phenylboronic acid and a substituted diethanolamine derivative.[3][4] This reaction typically proceeds with high yield and can be performed under relatively mild conditions.
Experimental Protocol: Synthesis of 2-phenyl-N-methyl-1,3,6,2-dioxazaborocane
This protocol describes the synthesis of a representative phenyl-substituted dioxazaborocane from N-methyldiethanolamine and phenylboronic acid.[4]
Materials:
-
N-Methyldiethanolamine
-
Phenylboronic acid
-
Toluene
-
Dean-Stark apparatus
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add N-methyldiethanolamine (1 equivalent) and phenylboronic acid (1 equivalent).
-
Add a sufficient volume of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure 2-phenyl-N-methyl-1,3,6,2-dioxazaborocane as a crystalline solid.
Causality Behind Experimental Choices:
-
Toluene and Dean-Stark Apparatus: The use of toluene as an azeotropic solvent with a Dean-Stark trap is crucial for driving the condensation reaction to completion by continuously removing the water byproduct.
-
Recrystallization: This purification technique is effective for obtaining high-purity crystalline material suitable for single-crystal X-ray diffraction analysis. The choice of solvent is critical and depends on the solubility of the specific dioxazaborocane derivative.
Elucidating the Crystal Structure: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] This method provides invaluable information about bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively define the crystal structure of phenyl-substituted dioxazaborocanes.
Methodology: Single-Crystal X-ray Data Collection and Structure Refinement
The following protocol outlines the general steps involved in the SC-XRD analysis of organoboron compounds.
Experimental Workflow:
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Protocol:
-
Crystal Selection and Mounting: A suitable single crystal of the phenyl-substituted dioxazaborocane is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections. The data is then scaled, and corrections for absorption are applied.
-
Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method to achieve the best possible fit between the observed and calculated structure factors.
-
Validation: The final refined structure is validated using software tools to check for geometric consistency and other potential issues. The results are typically reported in a Crystallographic Information File (CIF).
Key Crystallographic Features of Phenyl-Substituted Dioxazaborocanes
The crystal structures of phenyl-substituted dioxazaborocanes consistently reveal the presence of the characteristic N→B transannular dative bond. The length of this bond is a critical parameter that reflects the strength of the intramolecular coordination.
Table 1: Representative Crystallographic Data for Phenyl-Substituted Dioxazaborocanes
| Compound/CSD Refcode | Formula | Crystal System | Space Group | B-N Bond Length (Å) | B-O Bond Lengths (Å) | B-C Bond Length (Å) |
| erythro-MeN(CH2CH2O)(CHPhCHPhO)BPh [3] | C23H24BNO2 | Monoclinic | P21/c | 1.723(3) | 1.458(3), 1.481(3) | 1.611(4) |
| threo-MeN(CH2CH2O)(CHPhCHPhO)BPh [3] | C23H24BNO2 | Monoclinic | P21/n | 1.705(7) | 1.457(6), 1.479(6) | 1.610(8) |
| (N→B)-phenyl[N-benzyliminodiacetate-O,O',N]borane [6] | C18H18BNO4 | Monoclinic | P21/n | 1.662(3) | 1.488(3), 1.503(3) | 1.593(4) |
| cis-1-phenyl-8-(pyridin-2-ylmethyl)dibenzo[1,2-c:2,1-h]-2,14-dioxa-8-aza-1-borabicyclo[4.4.0]deca-3,8-diene [5] | C26H23BN2O2 | Triclinic | P-1 | 1.688(3) | 1.471(3), 1.446(3) | 1.602(4) |
Data obtained from cited literature. Bond lengths are representative values.
The B-N bond lengths in these compounds typically range from approximately 1.66 to 1.72 Å.[3][6] The coordination geometry around the boron atom is a distorted tetrahedron. The substitution pattern on the phenyl rings and the diethanolamine backbone can influence the precise bond lengths and angles, as well as the overall conformation of the eight-membered ring.
Spectroscopic Characterization
While SC-XRD provides the definitive solid-state structure, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for characterizing these compounds in solution and confirming their structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of synthesized dioxazaborocanes. The chemical shifts and coupling constants of the protons and carbons in the phenyl rings and the dioxazaborocane framework provide a detailed fingerprint of the molecule.
¹¹B NMR Spectroscopy: This technique is particularly informative for studying boron-containing compounds. The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination environment of the boron atom. In phenyl-substituted dioxazaborocanes, the tetracoordinate nature of the boron atom due to the N→B dative bond results in a characteristic upfield shift compared to the corresponding tricoordinate boronic acids.
Representative NMR Data: For a compound like 2-phenyl-N-methyl-1,3,6,2-dioxazaborocane, one would expect to see signals in the ¹H NMR spectrum corresponding to the phenyl protons, the methylene protons of the diethanolamine backbone, and the N-methyl protons. In the ¹³C NMR spectrum, distinct signals for the aromatic carbons, the methylene carbons, and the N-methyl carbon would be observed.[1]
Computational Modeling: A Theoretical Insight
Density Functional Theory (DFT) calculations have emerged as a powerful tool to complement experimental studies of dioxazaborocane structures. These computational methods can be used to:
-
Optimize Molecular Geometries: Predict the lowest energy conformation of the molecule, including bond lengths and angles.
-
Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies, which can aid in the interpretation of experimental spectra.
-
Analyze the N→B Dative Bond: Quantify the strength and nature of the transannular interaction through methods such as Natural Bond Orbital (NBO) analysis.
Methodology: DFT Geometry Optimization
A typical DFT calculation for a phenyl-substituted dioxazaborocane would involve the following steps:
Figure 2: A simplified workflow for DFT geometry optimization and frequency calculation.
Computational Parameters:
-
Functional: A hybrid functional such as B3LYP is commonly employed for its balance of accuracy and computational cost.[7]
-
Basis Set: A Pople-style basis set like 6-31G(d) or a larger basis set is typically used to describe the electronic structure of the atoms.[7]
-
Software: A variety of quantum chemistry software packages are available, such as Gaussian, ORCA, or NWChem.
-
Frequency Calculation: It is essential to perform a frequency calculation after geometry optimization to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
DFT calculations can provide valuable insights into the intrinsic properties of these molecules, helping to rationalize the observed crystal structures and predict the behavior of new derivatives.
Conclusion and Future Outlook
The crystal structure of phenyl-substituted dioxazaborocanes is fundamentally defined by the robust N→B transannular dative bond, which imparts a unique and stable bicyclic architecture. This guide has provided a comprehensive overview of the key methodologies used to elucidate and understand this structure, from synthesis and single-crystal X-ray diffraction to spectroscopic characterization and computational modeling.
The ability to systematically modify the phenyl substituents offers a versatile platform for the rational design of new molecules with tailored properties. Future research in this area will likely focus on:
-
The development of novel chiral dioxazaborocanes for applications in asymmetric catalysis.
-
The incorporation of these scaffolds into advanced polymeric materials with enhanced self-healing and recyclable properties.
-
The design of sophisticated molecular sensors for a range of analytes.
A thorough understanding of the fundamental crystal structure, as detailed in this guide, will continue to be the cornerstone of these exciting advancements.
References
- Dunmore, Z. (n.d.). Synthesis and spectroscopic analysis of novel conjugated boron molecular sensors for anion detection. University of Lincoln Library Dissertation Showcase.
- Kuznetsov, V. V., et al. (2011). Synthesis and structures of new 1,3,6,2-dioxazaborocanes containing substituents in the ocane fragment. Russian Chemical Bulletin, 60(10), 2116-2125.
- Lenz, T., & Hebenbrock, M. (2023). Anionic Boraza-Crown Ethers. Chemistry – A European Journal, 29(70), e202302633.
- Mancilla, T., et al. (2005). Synthesis and characterization of new (N→B) phenyl substituted[N-benzyliminodiacetate-O,O′,N]boranes. Journal of Organometallic Chemistry, 690(10), 2538-2545.
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Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]
- Quinteros-Sedano, A., et al. (2025). Exploiting Dioxazaborocane Chemistry for Preparing Elastomeric Vitrimers with Enhanced Processability and Mechanical Properties.
- Dral, P. O., et al. (2022).
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
- Ledesma, G. N., et al. (2017). Crystal structure of cis-1-phenyl-8-(pyridin-2-ylmethyl)dibenzo[1,2-c:2,1-h]-2,14-dioxa-8-aza-1-borabicyclo[4.4.0]deca-3,8-diene.
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An In-depth Technical Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (Phenylboronic Acid MIDA Ester)
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the precise control over reactive intermediates is paramount. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, more commonly known as phenylboronic acid MIDA ester, has emerged as a significant molecule in this context.[1] This boron-containing heterocyclic compound provides a stable, crystalline, and easily handled surrogate for the often unstable phenylboronic acid.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the slow release of the boronic acid is crucial for achieving high yields and functional group tolerance.[1][2][3] This guide offers an in-depth exploration of its nomenclature, chemical properties, synthesis, and diverse applications, tailored for researchers, scientists, and professionals in drug development.
Nomenclature and Synonyms
The systematic naming of chemical compounds is essential for unambiguous communication in scientific literature. This compound is identified by several synonyms and registry numbers across various databases. The most prevalent of these is phenylboronic acid MIDA ester, which highlights its composition from phenylboronic acid and N-methyliminodiacetic acid (MIDA).[1]
| Identifier Type | Value |
| IUPAC Name | This compound[1][4] |
| Common Synonym | Phenylboronic acid MIDA ester[1][4][5] |
| CAS Number | 109737-57-7[1][4][5] |
| Molecular Formula | C₁₁H₁₂BNO₄[1][4] |
| Molecular Weight | 233.03 g/mol [1] |
| InChI Key | AISHCGVNWMRLOM-UHFFFAOYSA-N[1][4] |
| EC Number | 693-303-8[4] |
| PubChem CID | 13600893[4] |
Chemical Properties and Structure
The unique bicyclic structure of phenylboronic acid MIDA ester, where the boron atom is coordinated by oxygen and nitrogen atoms from the MIDA ligand, imparts significant hydrolytic stability compared to free boronic acids.[1] The phenyl group at the 2-position provides a planar aromatic character, while the methyl group at the 6-position offers steric protection.[1]
Key Physicochemical Properties:
-
Appearance: Solid[5]
-
Solubility: Soluble in organic solvents.[5]
-
Stability: Bench-top stable and shows remarkable stability even in DMSO at high temperatures.[6]
Spectroscopic Data:
-
¹H NMR (DMSO-d₆): δ 7.38 (d, J = 7.2 Hz, 1H), 4.33 (d, J = 17.2 Hz, 2H), and 2.63 (s, 3H).[1]
-
¹³C NMR: δ 169.9 (C=O), 134.5 (aromatic carbons).[1]
Molecular Structure Diagram:
Caption: General workflow for the synthesis of phenylboronic acid MIDA ester.
Detailed Experimental Protocol:
This protocol is a representative procedure based on established methods for the synthesis of MIDA boronates. [1][6]
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenylboronic acid (1 equivalent) and N-methyliminodiacetic acid (1.1 equivalents).
-
Solvent and Dehydrating Agent: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants. Add activated 3Å molecular sieves to the mixture to sequester water produced during the reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the molecular sieves.
-
Isolation and Purification: The product can be precipitated by the addition of a non-polar solvent such as diethyl ether or hexane. The resulting solid is collected by filtration, washed with a cold non-polar solvent, and dried under vacuum to yield the pure phenylboronic acid MIDA ester.
Causality: The use of molecular sieves is critical as the condensation reaction produces water, which can hydrolyze the boronic acid and the MIDA ester product, thus reducing the yield. DMSO is an effective solvent for both reactants and allows the reaction to proceed at an elevated temperature, accelerating the rate of condensation.
Applications and Research
The stability and controlled reactivity of phenylboronic acid MIDA ester have made it a valuable tool in several areas of chemical and pharmaceutical research.
Suzuki-Miyaura Cross-Coupling Reactions
MIDA boronates are widely used as stable precursors to boronic acids in Suzuki-Miyaura cross-coupling reactions. [1]The slow, in-situ release of the boronic acid under basic conditions allows for the coupling of substrates that would otherwise be incompatible with the reaction conditions. This has been particularly impactful in the synthesis of complex molecules and in iterative cross-coupling strategies.
Drug Delivery and Prodrug Development
Boronic acids and their esters are being explored as components of drug delivery systems and as prodrugs. [7][8]The ability of boronate esters to be cleaved under specific physiological conditions, such as the acidic tumor microenvironment or in the presence of reactive oxygen species (ROS), makes them attractive for targeted drug release. Phenylboronic acid MIDA ester can be incorporated into supramolecular hydrogels, which can act as a depot for the prolonged release of boronic acid-containing drugs.
Anticancer Research
Recent studies have investigated the potential of this compound and related compounds as anticancer agents. [1]A phosphate prodrug derived from a phenolic precursor of this compound demonstrated significant efficacy in a kidney cancer model in mice, suggesting its potential as a vascular disrupting agent (VDA). [1]The proposed mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. [1]
Mechanism of Action in Targeted Drug Release Diagram:
Caption: Proposed mechanism for targeted drug release from a MIDA ester prodrug.
Safety and Handling
According to the safety data sheet, this compound is classified as toxic if swallowed. [9]Standard laboratory safety precautions should be observed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. [10]The compound should be handled in a well-ventilated area or a fume hood. In case of accidental ingestion, immediate medical attention should be sought. [9]
Conclusion
This compound, or phenylboronic acid MIDA ester, represents a significant advancement in the handling and application of boronic acids. Its enhanced stability and capacity for controlled release have solidified its role in complex organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Furthermore, its emerging applications in drug delivery and oncology highlight its potential to contribute to the development of novel therapeutics. This guide provides a foundational understanding for researchers and professionals seeking to leverage the unique properties of this versatile compound.
References
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The Significance of Boronate Esters in Modern Pharmaceutical Synthesis. [Link]
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This compound - PubChem. [Link]
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6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione - PubChem. [Link]
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Boronate Esters: Versatile Building Blocks in Organic Synthesis. [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - Taylor & Francis Online. [Link]
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This compound Safety Data Sheets(SDS) lookchem. [Link]
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2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - PubChem. [Link]
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General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids - ResearchGate. [Link]
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A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy | ACS Applied Materials & Interfaces. [Link]
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General methods for synthesis of N-methyliminodiacetic acid boronates from unstable ortho-phenolboronic acids - Korea University Pure. [Link]
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Palladium-catalyzed ligand-free and efficient Suzuki--Miyaura reaction of
-methyliminodiacetic acid boronates in water - TÜBİTAK Academic Journals. [Link] -
CAS#:1104636-73-8 | 6-METHYL-2-VINYL-1,3,6,2-DIOXAZABOROCANE-4,8-DIONE. [Link]
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Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC - NIH. [Link]
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A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure. [Link]
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6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione - PubChem. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Introduction: The Significance of MIDA Boronates in Modern Synthesis
In the landscape of contemporary organic chemistry, the pursuit of robust, versatile, and readily accessible building blocks is paramount for the efficient construction of complex molecules. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, a member of the N-methyliminodiacetic acid (MIDA) boronate family, has emerged as a pivotal reagent, particularly in the realm of cross-coupling reactions.[1] MIDA boronates serve as exceptionally stable, crystalline, and easily handled surrogates for boronic acids, which are often prone to degradation and challenging to purify.[2] The protective MIDA ligand reversibly masks the reactive boronic acid moiety, rendering it inert to a wide array of reaction conditions, yet allowing for its controlled release, or "slow-release," under specific, mild basic conditions.[3] This feature has revolutionized iterative cross-coupling strategies, enabling the stepwise and controlled synthesis of complex natural products and pharmaceutical intermediates.[3]
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound, commencing with the preparation of the essential precursor, N-methyliminodiacetic acid (MIDA).
Chemical Reaction Pathway
The overall synthesis is a two-step process, beginning with the synthesis of N-methyliminodiacetic acid, followed by its condensation with phenylboronic acid.
Caption: Overall two-step synthesis pathway.
Part I: Synthesis of N-Methyliminodiacetic Acid (MIDA)
A reliable and scalable synthesis of MIDA is crucial for the successful preparation of the target boronate. The following protocol is an optimized Eschweiler-Clarke reaction, which utilizes inexpensive and readily available starting materials.[4]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Iminodiacetic Acid | C₄H₇NO₄ | 133.10 | 100.5 g | 755.2 mmol |
| Formalin (37 wt%) | CH₂O | 30.03 | 84.5 mL | 1.13 mol |
| Formic Acid (>98%) | CH₂O₂ | 46.03 | 57.0 mL | 1.51 mol |
| Absolute Ethanol | C₂H₅OH | 46.07 | ~1.5 L | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Experimental Protocol
-
Reaction Setup: In a 1000-mL three-necked round-bottomed flask equipped with a magnetic stir bar, add iminodiacetic acid (100.5 g) and formalin (84.5 mL) to create an off-white suspension.[4]
-
Fit the central neck of the flask with a reflux condenser, one side neck with an addition funnel containing formic acid (57.0 mL), and the other side neck with a thermometer.
-
Reaction Execution: Heat the stirred suspension to reflux (approximately 90 °C) using a heating mantle and maintain at reflux for 30 minutes.
-
After 30 minutes, add the formic acid dropwise from the addition funnel over a period of 20 minutes. The reaction mixture will become a clear, yellow solution.[4]
-
Once the addition is complete, allow the reaction to reflux for an additional hour.
-
Work-up and Isolation: After one hour, remove the heat source and allow the solution to cool to room temperature with stirring.
-
Pour the reaction mixture into a 4000-mL Erlenmeyer flask. Rinse the reaction flask with deionized water (2 x 25 mL) and add the rinsings to the Erlenmeyer flask.
-
With vigorous stirring, add absolute ethanol (750 mL) dropwise over one hour. This will cause the precipitation of a colorless, crystalline powder.[4]
-
Collect the precipitate by vacuum filtration. Wash the collected solid with absolute ethanol (4 x 200 mL, then an additional 200 mL).
-
Drying: Air dry the product on the filter under vacuum for 10 minutes, then transfer the solid to a tared round-bottomed flask and dry under high vacuum to a constant weight.
Part II: Synthesis of this compound
This protocol employs a dehydrative condensation reaction between phenylboronic acid and the synthesized MIDA. The use of a Dean-Stark apparatus is critical for the removal of water, which drives the reaction to completion.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.0 equiv. | - |
| N-Methyliminodiacetic Acid (MIDA) | C₅H₉NO₄ | 147.13 | 1.0 equiv. | - |
| Toluene | C₇H₈ | 92.14 | - | - |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 5% (v/v) in Toluene | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | For washing | - |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Detailed Protocol
-
Reaction Setup: To a 500-mL single-necked round-bottomed flask equipped with a magnetic stir bar, add phenylboronic acid and an equimolar amount of N-methyliminodiacetic acid (MIDA).[4]
-
Add a freshly prepared 5% (v/v) solution of dimethyl sulfoxide in toluene to the flask. The volume should be sufficient to allow for efficient stirring.
-
Dehydration: Fit the flask with a Dean-Stark trap filled with toluene, and top the trap with a reflux condenser.[4]
-
Heat the stirred reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (approximately 2 molar equivalents of water).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether and stir or sonicate to break up the solid and form a fine suspension. This step is to wash away any non-polar impurities.
-
Collect the white solid product by vacuum filtration.
-
Purification: Wash the collected solid with several portions of diethyl ether.
-
Drying: Transfer the purified product to a tared flask and dry under high vacuum to a constant weight. An expected isolated yield is approximately 81%.[1]
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
| Property | Value |
| Molecular Formula | C₁₁H₁₂BNO₄ |
| Molecular Weight | 233.03 g/mol |
| Appearance | White, crystalline solid |
| ¹H NMR (DMSO-d₆) | δ 7.38 (d, J = 7.2 Hz, 1H), 4.33 (d, J = 17.2 Hz, 2H), 2.63 (s, 3H)[1] |
| ¹³C NMR | δ 169.9 (C=O), 134.5 (aromatic carbons)[1] |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and peer-reviewed procedures from reputable sources such as Organic Syntheses.[4][5] The successful synthesis of the MIDA precursor and the final product can be validated at each stage. The formation of MIDA is confirmed by its precipitation and characteristic properties. The final product's identity and purity are definitively confirmed by comparing the obtained ¹H and ¹³C NMR spectra with the reference data provided.[1] The crystalline nature of the final product is also a strong indicator of its purity.
References
-
Ballmer, S. G., Gillis, E. P., & Burke, M. D. (2009). N-METHYLIMINODIACETIC ACID (MIDA). Organic Syntheses, 86, 344. [Link]
-
Gillis, E. P., & Burke, M. D. (2010). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Organic Letters, 12(10), 2314–2317. [Link]
-
Ahn, S. J., Lee, C. Y., & Cheon, C. H. (2014). General methods for synthesis of N-methyliminodiacetic acid boronates from unstable ortho-phenolboronic acids. Tetrahedron Letters, 55(28), 3845-3849. [Link]
-
Whiting, A., & Mistry, N. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]
-
Kelly, A. G., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-111. [Link]
-
Clarke, H. T., & Bean, H. J. (1931). METHYLIMINODIACETIC ACID. Organic Syntheses, 11, 58. [Link]
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Application Notes and Protocols: Phenylboronic Acid MIDA Ester in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Boronic Acid Instability and the MIDA Ester Solution
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] However, the utility of this powerful reaction is often hampered by the inherent instability of many boronic acids.[3][4] Particularly problematic are 2-heterocyclic, vinyl, and cyclopropyl boronic acids, which are prone to decomposition via processes like protodeboronation, oxidation, and polymerization, especially under the thermal and basic conditions of the coupling reaction.[3] This instability can lead to diminished reaction yields and complicates the storage and handling of these crucial building blocks.
To address these limitations, the use of N-methyliminodiacetic acid (MIDA) boronates has emerged as a transformative strategy.[5][6] MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography and can be stored indefinitely on the benchtop.[5][7][8] This exceptional stability is conferred by the MIDA ligand, which coordinates to the boron center, changing its hybridization from sp² to sp³ and thereby attenuating its reactivity towards transmetalation under anhydrous conditions. The active boronic acid can then be liberated in situ under mild aqueous basic conditions, a feature that has led to the development of powerful "slow-release" protocols for challenging Suzuki-Miyaura couplings.[3][9]
This document provides a detailed guide to the application of phenylboronic acid MIDA esters in Suzuki-Miyaura coupling, including mechanistic insights, practical protocols, and expert advice for successful implementation.
Mechanistic Rationale: Taming Reactivity through Reversible Protection
The key to the success of MIDA boronates lies in their ability to act as a robust protecting group for the boronic acid functionality.[6][10][11] The trivalent N-methyliminodiacetic acid ligand chelates the boron atom, forming a stable, tetracoordinate boronate complex. This structural change deactivates the boronic acid towards the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions.[12]
The protected MIDA boronate is unreactive in the presence of a palladium catalyst and an organic halide. However, upon the introduction of an aqueous base, the MIDA ligand is hydrolyzed, releasing the free boronic acid in a controlled manner.[9][13] This in situ generation of the active coupling partner is particularly advantageous for unstable boronic acids, as their concentration in the reaction mixture is kept low, minimizing decomposition pathways and maximizing the efficiency of the desired cross-coupling.[3][6]
Two distinct modes of hydrolysis can be employed:
-
Fast Deprotection: Using a strong aqueous base like sodium hydroxide (NaOH) leads to rapid and complete hydrolysis of the MIDA boronate, typically in under 10 minutes at room temperature.[3] This approach is useful when the generated boronic acid is relatively stable.
-
Slow Release: For unstable boronic acids, a milder base such as potassium phosphate (K₃PO₄) in a mixed aqueous/organic solvent system promotes a slow and continuous release of the boronic acid over several hours.[3] This "slow-release" strategy is crucial for the successful coupling of challenging substrates, such as electron-rich and sterically hindered aryl chlorides.[3]
Experimental Workflow and Logic
Caption: General workflow for Suzuki-Miyaura coupling using a phenylboronic acid MIDA ester.
Detailed Protocol: Suzuki-Miyaura Coupling of Phenylboronic Acid MIDA Ester with an Aryl Bromide (Slow-Release Conditions)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenylboronic acid MIDA ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), phenylboronic acid MIDA ester (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Expertise & Experience: The order of addition of solid reagents is generally not critical. However, ensuring the flask is under a positive pressure of inert gas before adding reagents minimizes exposure to air and moisture.
-
-
Degassing: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the removal of oxygen.
-
Trustworthiness: Thorough degassing is crucial for the longevity and activity of the palladium catalyst, preventing oxidative degradation.
-
-
Solvent Addition: Add degassed dioxane and degassed water to the flask via syringe to achieve the desired solvent ratio (e.g., 5:1 dioxane/water). The final concentration of the limiting reagent (aryl bromide) should be in the range of 0.1-0.5 M.
-
Expertise & Experience: The ratio of dioxane to water can influence the rate of MIDA ester hydrolysis. For very sensitive boronic acids, a higher ratio of organic solvent may be beneficial.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Expertise & Experience: The optimal reaction temperature depends on the reactivity of the aryl halide. Aryl bromides and iodides typically react at lower temperatures than aryl chlorides.
-
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Catalytic Cycle and the Role of MIDA Ester Hydrolysis
Caption: The Suzuki-Miyaura catalytic cycle featuring the hydrolysis of a MIDA boronate.
Quantitative Data Summary
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 80 | 3 | 95 | [3] |
| 2,4-Dimethoxychlorobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O (5:1) | 80 | 3 | 91 | [3] |
| 2-Chloropyridine | Pd(OAc)₂ / SPhos / Cu(OAc)₂ | K₃PO₄ | Dioxane/IPA (5:1) | 80 | 12 | 85 | [3] |
| 4-Bromoacetophenone | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O (4:1) | 85 | 4 | >90 | [15] |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | DMA (Microwave) | 150 | 0.33 | >90 | [15] |
Troubleshooting and Advanced Applications
-
Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more active catalyst system (e.g., a more electron-rich phosphine ligand), or adjusting the solvent ratio. For challenging couplings with aryl chlorides, the addition of a copper (I) or (II) salt can be beneficial.[3]
-
Protodeboronation: If significant protodeboronation of the MIDA ester is observed, this may indicate that the boronic acid is being released too quickly. Consider using a less aqueous solvent system or a milder base.
-
Iterative Cross-Coupling (ICC): The stability of MIDA boronates makes them ideal for use in iterative cross-coupling, a powerful strategy for the synthesis of complex molecules from bifunctional building blocks.[7][14] In this approach, a halo-MIDA boronate is coupled with another boronic acid, followed by deprotection of the MIDA group to reveal a new boronic acid for the next coupling step.[7][9]
Conclusion
Phenylboronic acid MIDA esters represent a significant advancement in Suzuki-Miyaura coupling technology. Their enhanced stability, ease of handling, and capacity for controlled release of the active boronic acid have overcome many of the limitations associated with traditional boronic acids. By providing a general solution for the use of unstable organoboron reagents, MIDA boronates have expanded the scope of the Suzuki-Miyaura reaction and enabled the development of innovative synthetic strategies, such as iterative cross-coupling. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this powerful class of reagents in their synthetic endeavors.
References
-
Burke, M. D., & Gillis, E. P. (2008). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. SciSpace. [Link]
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Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Illinois Experts. [Link]
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Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
-
Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH Public Access. [Link]
-
Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]
-
Chem-Station. MIDA boronate. Chem-Station Int. Ed. [Link]
-
Yoneda, T. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Zhdankin, V. V., & Yoshimura, A. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
-
Singh, A., & Kumar, S. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]
-
Coombs, J. R., & Marder, T. B. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. PMC - NIH. [Link]
-
Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Organic Synthesis. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
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Application Note: Mastering Suzuki-Miyaura Cross-Coupling with N-Methyliminodiacetic Acid (MIDA) Boronates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Stability and Versatility of MIDA Boronates
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical industry.[1][2] However, the practical application of traditional boronic acids is often hindered by their inherent instability, leading to challenges in purification, storage, and reaction reproducibility due to processes like protodeboronation and oxidation.[3][4][5]
N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior class of reagents that circumvent these limitations.[3][6] MIDA boronates are air- and moisture-stable, free-flowing crystalline solids that are compatible with silica gel chromatography, allowing for easy purification and handling.[6][7][8] This exceptional stability is conferred by the MIDA ligand, which forms a dative bond with the boron atom, shifting its hybridization from sp² to sp³, thus protecting the vacant p-orbital required for transmetalation.[7][9][10]
A key feature of MIDA boronates is their ability to undergo a controlled, slow release of the active boronic acid in situ under specific aqueous basic conditions.[1][4][9] This "slow-release" mechanism is particularly advantageous when working with otherwise unstable boronic acids, such as 2-heterocyclic, vinyl, and cyclopropyl derivatives, minimizing their decomposition and significantly improving cross-coupling yields.[4][11] This application note provides a comprehensive guide to the experimental procedures for utilizing MIDA boronates in Suzuki-Miyaura cross-coupling reactions, complete with detailed protocols, mechanistic insights, and troubleshooting advice.
The MIDA Boronate Advantage: A Conceptual Workflow
The use of MIDA boronates introduces a level of control and reliability to the Suzuki-Miyaura reaction. The general workflow is designed to leverage the stability of the MIDA boronate during reaction setup and then trigger the release of the reactive boronic acid at the appropriate time.
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The MIDA Boronate Advantage: A Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione as a Superior Boronic Acid Precursor
Introduction: Overcoming the Instability of Boronic Acids in Modern Synthesis
In the landscape of synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Central to this reaction is the organoboron reagent, typically a boronic acid. However, the inherent instability of many boronic acids presents a significant challenge to their widespread use.[1] They are often susceptible to decomposition pathways such as protodeboronation, oxidation, and trimerization to form boroxines, which can complicate their storage, handling, and reactivity, leading to diminished yields and reproducibility in coupling reactions.[1][2]
To address these limitations, the development of stable boronic acid precursors has been a major focus of research. Among the most successful and versatile solutions is the use of N-methyliminodiacetic acid (MIDA) to protect the boronic acid functionality.[1][3] This guide focuses on a quintessential example of this class: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione , also known as phenylboronic acid MIDA ester. This air-stable, crystalline solid serves as a robust and reliable precursor to phenylboronic acid, offering significant advantages in terms of handling, purification, and reaction efficiency.[4][5]
This document provides a comprehensive overview of the scientific principles underpinning the utility of phenylboronic acid MIDA ester, detailed protocols for its synthesis and application in Suzuki-Miyaura cross-coupling, and a discussion of its broader implications for complex molecule synthesis.
Scientific Rationale: The Structural Basis for Stability and Controlled Reactivity
The remarkable stability of MIDA boronates stems from a fundamental change in the geometry and electronic properties of the boron atom. In a free boronic acid, the boron atom is sp²-hybridized, possessing a vacant p-orbital that renders it Lewis acidic and susceptible to the aforementioned decomposition pathways.[3][6] The genius of the MIDA ligand lies in its tridentate nature, forming a bicyclic structure where the boron atom is coordinated by two oxygen atoms and a nitrogen atom.[4][7] This coordination forces a rehybridization of the boron center from a trigonal planar sp² geometry to a more stable tetrahedral sp³ geometry.[1]
This structural change has profound consequences:
-
Attenuation of Lewis Acidity: The dative bond from the MIDA nitrogen atom's lone pair to the boron center effectively shields the boron's empty p-orbital, dramatically reducing its Lewis acidity.[3]
-
Steric Encumbrance: The bicyclic MIDA framework sterically protects the boron atom from unwanted side reactions.
-
Enhanced Stability: As a result, MIDA boronates are exceptionally stable compounds. They are typically crystalline solids that are indefinitely stable to air and moisture on the benchtop, compatible with silica gel chromatography, and robust under a wide range of anhydrous reaction conditions, including those employing strong oxidants and other harsh reagents.[1]
Crucially, this protective shield is reversible. The MIDA ligand can be readily cleaved under mild aqueous basic conditions to liberate the free boronic acid in situ, ready to participate in the Suzuki-Miyaura catalytic cycle.[1] This ability to "switch on" the reactivity of the boronic acid on demand is the key to its utility as a precursor.
Data Presentation: A Comparative Analysis
The advantages of using MIDA boronates over their free boronic acid counterparts are not merely theoretical. The following tables summarize the enhanced stability and improved cross-coupling efficiency observed with MIDA boronates.
| Compound | Boronic Acid (% remaining after 15 days) | MIDA Boronate (% remaining after 60 days) |
| 2-Furyl | 75 | >95 |
| 2-Benzofuranyl | 80 | >95 |
| 2-Thienyl | 78 | >95 |
| 2-Benzothienyl | 85 | >95 |
| 2-Naphthyl | >95 | >95 |
| 2-Pyridyl | 0 | >95 |
| trans-Propenyl | 65 | >95 |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[1]
| Boronic Species | Aryl Halide | Yield (%) |
| 2-Benzofuranboronic acid | 4-Chloroanisole | 50 |
| 2-Benzofuranyl MIDA boronate | 4-Chloroanisole | 92 |
| 2-Thiopheneboronic acid | 4-Chloroanisole | 37 |
| 2-Thienyl MIDA boronate | 4-Chloroanisole | 94 |
| 2-Indoleboronic acid | 4-Chloroanisole | 14 |
| 2-Indolyl MIDA boronate | 4-Chloroanisole | 93 |
Data adapted from Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc. 2007, 129, 6716.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and efficient method for the synthesis of phenylboronic acid MIDA ester from phenylboronic acid and N-methyliminodiacetic acid (MIDA). For particularly sensitive boronic acids, the use of MIDA anhydride is recommended as it acts as an in-situ desiccant.[8]
Materials:
-
Phenylboronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
5% Lithium chloride (LiCl) aqueous solution
-
Sodium sulfate (Na₂SO₄)
-
Acetonitrile (MeCN)
-
Diethyl ether (Et₂O)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).
-
Add DMF to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Heat the reaction mixture to 85 °C and stir for 16 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic phase three times with a 5% aqueous solution of LiCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of acetonitrile.
-
Add the acetonitrile solution dropwise to a stirred, ice-cold beaker of diethyl ether.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the solid under vacuum to obtain the final product.
Protocol 2: Suzuki-Miyaura Cross-Coupling Utilizing "Slow-Release" of Phenylboronic Acid
This protocol details a "slow-release" cross-coupling reaction where the phenyl MIDA boronate is gradually hydrolyzed in situ to phenylboronic acid, which then participates in the catalytic cycle. This method is particularly advantageous for unstable boronic acids as it maintains a low steady-state concentration of the reactive species, minimizing decomposition.[2]
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (e.g., 4-chloroanisole, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
SPhos (10 mol%)
-
Potassium phosphate (K₃PO₄) (7.5 equiv)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add a 5:1 mixture of 1,4-dioxane and deionized water to achieve a concentration of approximately 0.07 M with respect to the aryl halide.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 60 °C and stir for 6 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Protocol 3: Deprotection of a MIDA Boronate
This protocol describes the straightforward deprotection of a MIDA boronate to yield the corresponding boronic acid. This is typically performed as the final step in an iterative cross-coupling sequence or if the isolated boronic acid is required.
Materials:
-
MIDA boronate
-
Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) aqueous solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl) aqueous solution
Procedure:
-
Dissolve the MIDA boronate in THF.
-
Add an equal volume of 1 M aqueous NaOH and stir vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the boronic acid.
Visualization of Key Concepts
Diagram 1: The Protective Mechanism of MIDA
Caption: The reversible protection of a boronic acid with MIDA.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle with Slow Release
Caption: The Suzuki-Miyaura cycle featuring slow release from a MIDA boronate.
Safety and Handling
Organoboron compounds should be handled in a well-ventilated fume hood.[9] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[10] Avoid inhalation of dust and contact with skin and eyes.[9] In case of accidental exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.[11] Store MIDA boronates in tightly sealed containers in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Conclusion and Future Outlook
This compound and its MIDA boronate congeners represent a significant advancement in the field of organic synthesis. By providing a stable, easily handled, and purifiable alternative to often-unstable free boronic acids, they have enhanced the reliability and scope of the Suzuki-Miyaura cross-coupling reaction. The concept of "slow-release" has proven particularly powerful for challenging substrates. Furthermore, the stability of the MIDA boronate protecting group to a wide array of reaction conditions has unlocked the potential for iterative cross-coupling, a strategy that enables the rapid and systematic assembly of complex small molecules from a toolkit of bifunctional building blocks.[3][12] As the demand for increasingly complex molecular architectures in drug discovery and materials science continues to grow, the utility of MIDA boronates as versatile and robust synthetic intermediates is poised to expand even further.
References
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Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Vedejs, E.; et al. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. [Link]
-
Pye, D. R.; et al. MIDA boronate allylation – synthesis of ibuprofen. RSC Publishing. [Link]
-
Watson, D. A.; et al. Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH. [Link]
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A Mild and Simple Method for Making MIDA Boronates - Amazon S3. Amazon S3. [Link]
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Grayson, M. N.; et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
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Boron - ESPI Metals. ESPI Metals. [Link]
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Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis | Request PDF - ResearchGate. ResearchGate. [Link]
-
Li, J.; et al. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. NIH Public Access. [Link]
-
Wrigley, C. T. S.; et al. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. [Link]
-
Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]
-
Li, J.; et al. From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. ACS Publications. [Link]
-
Suzuki-Miyaura Coupling - Organic Synthesis. Organic Synthesis. [Link]
-
Knapp, D. M.; et al. 3. Organic Syntheses. [Link]
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Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. ResearchGate. [Link]
-
Thomas, A. A.; et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH Public Access. [Link]
-
Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives - Sciforum. Sciforum. [Link]
-
Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. ChemRxiv. [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
-
Organibor | Horticentre. Horticentre. [Link]
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Horváth, A.; et al. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. [Link]
-
Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]
-
Suzuki-Miyaura Coupling: Practical Guide - Yoneda Labs. Yoneda Labs. [Link]
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Organoboron chemistry - Wikipedia. Wikipedia. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Delaney, C. P. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
-
SAFETY DATA SHEET Boron (pieces) - Research Core Facilities. University of Pennsylvania. [Link]
-
2-(6-Bromopyridin-2-yl)-6-methyl-[3][13][14][15]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative - ResearchGate. ResearchGate. [Link]
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Application Note: Protocols for the Deprotection of N-Methyliminodiacetic Acid (MIDA) Boronates
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-methyliminodiacetic acid (MIDA) boronates are a cornerstone of modern organic synthesis, transforming traditionally unstable boronic acids into robust, crystalline, and chromatography-compatible building blocks.[1][2] Their stability stems from the trivalent MIDA ligand, which coordinates to the boron center, inducing an sp³ hybridization that temporarily deactivates it towards cross-coupling conditions.[3][4] The strategic utility of MIDA boronates is fully realized through their controlled deprotection, which liberates the reactive sp²-hybridized boronic acid on demand. This guide provides a detailed examination of the mechanisms, protocols, and critical parameters for the effective deprotection of MIDA boronates, covering both rapid cleavage for stepwise synthesis and in situ slow-release methods for challenging cross-coupling reactions.
The Principle of MIDA Boronate Stability and Reactivity
The efficacy of MIDA boronates as protecting groups lies in the reversible attenuation of the boron's Lewis acidity.[5] In a free boronic acid, the vacant p-orbital on the sp²-hybridized boron atom is essential for the transmetalation step in Suzuki-Miyaura cross-coupling.[5] The N-methyliminodiacetic acid (MIDA) ligand engages this vacant orbital through a dative bond from its nitrogen atom, forming a stable, tetracoordinate sp³-hybridized boron center.[3] This structural change effectively "masks" the boronic acid's reactivity, rendering the MIDA boronate stable to a wide range of synthetic reagents, anhydrous cross-coupling conditions, and silica gel chromatography.[5]
Deprotection is a hydrolysis process that cleaves the MIDA ligand, regenerating the parent boronic acid and enabling its participation in subsequent reactions.[6] The conditions of this hydrolysis can be precisely controlled to dictate the rate at which the active boronic acid is released.
Sources
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Application Notes and Protocols: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione in Medicinal Chemistry
Introduction: The Strategic Advantage of MIDA Boronates in Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential is relentless. Boron-containing compounds, once a niche area, have emerged as a significant class of pharmacophores, exemplified by the clinical success of drugs like bortezomib.[1][2] Central to the synthesis of many complex organic molecules, including pharmaceuticals, is the robust and versatile Suzuki-Miyaura cross-coupling reaction.[3][4] However, the inherent instability of many boronic acids presents a significant hurdle, limiting their widespread use and complicating synthetic routes.[3]
Enter 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, a prominent member of the N-methyliminodiacetic acid (MIDA) boronates.[5][6] This class of compounds has revolutionized the handling and application of boronic acids in organic synthesis.[7][8] The MIDA ligand forms a stable, bicyclic structure with the boron atom, effectively protecting it from degradation pathways that plague free boronic acids.[5] This enhanced stability allows for easier handling, purification via chromatography, and long-term storage.[8] Crucially, the MIDA protecting group can be cleaved under specific, mild basic conditions to slowly release the active boronic acid in situ, a feature that is highly advantageous in sensitive cross-coupling reactions.[3][9]
Beyond its pivotal role in synthesis, this compound and its derivatives are subjects of growing interest for their own biological activities. Research has indicated their potential as anticancer agents, functioning as inhibitors of tubulin polymerization and as vascular disrupting agents (VDAs).[5] Furthermore, the unique chemical properties of MIDA boronates are being harnessed in the development of advanced drug delivery systems, such as supramolecular hydrogels.[5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. We will delve into detailed protocols for its application in Suzuki-Miyaura cross-coupling, in vitro anticancer assays, and in vivo models of vascular disruption, underpinned by the scientific rationale for each experimental step.
Section 1: Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a stable and reliable precursor for phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The "slow-release" of the boronic acid under mild basic conditions is particularly beneficial for reactions involving sensitive substrates or when precise control over the concentration of the active coupling partner is required.[3][9]
Workflow for Suzuki-Miyaura Coupling using a MIDA Boronate
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound
This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The total solvent volume should be sufficient to dissolve the reactants (a concentration of 0.1-0.5 M with respect to the aryl bromide is common).
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the removal of oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Characterization: Confirm the structure and purity of the product by NMR spectroscopy and mass spectrometry.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxidation.[4] Performing the reaction under an inert atmosphere prevents catalyst deactivation and the formation of unwanted side products.
-
Base and Water: The base (K₂CO₃) and water are crucial for the in situ hydrolysis of the MIDA boronate to the active boronic acid, which then participates in the catalytic cycle.[3][10] The slow release of the boronic acid minimizes its decomposition.[9]
-
Ligand: Triphenylphosphine (PPh₃) is a common ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Section 2: Anticancer Applications
Recent studies have highlighted the potential of this compound and its derivatives as anticancer agents. The proposed mechanisms of action include the inhibition of tubulin polymerization, a critical process for cell division, and the disruption of tumor vasculature.[5]
Workflow for In Vitro Cytotoxicity and Mechanistic Studies
Caption: Workflow for evaluating the anticancer properties of a compound.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13][14]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Evaluation of Vascular Disrupting Activity using the Evans Blue Assay
This protocol describes a method to assess the vascular permeability-inducing effects of a potential vascular disrupting agent in a mouse tumor model.[15][16][17]
Materials:
-
Tumor-bearing mice (e.g., BALB/c mice with RENCA-luc tumors)[5]
-
This compound formulated for injection
-
Evans blue dye (0.5% in sterile PBS)
-
Anesthetic (e.g., isoflurane)
-
Formamide
-
Spectrophotometer
Procedure:
-
Tumor Inoculation: Inoculate mice with tumor cells to establish solid tumors. Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound (or vehicle control) to the mice via an appropriate route (e.g., intravenous injection).
-
Evans Blue Injection: After a predetermined time following compound administration (e.g., 4-6 hours), inject Evans blue dye (e.g., 200 µL of 0.5% solution) intravenously into the tail vein.
-
Circulation and Perfusion: Allow the dye to circulate for 30-60 minutes. Anesthetize the mice and perform cardiac perfusion with PBS to remove the dye from the circulation.
-
Tissue Harvesting: Harvest the tumors and other organs of interest.
-
Dye Extraction: Weigh the tissues and incubate them in formamide (e.g., 1 mL per 100 mg of tissue) at 55-60°C for 24-48 hours to extract the Evans blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.
-
Data Analysis: Calculate the amount of Evans blue dye extravasated into the tissues (µg of dye per gram of tissue) and compare the results between the treated and control groups.
Section 3: Application in Supramolecular Hydrogels for Drug Delivery
The ability of boronic acids to form reversible covalent bonds with diols makes them attractive for the construction of stimuli-responsive materials. MIDA boronates, including this compound, can be incorporated into polymer backbones or used as crosslinkers to form supramolecular hydrogels.[5][18][19][20][21] These hydrogels have potential applications in controlled drug release.
Workflow for Supramolecular Hydrogel Formation and Characterization
Caption: Workflow for the preparation and characterization of a hydrogel.
Protocol 4: Preparation and Characterization of a Supramolecular Hydrogel
This protocol provides a general framework for preparing a supramolecular hydrogel using a MIDA boronate as a crosslinker.
Materials:
-
A polymer containing diol functionalities (e.g., polyvinyl alcohol, a polysaccharide)
-
This compound
-
A suitable buffer (e.g., phosphate-buffered saline, PBS)
-
A model drug for release studies
-
Rheometer
-
Scanning Electron Microscope (SEM)
Procedure:
-
Polymer Solution Preparation: Dissolve the diol-containing polymer in the buffer to a desired concentration.
-
Crosslinker Addition: Add the MIDA boronate to the polymer solution and mix thoroughly. The gelation process may be initiated by a change in pH or temperature, depending on the specific system.
-
Gelation: Allow the mixture to stand until a stable hydrogel is formed.
-
Rheological Characterization: Characterize the mechanical properties of the hydrogel using a rheometer to measure storage (G') and loss (G'') moduli.
-
Morphological Characterization: Lyophilize the hydrogel and examine its microstructure using SEM to observe the pore size and network structure.[22]
-
Drug Loading: Incorporate a model drug into the hydrogel either by mixing it with the polymer solution before gelation or by soaking the pre-formed hydrogel in a drug solution.
-
In Vitro Drug Release Study: Place the drug-loaded hydrogel in a release medium (e.g., PBS) and periodically sample the medium to determine the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 109737-57-7 | [6] |
| Molecular Formula | C₁₁H₁₂BNO₄ | [5][6] |
| Molecular Weight | 233.03 g/mol | [5] |
| Appearance | Crystalline solid | [8] |
| Stability | Bench-top stable under air | [3][8] |
Table 2: Example of Suzuki-Miyaura Reaction Conditions and Outcomes
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |
| 2-Chloropyridine | Pd₂(dba)₃/XPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~85 |
| 1-Iodonaphthalene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 8 | >95 |
Note: The conditions and yields are illustrative and should be optimized for each specific substrate combination.
References
- Canturk, Z., et al. (2022). Synthesis of New Boron Derived Compounds; Anticancer, Antioxidant and Antimicrobial Effect in Vitro Glioblastoma Tumor Model.
- BenchChem. (n.d.). Addressing the instability of boronic acids in Suzuki-Miyaura coupling. BenchChem.
- Murphy, T. (2001). Protocol for evaluating vascular permeability in wildtype and PRTg mice.
- Korkmaz, S., et al. (2016). Cytotoxic and apoptotic effects of boron compounds on leukemia cell line. Cytotechnology, 68(1), 87-93.
- BenchChem. (n.d.). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
- Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.
- ACS Publications. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules.
- Yilmaz, S., et al. (2023). In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa). PMC - PubMed Central.
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- Sigma-Aldrich. (n.d.).
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- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 16(14), 3744-3747.
- Journal of Visualized Experiments. (2013). An in vivo Assay to Test Blood Vessel Permeability. PMC - NIH.
- PubMed. (2016).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). A General Protocol for the Polycondensation of Thienyl N-Methyliminodiacetic Acid Boronate Esters To Form High Molecular Weight Copolymers.
- Journal of Visualized Experiments. (2018). An Optimized Evans Blue Protocol to Assess Vascular Leak in the Mouse. PMC - NIH.
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- National Institutes of Health. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
- MDPI. (n.d.).
- ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- PubChem. (n.d.). This compound.
- ETH Zurich Research Collection. (2021). Supramolecular engineering of hydrogels for drug delivery.
- PubMed. (2006).
- UCL Discovery. (n.d.).
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- National Institutes of Health. (n.d.).
- ResearchGate. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates.
- PubMed Central. (2022).
- BLDpharm. (2021).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Creative Animodel. (n.d.). In vivo Efficacy Testing.
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Dioxazaborocane Derivatives in Catalysis: Application Notes and Protocols for Researchers
Introduction: The Emergence of Dioxazaborocane Derivatives in Asymmetric Catalysis
In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective. Dioxazaborocane derivatives, a class of boron-containing heterocyclic compounds, have emerged as versatile and powerful tools in the realm of asymmetric catalysis. These compounds are typically formed from the condensation of a boronic acid with a chiral diethanolamine derivative, often derived from readily available and inexpensive amino acids. The resulting rigid bicyclic structure creates a well-defined chiral environment around the boron center, enabling high levels of stereocontrol in a variety of chemical transformations.
Initially, dioxazaborocanes were primarily utilized as stable, crystalline derivatives for the purification and handling of boronic acids.[1] However, their intrinsic stability and Lewis acidic nature have led to their increasing application as direct catalysts and ligands in a range of asymmetric reactions. This guide provides an in-depth exploration of the synthesis and application of chiral dioxazaborocane derivatives in catalysis, offering detailed protocols and mechanistic insights for researchers in academia and the pharmaceutical industry.
I. Synthesis of Chiral Dioxazaborocane Catalysts: A Tryptophan-Derived Example
The modular nature of dioxazaborocane synthesis allows for the facile incorporation of various chiral scaffolds. Amino acids represent an excellent source of chirality, and their derivatives can be readily transformed into the requisite diethanolamine ligands. Here, we detail the synthesis of a chiral dioxazaborocane catalyst derived from L-tryptophan, a common and inexpensive amino acid.
Protocol 1: Synthesis of a Tryptophan-Derived Dioxazaborocane Catalyst
This protocol outlines a two-step procedure starting from L-tryptophan methyl ester. The first step involves the N-alkylation with ethylene oxide to form the diethanolamine derivative, followed by condensation with a boronic acid to yield the dioxazaborocane.
Step 1: Synthesis of N,N-bis(2-hydroxyethyl)-L-tryptophan methyl ester
-
Reaction Setup: To a solution of L-tryptophan methyl ester hydrochloride (1 equivalent) in a suitable solvent such as methanol, add a base like triethylamine (2.2 equivalents) at 0 °C to neutralize the hydrochloride salt.[2]
-
N-Alkylation: Introduce ethylene oxide (excess, typically bubbled through the solution or added as a condensed liquid at low temperature) into the reaction mixture.
-
Reaction Conditions: Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N,N-bis(2-hydroxyethyl)-L-tryptophan methyl ester.
Step 2: Formation of the Dioxazaborocane
-
Reaction Setup: Dissolve the N,N-bis(2-hydroxyethyl)-L-tryptophan methyl ester (1 equivalent) and phenylboronic acid (1 equivalent) in a solvent that allows for azeotropic removal of water, such as toluene.[3]
-
Condensation: Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is typically complete within a few hours.
-
Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can often be used directly in catalytic applications or further purified by recrystallization or column chromatography to yield the pure dioxazaborocane catalyst.
II. Application in Asymmetric Catalysis: Enantioselective Ketone Reduction
One of the most well-established applications of chiral boron-based catalysts is the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This transformation is of great importance in the synthesis of pharmaceuticals and natural products.[4] Dioxazaborocane catalysts, analogous to the well-known Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, can effectively mediate this reaction with high enantioselectivity.[3]
Catalytic Cycle and Mechanism
The catalytic cycle for the dioxazaborocane-mediated reduction of a ketone with a borane source (e.g., borane-dimethyl sulfide complex, BH₃·SMe₂) is believed to proceed through a mechanism similar to the CBS reduction.[5]
Figure 1: Proposed catalytic cycle for the enantioselective reduction of a ketone.
The key steps involve:
-
Activation: The Lewis basic nitrogen atom of the dioxazaborocane coordinates to the borane, activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.
-
Coordination: The prochiral ketone then coordinates to the more Lewis acidic endocyclic boron atom. This coordination occurs preferentially from the sterically less hindered face of the ketone.
-
Hydride Transfer: An intramolecular hydride transfer from the coordinated borane to the carbonyl carbon of the ketone occurs through a highly organized, six-membered ring transition state. This step determines the stereochemical outcome of the reaction.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane product dissociates from the catalyst, which can then re-enter the catalytic cycle.
Protocol 2: Enantioselective Reduction of Acetophenone
This protocol provides a general procedure for the enantioselective reduction of acetophenone using a chiral dioxazaborocane catalyst.
Materials and Setup:
-
All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are essential for this reaction.[6]
-
The chiral dioxazaborocane catalyst (e.g., 5-10 mol%) is dissolved in an anhydrous solvent like tetrahydrofuran (THF).
Procedure:
-
Catalyst Activation: To the solution of the chiral dioxazaborocane catalyst in THF at room temperature, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6 equivalents relative to the ketone) dropwise. Stir the mixture for 10-15 minutes.[7]
-
Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). A solution of acetophenone (1 equivalent) in anhydrous THF is then added dropwise over a period of 10-20 minutes.
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by TLC.
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol at low temperature to consume any excess borane (Caution: hydrogen gas evolution).
-
Work-up: The mixture is allowed to warm to room temperature, and then a dilute acid solution (e.g., 1 M HCl) is added. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Table 1: Representative Data for Asymmetric Ketone Reduction
| Ketone Substrate | Catalyst Loading (mol%) | Borane Source | Temp (°C) | Yield (%) | ee (%) | Reference |
| Acetophenone | 10 | BH₃·SMe₂ | 23 | 90 | 89 | [7] |
| 3-Methyl-2-butanone | 10 | BH₃·SMe₂ | 23 | 90 | 89 | [7] |
| α-Tetralone | 10 | BH₃·THF | 25 | High | 85 | [4] |
III. Application in Asymmetric Conjugate Addition Reactions
Chiral dioxazaborocane derivatives can also serve as effective ligands in transition metal-catalyzed asymmetric conjugate addition reactions. The 1,4-conjugate addition of organoboronic acids to α,β-unsaturated compounds is a powerful method for the formation of carbon-carbon bonds and the creation of stereogenic centers.
Protocol 3: Rhodium-Catalyzed Enantioselective Conjugate Addition of Phenylboronic Acid to Cyclohexenone
This protocol describes a general procedure for the rhodium-catalyzed enantioselective conjugate addition of an arylboronic acid to a cyclic enone, using a chiral dioxazaborocane as a ligand.
Materials and Setup:
-
A chiral dioxazaborocane ligand (e.g., derived from a chiral amino alcohol).
-
A rhodium precursor, such as [Rh(acac)(CO)₂].
-
Anhydrous and degassed solvents (e.g., 1,4-dioxane/water mixture).
Procedure:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, dissolve the rhodium precursor and the chiral dioxazaborocane ligand (typically in a 1:1.1 ratio) in the reaction solvent. Stir the mixture at room temperature for a short period to allow for complex formation.
-
Reaction Mixture: To the catalyst solution, add the cyclic enone (e.g., cyclohexenone, 1 equivalent) and the arylboronic acid (e.g., phenylboronic acid, 1.5-2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and stir until the reaction is complete, as monitored by TLC or GC.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash the organic layer with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC.
IV. Applications in Drug Development and Natural Product Synthesis
The enantioselective transformations catalyzed by dioxazaborocane derivatives provide access to chiral building blocks that are crucial in the synthesis of complex molecules with biological activity. The ability to generate stereochemically defined alcohols and carbon-carbon bonds makes this methodology highly valuable for drug discovery and the total synthesis of natural products.[8]
For instance, the synthesis of intermediates for pharmaceuticals often relies on the creation of specific stereocenters, which can be efficiently achieved using these catalytic methods.[9] The mild reaction conditions and high stereoselectivity offered by dioxazaborocane-mediated reactions are particularly advantageous in multi-step syntheses where the preservation of chiral integrity is essential. While specific examples directly employing dioxazaborocane catalysts in the final stages of a named drug synthesis are not as widely documented as the more common CBS catalysts, the chiral alcohols and other adducts produced are well-established precursors for a wide range of pharmaceutical agents.
V. Troubleshooting and Experimental Considerations
-
Moisture Sensitivity: Borane reagents and many of the intermediates are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical for achieving high yields and enantioselectivities.[6]
-
Catalyst Purity: The purity of the chiral dioxazaborocane catalyst can significantly impact the outcome of the reaction. It is advisable to use freshly prepared or properly stored catalysts.
-
Temperature Control: The reaction temperature can have a pronounced effect on enantioselectivity. Careful control of the temperature is necessary to obtain reproducible results.
-
Substrate Scope: While these methods are applicable to a range of substrates, the electronic and steric properties of the ketone or enone can influence the reaction rate and stereoselectivity. Optimization of reaction conditions may be necessary for challenging substrates.
Conclusion
Dioxazaborocane derivatives have transitioned from being simple protecting groups to valuable and versatile catalysts in asymmetric synthesis. Their ease of preparation from readily available chiral sources, coupled with their stability and catalytic efficacy, makes them an attractive tool for the stereoselective synthesis of complex molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the application of this powerful catalytic methodology.
References
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Bonin, H., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(13), 4714-4724. [Link]
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Bartáček, J., Svoboda, J., Kocúrik, M., Pochobradský, J., & Váňa, J. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1048–1085. [Link]
- Stoltz, B. M., et al. (2007). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5-, 6-, and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Journal of the American Chemical Society, 129(31), 9592–9593.
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Organic Syntheses. (2015). Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-‐2-‐((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indol-3-yl)propanoate. Organic Syntheses, 92, 373-385. [Link]
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Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(10), 2408. [Link]
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Application Notes & Protocols: A Step-by-Step Guide for the Synthesis of Biaryls Using MIDA Boronates
Introduction: The Advantage of MIDA Boronates in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl motifs which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the utility of traditional boronic acids can be hampered by their inherent instability, leading to challenges in storage, handling, and purification, as well as side reactions like protodeboronation.[3][4]
N-methyliminodiacetic acid (MIDA) boronates have emerged as a powerful solution to these challenges.[5][6] By chelating the boron atom, the MIDA ligand transforms the electron-deficient sp²-hybridized boron of a boronic acid into a more stable, tetrahedral sp³-hybridized center.[3] This structural change imparts remarkable stability to the organoboron species, rendering MIDA boronates as generally crystalline, free-flowing solids that are stable to air, moisture, and silica gel chromatography.[5][7][8] This enhanced stability simplifies purification and allows for the development of complex molecular architectures through multi-step synthesis where the boronic acid moiety would otherwise not be tolerated.[9][10]
A key feature of MIDA boronates is their ability to act as "slow-release" reservoirs for the active boronic acid under specific basic aqueous conditions.[11] This controlled release minimizes the concentration of the often-unstable free boronic acid in the reaction mixture, thereby suppressing decomposition pathways and improving the efficiency of the cross-coupling, especially with challenging substrates like heteroaryl chlorides.[11][12] This unique reactivity profile has positioned MIDA boronates as indispensable tools for complex molecule synthesis, including iterative cross-coupling strategies analogous to solid-phase peptide synthesis.[7][9][13]
The Mechanism: Understanding the Suzuki-Miyaura Catalytic Cycle with MIDA Boronates
The Suzuki-Miyaura cross-coupling reaction catalyzed by palladium proceeds through a well-established catalytic cycle. The use of MIDA boronates introduces a crucial preliminary step: the controlled hydrolysis of the MIDA boronate to release the active boronic acid.
The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.
-
MIDA Boronate Hydrolysis (Deprotection): In a separate phase, typically aqueous base, the MIDA boronate undergoes hydrolysis to release the corresponding boronic acid (Ar²-B(OH)₂). The rate of this hydrolysis can be tuned by the choice of base, with strong bases like NaOH promoting rapid deprotection and weaker bases like K₃PO₄ enabling a slow, controlled release.[14]
-
Transmetalation: The newly formed boronic acid, in the presence of base, forms a boronate salt which then transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II)-Ar² complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling with MIDA boronates.
Experimental Protocols
Part 1: Preparation of MIDA Boronates
While many MIDA boronates are commercially available, they can also be readily synthesized in the lab.[9] The most common method involves the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), often under Dean-Stark conditions to remove water.[9] A milder, more recent method utilizes pre-dried MIDA anhydride, which is particularly advantageous for sensitive boronic acids.[15][16]
Protocol 1: Synthesis of an Aryl MIDA Boronate using MIDA Anhydride [17]
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl boronic acid (1.0 equiv) and MIDA anhydride (1.2-1.5 equiv).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dioxane to the flask.
-
Reaction: Heat the reaction mixture at 70-80 °C with stirring. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product can often be isolated by filtration, as MIDA boronates are typically crystalline solids.[17] If necessary, the product can be purified by silica gel chromatography, taking advantage of the unique chromatographic behavior of MIDA boronates (elution with a mixture of ethyl acetate and acetone or THF and diethyl ether).[9][17]
Part 2: Suzuki-Miyaura Cross-Coupling of MIDA Boronates
The following protocols outline general procedures for the Suzuki-Miyaura cross-coupling of MIDA boronates. The optimal conditions, including the choice of catalyst, ligand, base, and solvent, may vary depending on the specific substrates.
Protocol 2: Standard Suzuki-Miyaura Coupling with Rapid Deprotection
This protocol is suitable for relatively stable boronic acids where a slow release is not necessary.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the MIDA boronate (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%), and a suitable phosphine ligand (if required by the catalyst).
-
Solvent and Base Addition: Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of a strong base (e.g., 1-2 M NaOH or K₂CO₃).
-
Reaction: Degas the mixture by bubbling with an inert gas for 10-15 minutes, then heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.[18]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield the pure biaryl.[18][19]
Protocol 3: Slow-Release Suzuki-Miyaura Coupling for Unstable Boronic Acids [11]
This protocol is designed for MIDA boronates of unstable boronic acids (e.g., certain heteroaryl, vinyl, or cyclopropyl boronates).
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., SPhos, XPhos). For particularly challenging couplings, a copper co-catalyst like Cu(OAc)₂ may be beneficial.[11]
-
Solvent and Base Addition: Add a solvent system of dioxane and water (e.g., 5:1 ratio) and a milder base such as K₃PO₄ (3.0 equiv).
-
Reaction: Degas the mixture and heat to 60-80 °C with vigorous stirring. The slow hydrolysis of the MIDA boronate will release the boronic acid gradually into the reaction medium.
-
Work-up and Purification: Follow the same procedure as described in Protocol 2.
Data Presentation: General Reaction Parameters
The following table summarizes typical reaction conditions for the Suzuki-Miyaura cross-coupling of MIDA boronates.
| Parameter | Standard Coupling | Slow-Release Coupling |
| MIDA Boronate | 1.1 - 1.5 equiv | 1.2 equiv |
| Aryl Halide | 1.0 equiv (I, Br, Cl, OTf) | 1.0 equiv (esp. chlorides) |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | PPh₃, dppf | SPhos, XPhos, RuPhos |
| Base | NaOH, K₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Dioxane/H₂O, THF/H₂O |
| Temperature | 80 - 110 °C | 60 - 80 °C |
Experimental Workflow
The overall process for synthesizing biaryls using MIDA boronates can be visualized as a streamlined workflow from starting materials to the final purified product.
Figure 2: General experimental workflow for biaryl synthesis using MIDA boronates.
Conclusion
MIDA boronates represent a significant advancement in the field of organic synthesis, providing a robust and versatile platform for the construction of biaryls and other complex molecules. Their exceptional stability, compatibility with a wide range of reaction conditions, and amenability to controlled "slow-release" of the active boronic acid make them superior alternatives to traditional boronic acids in many applications.[11] The protocols and guidelines presented in this document offer a comprehensive starting point for researchers, scientists, and drug development professionals to successfully implement MIDA boronates in their synthetic endeavors, paving the way for more efficient and innovative molecular design.
References
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Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., ... & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]
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Lee, S. J., Gray, E. E., Daa, S., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(22), 7264-7265. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(17), 6960-6964. [Link]
-
Gray, E. E., Lee, S. J., & Burke, M. D. (2009). A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Illinois Experts. [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Retrieved from [Link]
-
ChemRxiv. (2020). A Mild and Simple Method for Making MIDA Boronates. Retrieved from [Link]
-
Chem-Station. (2014). MIDA boronate. Retrieved from [Link]
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Li, J., & Burke, M. D. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 51(9), 2092-2103. [Link]
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Royal Society of Chemistry. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]
-
Royal Society of Chemistry. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates (Doctoral dissertation, University of Illinois at Urbana-Champaign). [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1205-1217. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
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Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 947. [Link]
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Semantic Scholar. (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Retrieved from [Link]
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San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]
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Request PDF. (n.d.). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Retrieved from [Link]
-
Diva Portal. (2014). Highly Functionalized Biaryls via Suzuki–Miyaura Cross- Coupling Catalyzed by Pd@MOF under. Retrieved from [Link]
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National Institutes of Health. (n.d.). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Retrieved from [Link]
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Application Notes and Protocols: The Role of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione in Cancer Research
Introduction: A Novel Boron-Based Heterocycle for Oncology Research
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, also recognized by its synonym Phenylboronic acid MIDA ester, is a boron-containing heterocyclic compound with emerging significance in cancer research.[1][2] Its unique structure is characterized by a phenylboronic acid moiety protected by an N-methyliminodiacetic acid (MIDA) ligand. This configuration imparts considerable hydrolytic stability compared to free boronic acids, making it a robust and easily handleable reagent for experimental studies.[1] The MIDA ligand effectively shields the reactive boronic acid, allowing for its controlled release under specific physiological or chemical conditions, a feature that is highly advantageous in drug development and targeted therapy research.[3][4][5]
The core of its potential anticancer activity lies in the versatile chemistry of the boron atom. Boron-containing compounds have carved a significant niche in oncology, exemplified by the FDA-approved proteasome inhibitor, Bortezomib.[6] These compounds can form reversible covalent bonds with biological nucleophiles, enabling them to potently and selectively inhibit key enzymes or interact with crucial cellular targets.[6] This document provides a comprehensive guide for researchers on the application of this compound in cancer research, detailing its proposed mechanisms of action, and providing step-by-step protocols for its investigation.
Proposed Mechanisms of Action in Cancer
Current research suggests that this compound and its derivatives may exert their anticancer effects through multiple mechanisms. The primary proposed pathways are the inhibition of tubulin polymerization, acting as a vascular disrupting agent (VDA), and potential inhibition of the proteasome.
Inhibition of Tubulin Polymerization
One of the key reported mechanisms of action is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment, as seen with taxanes and vinca alkaloids. By inhibiting the polymerization of tubulin, this compound can arrest cancer cells in the G2/M phase of the cell cycle, leading to apoptosis.
Caption: Inhibition of Tubulin Polymerization Pathway.
Vascular Disrupting Agent (VDA) Activity
A significant finding from preclinical studies is the potential of a derivative of this compound to act as a vascular disrupting agent (VDA). Specifically, a phosphate prodrug salt derived from a phenolic precursor of this compound demonstrated notable efficacy in a murine kidney cancer model (RENCA-luc).[1] VDAs function by targeting the established tumor vasculature, leading to a rapid shutdown of blood flow within the tumor, which in turn causes extensive necrosis of the tumor core. This mechanism is distinct from anti-angiogenic agents, which primarily inhibit the formation of new blood vessels.
Caption: Vascular Disrupting Agent (VDA) Mechanism.
Proteasome Inhibition (Putative Mechanism)
Boronic acids are a well-established class of proteasome inhibitors.[7] The ubiquitin-proteasome system is responsible for the degradation of most intracellular proteins and is crucial for maintaining cellular homeostasis. Cancer cells, with their high rates of proliferation and protein turnover, are particularly sensitive to proteasome inhibition. By blocking the proteasome, boronic acid-containing compounds can lead to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately inducing programmed cell death. While direct evidence for this compound as a proteasome inhibitor is still emerging, its chemical structure strongly suggests this as a probable mechanism of action.
Caption: Putative Proteasome Inhibition Pathway.
Experimental Protocols
The following protocols are provided as a guide for investigating the anticancer properties of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Viability Assay (MTT/XTT Assay)
This protocol determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., RENCA, HeLa, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/XTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well and incubate for 2-4 hours.
-
Measurement: If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight. Read the absorbance at 570 nm. If using XTT, read the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of the compound on the polymerization of purified tubulin.
Materials:
-
This compound
-
Purified tubulin (from bovine or porcine brain)
-
Tubulin polymerization assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Paclitaxel (stabilizer control), Nocodazole (destabilizer control)
-
Fluorometric microplate reader
Procedure:
-
Reaction Setup: In a pre-chilled 96-well plate, prepare a reaction mixture containing purified tubulin in the assay buffer.
-
Compound Addition: Add the test compound at various concentrations. Include positive controls (paclitaxel) and negative controls (nocodazole).
-
Initiate Polymerization: Initiate the polymerization by adding GTP and glycerol.
-
Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and monitor the increase in fluorescence over time (e.g., every minute for 60 minutes). DAPI fluorescence increases upon binding to polymerized tubulin.
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the compound-treated samples to the controls to determine its effect on tubulin polymerization.
Protocol 3: In Vitro Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
This compound
-
Cell lysis buffer
-
Proteasome activity assay buffer
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132) as a positive control
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation: Culture cancer cells and treat them with the test compound for a specified time. Harvest the cells and prepare cell lysates using a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Assay Reaction: In a 96-well plate, add cell lysate to each well. Add the test compound or MG-132.
-
Substrate Addition: Add the fluorogenic proteasome substrate to all wells.
-
Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence kinetics (Ex/Em ~350/440 nm) over time.
-
Data Analysis: Calculate the rate of substrate cleavage. The proteasome-specific activity is determined by subtracting the activity in the presence of MG-132 from the total activity.
Protocol 4: In Vivo Vascular Disrupting Agent (VDA) Assay using a Bioluminescent Tumor Model
This protocol assesses the VDA activity of a prodrug form of the compound in a murine tumor model.
Materials:
-
Phosphate prodrug of a phenolic precursor of this compound
-
RENCA-luc cell line (murine renal adenocarcinoma expressing luciferase)
-
BALB/c mice
-
D-luciferin
-
In vivo imaging system (IVIS)
-
Sterile PBS and injection supplies
Procedure:
-
Tumor Implantation: Subcutaneously inject RENCA-luc cells into the flank of BALB/c mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Baseline Imaging: Administer D-luciferin via intraperitoneal injection and acquire baseline bioluminescence images of the tumors using an IVIS.
-
Compound Administration: Administer the test compound (prodrug) via an appropriate route (e.g., intraperitoneal or intravenous).
-
Post-Treatment Imaging: Acquire bioluminescence images at various time points post-treatment (e.g., 6, 24, and 48 hours) after D-luciferin injection.
-
Data Analysis: Quantify the bioluminescence signal from the tumors at each time point. A significant reduction in the signal compared to the baseline and vehicle-treated controls indicates tumor cell death and necrosis, consistent with VDA activity.
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis to confirm the extent of necrosis.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical IC₅₀ Values of this compound
| Cell Line | Cancer Type | IC₅₀ (µM) |
| RENCA | Kidney | Value |
| HeLa | Cervical | Value |
| MCF-7 | Breast | Value |
| A549 | Lung | Value |
Note: Values to be determined experimentally.
Conclusion and Future Perspectives
This compound represents a promising scaffold for the development of novel anticancer agents. Its stability and potential for multi-modal activity, including tubulin polymerization inhibition, vascular disruption, and likely proteasome inhibition, make it a compelling candidate for further investigation. The MIDA boronate protecting group strategy offers a sophisticated approach to prodrug design, potentially improving the pharmacokinetic and pharmacodynamic properties of the active boronic acid. Future research should focus on elucidating the precise molecular targets, conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity, and further evaluating its efficacy and safety in advanced preclinical cancer models.
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Comprehensive Guide to the Handling and Storage of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
An Application Guide for Researchers
Abstract
6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly known as Phenylboronic Acid MIDA Ester, is a pivotal reagent in modern organic synthesis and medicinal chemistry.[1] Its exceptional stability compared to free boronic acids makes it an invaluable tool, particularly in iterative cross-coupling reactions.[1] This stability is conferred by the N-methyliminodiacetic acid (MIDA) ligand, which forms a protective bicyclic structure around the boron atom.[1] However, realizing the full potential of this compound and ensuring experimental reproducibility and personnel safety hinges on meticulous handling and storage practices. This document provides a comprehensive set of protocols and technical insights designed for researchers, scientists, and drug development professionals. It details the chemical properties, safety management, and validated procedures for the handling, storage, and disposal of this compound, ensuring its integrity for downstream applications.
Chemical Profile and Mechanistic Insight
Understanding the structure of Phenylboronic Acid MIDA Ester is fundamental to appreciating its stability and reactivity. The boron atom is coordinated by oxygen and nitrogen atoms from the tridentate MIDA ligand, creating a robust bicyclic system.[1] This internal coordination significantly enhances its hydrolytic stability, rendering it inert to conditions that would readily degrade many free boronic acids, such as chromatography.[1][2] This feature allows for its use as a stable precursor that can be "unmasked" to release the reactive phenylboronic acid under specific, controlled conditions, typically involving aqueous base.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 109737-57-7 | [1][3][4] |
| Molecular Formula | C₁₁H₁₂BNO₄ | [1][4] |
| Molecular Weight | 233.03 g/mol | [1][4] |
| Appearance | Solid (Form may vary by supplier) | [5] |
| Synonyms | Phenylboronic acid MIDA ester | [1] |
Safety and Hazard Management
This compound is classified as acutely toxic if ingested.[3][4] Therefore, adherence to strict safety protocols is non-negotiable. The following procedures are designed to mitigate risks and ensure a safe laboratory environment.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
| Danger | H301: Toxic if swallowed [3][4] |
Protocol 1: Engineering Controls and Personal Protective Equipment (PPE)
The primary risk associated with this solid compound is accidental ingestion via contamination of hands or surfaces. Engineering controls and PPE form the first line of defense.
-
Primary Engineering Control: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of any fine particulates and to contain potential spills.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[6]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]
-
Body Protection: A standard laboratory coat must be worn at all times.
-
Hygiene: Do not eat, drink, or smoke in the laboratory or when using this product.[3] Always wash hands thoroughly with soap and water after handling.[3]
Protocol 2: Emergency First-Aid Procedures
In the event of exposure, immediate and appropriate action is critical.
-
If Swallowed: This is a medical emergency. Immediately call a poison control center or physician.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[6] Consult a physician if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes as a precaution, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician.
-
If Inhaled: Move the person into fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Consult a physician.
Standard Operating Protocols
Protocol 3: Weighing and General Handling of Solid Compound
-
Preparation: Designate a specific area within the fume hood for weighing. Place a weigh boat on an analytical balance. Tare the balance.
-
Aliquotting: Using a clean spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid generating dust.
-
Closure: Promptly and securely close the main container lid to protect the bulk material from atmospheric moisture and contamination.
-
Transfer: Transfer the weighed solid directly into the reaction vessel or a vial for solution preparation.
-
Decontamination: Clean the spatula and any contaminated surfaces immediately after use.
Protocol 4: Preparation of Stock Solutions
The compound is noted for its solubility in organic solvents.[5]
-
Solvent Selection: Choose a suitable anhydrous solvent appropriate for the downstream application (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF)).
-
Vessel Preparation: Use a clean, dry volumetric flask or vial equipped with a magnetic stir bar. If the subsequent reaction is air- or moisture-sensitive, ensure the vessel has been flame- or oven-dried.
-
Dissolution: Add the weighed Phenylboronic Acid MIDA Ester to the vessel. Using a syringe or cannula, add the desired volume of anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen).
-
Mixing: Seal the vessel and stir at room temperature until all the solid has completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures in a given solvent should be considered.
-
Storage: Label the solution clearly with the compound name, concentration, solvent, and date of preparation. For storage, refer to Protocol 6.
Storage and Stability Management
Proper storage is crucial for maintaining the compound's purity and reactivity. The MIDA ester's structure provides enhanced stability, but it is not impervious to degradation.[1][2]
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Application Notes and Protocols for the Scale-Up Synthesis of Phenylboronic Acid MIDA Ester
Introduction: The Strategic Value of MIDA Boronates in Modern Synthesis
N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in contemporary organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Their remarkable stability circumvents the inherent challenges associated with free boronic acids, which are often prone to decomposition pathways like protodeboronation, oxidation, and polymerization.[3] Phenylboronic acid MIDA ester, a foundational member of this class, serves as a robust precursor for a multitude of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3]
The core innovation of the MIDA ligand lies in its ability to induce a change in the boron atom's hybridization from sp² to sp³, forming a stable bicyclic structure.[3] This tetrahedral configuration shields the boron's empty p-orbital, effectively deactivating it towards premature transmetalation under standard anhydrous cross-coupling conditions.[2][3] However, this protective chelation is readily reversible under mild aqueous basic conditions, allowing for the controlled in situ release of the reactive boronic acid.[3][4][5] This "slow-release" mechanism is particularly advantageous when dealing with unstable boronic acids, minimizing decomposition and side reactions.[2]
MIDA boronates are typically free-flowing, crystalline solids that exhibit exceptional bench-top stability and are compatible with silica gel chromatography, simplifying purification processes significantly.[1][6][7] These properties make them highly amenable to multi-step, iterative cross-coupling strategies for the construction of complex molecular architectures.[5][8] This application note provides a detailed, field-proven protocol for the scale-up synthesis of phenylboronic acid MIDA ester, emphasizing the causal reasoning behind procedural choices to ensure reproducibility and safety.
Reaction Mechanism and Workflow Overview
The synthesis of phenylboronic acid MIDA ester from phenylboronic acid and N-methyliminodiacetic acid (MIDA) is a condensation reaction that requires the removal of water to drive the equilibrium towards the product. While early methods utilized Dean-Stark apparatuses with azeotropic removal of water, a more modern and scalable approach employs MIDA anhydride.[9][10] MIDA anhydride serves a dual role as both the MIDA source and an in situ desiccant, promoting the reaction under milder conditions and expanding the scope to sensitive boronic acids.[11]
Reaction Schematics
Caption: Overall reaction scheme for MIDA ester formation.
Experimental Workflow
The following diagram outlines the key stages of the scale-up synthesis, from reaction setup to the isolation of the pure product.
Caption: Step-by-step experimental workflow diagram.
Scale-Up Synthesis Protocol
This protocol is adapted from established literature procedures for gram-scale synthesis.[10] A thorough hazard analysis and risk assessment should be conducted before commencing any experimental work.[9][10]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Phenylboronic Acid | ≥97% | Sigma-Aldrich, etc. | Store in a desiccator. |
| MIDA Anhydride | Synthesis Grade | See Ref.[10] | Can be synthesized from N-methyliminodiacetic acid and acetic anhydride.[10] |
| Anhydrous Dioxane | ≥99.8%, DriSolv® or equivalent | Various | Use a freshly opened bottle or from a solvent purification system. |
| Diethyl Ether (Et₂O) | Anhydrous | Various | For washing/trituration. |
| Tetrahydrofuran (THF) | ACS Grade | Various | For elution during purification. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Various | For maintaining an inert atmosphere. |
Equipment:
-
Three-necked round-bottom flask (appropriate volume for scale)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Inert gas inlet/outlet (bubbler)
-
Syringes and needles
-
Glass funnel and filter paper
-
Büchner funnel and flask
-
Vacuum pump
Detailed Experimental Procedure
PART 1: Reaction Setup and Execution
-
Reactor Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of inert gas (N₂ or Ar). Assemble the three-necked flask with a magnetic stir bar, condenser, and an inert gas inlet.
-
Charging Reagents: To the flask, add MIDA anhydride (e.g., 3.0 equivalents relative to the boronic acid). This excess acts as an internal desiccant.[9] Then, add phenylboronic acid (1.0 equivalent).
-
Solvent Addition: Cap the flask with a rubber septum. Evacuate and backfill the flask with inert gas three times. Using a syringe, add anhydrous dioxane (volume appropriate to create a stirrable suspension, e.g., ~3 mL per mmol of boronic acid).
-
Reaction: Heat the suspension in an oil bath to 70 °C with vigorous stirring. Maintain the reaction at this temperature for 24 hours. A white precipitate of MIDA may form as the reaction proceeds.[10]
-
Cooling: After 24 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature.
PART 2: Purification via Catch-and-Release Chromatography
Rationale: MIDA boronates exhibit a unique binary affinity for silica gel. They are strongly retained ("catch") when loaded with a non-polar solvent like diethyl ether but are readily eluted ("release") with a more polar solvent like THF.[9] This allows for a highly efficient purification strategy.
-
Column Preparation: Prepare a silica gel column. The amount of silica should be approximately 30-50 times the weight of the crude product.
-
Loading ("Catch"): Dilute the cooled reaction mixture with diethyl ether and load it onto the prepared silica gel column.
-
Washing: Wash the column with several column volumes of diethyl ether. This will elute unreacted starting materials and non-polar impurities while the desired MIDA boronate remains bound to the silica.
-
Elution ("Release"): Switch the elution solvent to tetrahydrofuran (THF). The phenylboronic acid MIDA ester will now elute from the column. Collect the fractions containing the product.
-
Product Isolation: Combine the product-containing fractions. The product can often be isolated by concentrating the THF solution under reduced pressure and then inducing precipitation by adding a non-solvent like diethyl ether or hexanes.[6]
-
Final Steps: Collect the precipitated white solid by vacuum filtration, washing with cold diethyl ether. Dry the product under high vacuum for at least 4 hours to yield the pure phenylboronic acid MIDA ester as a free-flowing, air-stable white powder.[6]
Characterization Data
| Analysis | Expected Result |
| Appearance | White, crystalline solid |
| ¹H NMR (DMSO-d₆) | Peaks corresponding to the MIDA ligand protons (singlet for N-CH₃, two doublets for CH₂) and the phenyl group protons. |
| ¹¹B NMR (DMSO-d₆) | A characteristic signal around δ 10.4 ppm, indicative of the tetracoordinate boron center. |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to the carbonyl carbons of the MIDA ligand (~169 ppm), the aliphatic carbons of the MIDA ligand, and the aromatic carbons of the phenyl group. |
| Yield | Typically >90% on a gram scale.[6] |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) when handling reagents.[12][13]
-
Boronic Acids: Boronic acids can be irritants to the skin, eyes, and respiratory tract.[14][15] Handle in a well-ventilated area or a fume hood to avoid inhaling dust.[16] May cause reproductive harm.[13]
-
Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Diethyl ether is extremely flammable. Handle these solvents in a fume hood away from ignition sources.
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[14] Dispose of all chemical waste according to local, state, and federal regulations.[12] Do not discharge into the environment.[12]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Incomplete reaction due to moisture. | Ensure all glassware is rigorously dried and use anhydrous solvents. Confirm the quality of the MIDA anhydride. |
| Inefficient heating or stirring. | Check temperature controller accuracy and ensure the stir bar provides vigorous agitation to maintain a good suspension. | |
| Product is an Oil/Gummy | Residual solvent (dioxane, THF). | Dry the product under high vacuum for an extended period, possibly with gentle heating. Triturate with a non-solvent like hexanes or Et₂O to induce crystallization. |
| Impure Product | Incomplete washing during chromatography. | Increase the volume of the wash solvent (Et₂O) before eluting with THF. |
| Co-elution of impurities. | If impurities are polar, a gradient elution (e.g., Et₂O with increasing amounts of THF) might be necessary, though this deviates from the simple catch-and-release. | |
| Difficulty in Filtration | Very fine particles. | Use a celite pad on top of the filter paper in the Büchner funnel to improve filtration speed and prevent clogging. |
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Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with... [Link]
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Whiting, A. et al. MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. [Link]
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Burke, M. D. et al. A Mild and Simple Method for Making MIDA Boronates. [Link]
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Spivey, A. C. et al. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. [Link]
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Lab Alley. Boric Acid Safety & Hazards. [Link]
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Watson, M. P. et al. Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC - NIH. [Link]
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Raines, R. T. et al. Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
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Spivey, A. C. et al. MIDA boronate allylation – synthesis of ibuprofen. RSC Publishing. [Link]
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ResearchGate. General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. [Link]
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Scribd. Org. Lett. 2020, 22, 24, 9408-9414 (MIDA Burke MAJ Preparation). [Link]
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Burke, M. D. et al. Preparation of MIDA Anhydride and Reaction with Boronic Acids. PMC - NIH. [Link]
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ResearchGate. A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. [Link]
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Application Notes & Protocols for Boron-Containing Heterocycles in Drug Discovery
Introduction: The Boron Advantage in Medicinal Chemistry
For decades, the field of medicinal chemistry has been dominated by organic molecules composed primarily of carbon, hydrogen, oxygen, and nitrogen. However, the unique elemental properties of boron have catalyzed a paradigm shift, establishing it as a valuable "pharmacophore" in modern drug design.[1] Unlike carbon, boron possesses an empty p-orbital, rendering it Lewis acidic and capable of forming reversible covalent bonds with nucleophilic residues (such as serine or threonine) in the active sites of target proteins.[1][2] This distinct mechanism of action—reversible covalent inhibition—offers a compelling advantage over traditional non-covalent interactions, often leading to enhanced potency and prolonged target engagement.
This guide provides an in-depth exploration of boron-containing heterocycles, a rapidly emerging class of therapeutics. We will delve into their synthesis, mechanisms of action, and applications, supported by detailed protocols for researchers in the field. To date, five boron-containing compounds have received FDA approval: bortezomib, tavaborole, ixazomib, crisaborole, and vaborbactam, underscoring the clinical and commercial viability of this chemical space.[2][3]
Key Classes of Boron-Containing Heterocycles
While boronic acids like bortezomib were the first to achieve blockbuster status, the incorporation of the boron atom into a heterocyclic ring system has unlocked new therapeutic possibilities, improving drug-like properties and metabolic stability.[4]
Benzoxaboroles: A Privileged Scaffold
The benzoxaborole ring system is arguably the most successful boron-containing heterocycle in recent drug approvals.[5] This scaffold, a cyclic ester of phenylboronic acid, features a boron atom integrated into a five-membered oxaborole ring fused to a benzene ring. This constrained ring structure enhances the Lewis acidity of the boron atom compared to its acyclic counterparts, making it more reactive towards biological nucleophiles.[6]
-
Crisaborole (Eucrisa®): An anti-inflammatory agent for atopic dermatitis.[7]
-
Tavaborole (Kerydin®): An antifungal agent for onychomycosis (toenail fungus).[5][8]
BN/CC Isosterism: Engineering Novel Aromatic Heterocycles
A sophisticated strategy in modern drug design is bioisosterism, where one atom or group of atoms is replaced by another with similar properties to fine-tune a drug's profile.[9] BN/CC isosterism, the replacement of a C=C double bond in an aromatic ring with an isoelectronic B-N unit, is a powerful tool for creating novel heterocyclic scaffolds.[10][11] This substitution significantly alters the electronic properties, polarity, and metabolic stability of the parent arene, allowing chemists to modulate pharmacodynamic and pharmacokinetic parameters.[12][13] For example, 1,2-azaborines, as BN isosteres of benzene, are being explored as unique scaffolds for kinase inhibitors and other therapeutic targets.[13]
Mechanisms of Action: The Role of the "Vacant" Orbital
The therapeutic efficacy of boron-containing heterocycles is fundamentally linked to the boron atom's electrophilic nature.
-
Enzyme Inhibition via Covalent Adduct Formation: The primary mechanism involves the boron atom acting as a Lewis acid to accept a pair of electrons from a nucleophilic residue (e.g., the hydroxyl group of serine, threonine, or a cis-diol) in an enzyme's active site. This forms a stable, yet reversible, tetrahedral borate complex, effectively trapping the enzyme in an inhibited state.[3]
-
Case Study 1: Tavaborole and Leucyl-tRNA Synthetase (LeuRS) Tavaborole exerts its antifungal effect by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[6][14] The benzoxaborole's boron atom traps the terminal ribose of tRNALeu within the enzyme's editing site, forming a covalent adduct and halting protein production.[15] This mechanism provides high specificity for the fungal enzyme over its human counterpart.[15]
-
Case Study 2: Crisaborole and Phosphodiesterase 4 (PDE4) Crisaborole is a potent inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling.[16] By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines, thereby reducing the symptoms of atopic dermatitis.[7][16] The boron atom is crucial for binding to the bimetallic center in the PDE4 active site.[17]
The following diagram illustrates the general workflow for the discovery and development of boron-based drugs.
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Application Notes and Protocols: Functionalization of Polymers with Dioxazaborocanes
Introduction: The Emergence of Dioxazaborocanes in Polymer Science
In the pursuit of advanced polymeric materials with dynamic properties and enhanced functionalities, researchers are increasingly turning to dynamic covalent chemistry. Among the various dynamic covalent bonds, boronic esters have gained significant attention due to their reversible nature and responsiveness to stimuli such as pH and the presence of diols. A special class of boronic esters, 1,3,6,2-dioxazaborocanes, are rapidly emerging as a versatile tool for polymer functionalization.
What sets dioxazaborocanes apart is the presence of a dative bond between the nitrogen and boron atoms within their eight-membered ring structure. This intramolecular coordination enhances the stability of the boronic ester, while still allowing for dynamic exchange reactions. This unique characteristic makes dioxazaborocanes particularly attractive for creating robust yet adaptable polymer networks, such as vitrimers, and for the development of sophisticated stimuli-responsive systems for applications ranging from drug delivery to self-healing materials.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the functionalization of polymers with dioxazaborocanes. We will delve into the synthesis of dioxazaborocane-containing monomers, their polymerization, and post-polymerization modification strategies. Detailed protocols, causality behind experimental choices, and characterization techniques are provided to ensure scientific integrity and reproducibility.
Part 1: Synthesis of Dioxazaborocane-Functionalized Monomers
A key strategy for incorporating dioxazaborocanes into polymers is through the synthesis of a polymerizable monomer that already contains the dioxazaborocane moiety. This approach allows for direct polymerization to yield polymers with pendant dioxazaborocane groups. Here, we detail the synthesis of a vinylphenyl-functionalized dioxazaborocane monomer.
Protocol 1: Synthesis of 2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane
This protocol describes the synthesis of a polymerizable dioxazaborocane monomer from 4-vinylphenylboronic acid and N-methyldiethanolamine. The reaction proceeds through a condensation reaction with the removal of water.
Reaction Scheme:
Caption: Synthesis of a dioxazaborocane monomer.
Materials:
-
4-Vinylphenylboronic acid (1.0 eq)
-
N-methyldiethanolamine (1.1 eq)[1]
-
Toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for filtration and extraction
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-vinylphenylboronic acid and N-methyldiethanolamine.
-
Add toluene to the flask to a concentration of approximately 0.5 M with respect to the boronic acid.
-
Heat the reaction mixture to reflux and allow it to stir for 4-6 hours, or until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in a minimal amount of dichloromethane and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
The crude product can be purified by recrystallization from a toluene/hexanes mixture or by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane monomer as a white solid.
Characterization:
-
¹H NMR (CDCl₃): Expect characteristic peaks for the vinyl group (~5.3-5.8 ppm and ~6.7 ppm), the aromatic protons, the N-CH₃ group, and the ethylene groups of the diethanolamine backbone.
-
¹¹B NMR (CDCl₃): A single peak in the range of 10-15 ppm is indicative of the tetracoordinate boron in the dioxazaborocane ring.
-
FTIR (ATR): Look for the disappearance of the broad O-H stretch from the boronic acid and N-methyldiethanolamine, and the appearance of characteristic B-O and B-N stretching vibrations.
Part 2: Polymerization of Dioxazaborocane-Functionalized Monomers
Once the dioxazaborocane monomer is synthesized, it can be polymerized using standard polymerization techniques. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a particularly useful method as it allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.
Protocol 2: RAFT Polymerization of 2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane
This protocol outlines the RAFT polymerization of the dioxazaborocane-functionalized styrene monomer synthesized in Protocol 1.
Experimental Workflow:
Caption: RAFT polymerization workflow.
Materials:
-
2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane (monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD, RAFT agent)
-
Azobisisobutyronitrile (AIBN, initiator)
-
1,4-Dioxane (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for redissolving)
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Vacuum line and inert gas (e.g., nitrogen or argon) supply
-
Syringes and needles
-
Centrifuge or filtration apparatus
-
Vacuum oven
Procedure:
-
In a Schlenk flask, dissolve the 2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane monomer, CPAD (RAFT agent), and AIBN (initiator) in 1,4-dioxane. A typical molar ratio of [Monomer]:[CTA]:[AIBN] would be 100:1:0.2.
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold methanol.
-
Collect the polymer by centrifugation or filtration.
-
For further purification, redissolve the polymer in a small amount of THF and re-precipitate it in cold methanol.
-
Dry the final polymer in a vacuum oven at room temperature until a constant weight is achieved.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A narrow PDI (typically < 1.3) indicates a controlled polymerization.
-
¹H NMR: To confirm the polymer structure and determine the monomer conversion.
-
FTIR: To verify the presence of the dioxazaborocane functionality in the polymer.
Part 3: Post-Polymerization Modification with Dioxazaborocanes
An alternative and powerful strategy is to first synthesize a polymer with reactive pendant groups and then introduce the dioxazaborocane functionality through a post-polymerization modification reaction. This approach is advantageous when the dioxazaborocane monomer is difficult to synthesize or polymerize directly. Poly(glycidyl methacrylate) (PGMA) is an excellent precursor polymer for this purpose due to the high reactivity of its pendant epoxide groups towards nucleophiles.[2][3][4][5]
Protocol 3: Functionalization of Poly(glycidyl methacrylate) (PGMA) with N-methyldiethanolamine
This protocol describes a two-step process: first, the ring-opening of the epoxide on PGMA with N-methyldiethanolamine, followed by the in-situ formation of the dioxazaborocane ring by reaction with a boronic acid.
Reaction Pathway:
Caption: Post-polymerization modification of PGMA.
Materials:
-
Poly(glycidyl methacrylate) (PGMA) (synthesized via RAFT or commercially available)
-
N-methyldiethanolamine
-
Phenylboronic acid
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Diethyl ether (for precipitation)
Equipment:
-
Round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dialysis tubing (if necessary for purification)
-
Lyophilizer or vacuum oven
Procedure:
Step 1: Ring-opening of PGMA with N-methyldiethanolamine
-
Dissolve PGMA in DMF in a round-bottom flask.
-
Add an excess of N-methyldiethanolamine (e.g., 5-10 equivalents per epoxide group).
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
-
Cool the reaction to room temperature.
-
Purify the resulting polymer by precipitation in a large excess of diethyl ether or by dialysis against DMF and then water to remove the excess amine.
-
Dry the intermediate polymer (PGMA-MDEA) under vacuum or by lyophilization.
Step 2: Dioxazaborocane formation
-
Dissolve the dried PGMA-MDEA polymer in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add phenylboronic acid (1.1 equivalents per MDEA unit).
-
Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.
-
Cool the reaction mixture and remove the toluene by rotary evaporation.
-
Dissolve the final polymer in a minimal amount of THF and precipitate it into cold hexanes or diethyl ether.
-
Collect the functionalized polymer by filtration and dry it in a vacuum oven.
Characterization:
-
¹H NMR: Monitor the disappearance of the epoxide protons of PGMA and the appearance of new signals corresponding to the N-methyldiethanolamine moiety and subsequently the phenylboronic acid group.
-
FTIR: Observe the disappearance of the characteristic epoxide peak (around 910 cm⁻¹) and the appearance of a broad O-H stretch after Step 1. After Step 2, this O-H stretch should diminish, and B-O stretching bands will appear.
-
GPC: To assess any changes in the molecular weight distribution of the polymer after modification.
Data Presentation and Comparison
The choice of functionalization strategy can impact the final properties of the polymer. The following table summarizes the key characteristics of polymers prepared by the two different methods.
| Property | Direct Polymerization (Protocol 2) | Post-Polymerization Modification (Protocol 3) |
| Control over Functionality | High; every monomer unit contains the functional group. | Can be tuned by varying the stoichiometry of the modifying agent. |
| Molecular Weight Control | Excellent, especially with controlled polymerization techniques like RAFT. | Dependent on the initial polymer; potential for side reactions to alter the polymer backbone. |
| Synthesis Complexity | Requires synthesis of a functional monomer, which can be challenging. | Utilizes a readily available precursor polymer; the modification reaction needs to be optimized. |
| Purity | Monomer purification is crucial. | Polymer purification after modification can be challenging. |
Conclusion and Future Outlook
The functionalization of polymers with dioxazaborocanes opens up a vast design space for the creation of advanced materials. The protocols detailed in these application notes provide a starting point for researchers to explore this exciting area of polymer chemistry. The choice between direct polymerization of a dioxazaborocane-functionalized monomer and post-polymerization modification will depend on the specific application, the desired polymer architecture, and the available synthetic resources.
Future research in this field is likely to focus on the development of new dioxazaborocane monomers with different polymerizable groups and stimuli-responsive properties. Furthermore, the exploration of these functionalized polymers in areas such as targeted drug delivery, injectable hydrogels for tissue engineering, and recyclable and self-healing materials will undoubtedly lead to significant scientific and technological advancements.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Poly(glycidyl methacrylate): a highly versatile polymeric building block for post-polymerization modifications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Dioxazaborocanes as Protecting Groups for Boronic Acids: Application Notes and Protocols
Introduction: Taming the Reactivity of Boronic Acids
The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool in modern organic synthesis, pivotal in academic research and the pharmaceutical industry for the construction of carbon-carbon bonds.[1] At the heart of this transformation lies the organoboronic acid, a versatile and generally environmentally benign coupling partner. However, the utility of many boronic acids is hampered by their inherent instability.[2][3] They are often susceptible to decomposition pathways such as protodeboronation, oxidation, and the formation of cyclic trimeric anhydrides (boroxines), which complicates storage, handling, and stoichiometric control in reactions.[3][4]
To address these challenges, the concept of protecting the boronic acid moiety has emerged as a critical strategy. An ideal protecting group should render the boronic acid stable to a wide range of reaction conditions, facilitate purification, and be readily cleaved under mild conditions to regenerate the active boronic acid in situ or in a separate step.[5] Dioxazaborocanes, cyclic adducts formed by the condensation of boronic acids with bifunctional amino-alcohols, have proven to be exceptionally effective in this role.[6] These structures rehybridize the boron center from a reactive sp² state to a more stable, tetracoordinate sp³ state through a dative B←N bond, effectively "masking" its Lewis acidity and reactivity.[7]
This guide provides an in-depth exploration of two prominent classes of dioxazaborocanes: N-methyliminodiacetic acid (MIDA) boronates and diethanolamine (DEA) boronates (DABO) . We will delve into the distinct advantages of each, provide detailed protocols for their synthesis and deprotection, and illustrate their application in catalysis, with a focus on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
The Two Faces of Dioxazaborocane Protection: MIDA vs. DEA
The choice between MIDA and DEA as a protecting group is dictated by the specific demands of the synthetic route. While both confer significant stability to the boronic acid, their properties regarding synthesis, stability to chromatography, and conditions for deprotection are markedly different.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: Heralded as a nearly universal solution for boronic acid instability, MIDA boronates are exceptionally robust.[4][8] They are typically crystalline, free-flowing solids that are indefinitely stable to air and moisture on the benchtop.[9] A key advantage of MIDA boronates is their remarkable stability to silica gel chromatography, a feature not shared by many other boronic acid surrogates.[10] This allows for the purification of complex, polyfunctional molecules containing a protected boronic acid, a critical capability for multi-step synthesis. Furthermore, MIDA boronates are unreactive under standard anhydrous cross-coupling conditions, enabling a powerful strategy known as iterative cross-coupling (ICC) for the sequential assembly of complex molecules from bifunctional halo-boronic acid building blocks.[11][12] Deprotection is efficiently achieved under mild aqueous basic conditions.[11]
-
Diethanolamine (DEA) Boronates (DABO): DEA serves as an inexpensive and highly practical protecting group, forming crystalline adducts known as DABO boronates.[2][8] Their preparation is exceptionally simple, often involving mixing the boronic acid and diethanolamine at room temperature to induce precipitation of the product in high purity.[8][13] Like MIDA boronates, they are air-stable and can be stored for extended periods.[14] However, they are generally less stable to chromatography. Their primary application lies in the stabilization of otherwise labile boronic acids (e.g., heteroaryl, vinyl) for direct use in Suzuki-Miyaura reactions.[8][14] The presence of a protic co-solvent or water in the coupling reaction facilitates the in situ hydrolysis of the DABO boronate, releasing the active boronic acid.[8] Deprotection can also be performed as a separate step under mild acidic conditions.[15]
The logical workflow for utilizing these protecting groups can be visualized as follows:
Caption: General workflow for dioxazaborocane protection strategy.
Comparative Data: MIDA vs. DEA Boronates
The following table summarizes the key characteristics of MIDA and DEA boronates to guide the selection process.
| Feature | N-Methyliminodiacetic Acid (MIDA) Boronates | Diethanolamine (DEA) Boronates (DABO) | Causality & Rationale |
| Synthesis | Requires heating (e.g., in DMF or dioxane) with azeotropic removal of water.[8] | Simple precipitation at room temperature by mixing reagents.[8] | MIDA requires a double condensation with water removal. DEA forms a stable adduct readily upon mixing, driven by precipitation. |
| Benchtop Stability | Excellent; indefinitely stable as crystalline solids.[9] | Excellent; can be stored for months in air without degradation.[8] | The tetracoordinate sp³ boron center in both structures is kinetically stable towards oxygen and moisture. |
| Chromatography | Universally compatible with silica gel chromatography.[4] | Generally unstable to silica gel chromatography.[10] | The tridentate chelation of MIDA creates a highly robust structure, whereas the bidentate DEA complex can be more labile on acidic silica surfaces. |
| Deprotection | Mild aqueous base (e.g., NaOH, K₃PO₄, NaHCO₃).[11] | Mild aqueous acid (e.g., 0.1 M HCl).[15] | MIDA hydrolysis is base-mediated, while the more basic diethanolamine ligand is readily protonated and displaced under acidic conditions. |
| Key Application | Iterative cross-coupling; multi-step synthesis of complex molecules.[12] | Stabilization of labile boronic acids for direct use in cross-coupling.[8][14] | MIDA's stability to chromatography and anhydrous coupling conditions is ideal for sequential synthesis. DEA's low cost and simple preparation are perfect for stabilizing difficult substrates for a single coupling step. |
| Cost of Ligand | Moderate. N-methyliminodiacetic acid is readily available. | Very low. Diethanolamine is an inexpensive commodity chemical.[8] | Diethanolamine is a simpler, high-volume industrial chemical compared to the more specialized MIDA ligand. |
Experimental Protocols
Protocol 1: Synthesis of a MIDA-Protected Boronic Acid
This protocol describes a general method for the protection of an arylboronic acid using N-methyliminodiacetic acid. The procedure is adapted from methodologies reported by Burke and coworkers.[11]
Rationale: This procedure utilizes heating in anhydrous solvent with a Dean-Stark trap to drive the condensation reaction to completion by removing the water byproduct. This ensures high conversion to the stable MIDA boronate.
Caption: Workflow for MIDA boronate synthesis.
Materials:
-
Arylboronic acid (1.0 eq)
-
N-methyliminodiacetic acid (MIDA) (1.1 eq)
-
Anhydrous Toluene or Dioxane (to provide a ~0.2 M solution)
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the arylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).
-
Add enough anhydrous toluene to the flask to create a suspension with a concentration of approximately 0.2 M with respect to the boronic acid.
-
Assemble the Dean-Stark apparatus and reflux condenser, ensuring the system is dry and under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue heating at reflux until no more water is observed collecting in the trap (typically 2-18 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude MIDA boronate can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Protocol 2: Synthesis of a DEA-Protected Boronic Acid (DABO)
This protocol describes the straightforward synthesis of a DABO boronate, adapted from a procedure by Rychnovsky and Reilly.[8][13]
Rationale: This method leverages the poor solubility of the DABO boronate in common organic solvents. The reaction is driven by the precipitation of the highly crystalline product from the solution upon its formation, resulting in a simple and efficient isolation.
Materials:
-
Boronic acid (1.0 eq)
-
Diethanolamine (DEA) (1.05 eq)
-
Dichloromethane (DCM) or Ether
-
Erlenmeyer flask or vial
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve or suspend the boronic acid (1.0 eq) in a minimal amount of dichloromethane in a flask with a stir bar.[13]
-
While stirring at room temperature, add diethanolamine (1.05 eq) dropwise.[13]
-
A white precipitate will typically form within minutes.
-
Continue stirring at room temperature for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (DCM or ether) to remove any excess reagents.
-
Dry the crystalline DABO boronate under vacuum. The product is typically obtained in high purity without the need for further purification.[8]
Protocol 3: Slow-Release Suzuki-Miyaura Cross-Coupling with a MIDA Boronate
This protocol details the use of a MIDA boronate in a "slow-release" cross-coupling, which is particularly effective for coupling partners derived from unstable boronic acids.[2][8]
Rationale: The conditions (mild aqueous base, elevated temperature) are chosen to promote a slow, continuous hydrolysis of the MIDA boronate. This generates a low, steady-state concentration of the highly reactive, unstable boronic acid, which is immediately consumed in the catalytic cycle. This strategy prevents the accumulation and subsequent decomposition of the free boronic acid, leading to significantly improved yields.[8][15]
Sources
- 1. youtube.com [youtube.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. [PDF] DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. | Semantic Scholar [semanticscholar.org]
- 4. DABO Boronate Promoted Conjugate Allylation of α,β-Unsaturated Aldehydes Using Copper(II) Catalysis [organic-chemistry.org]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (Phenyl MIDA boronate)
Welcome to the dedicated technical support guide for the synthesis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, a critical building block in modern organic chemistry. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and ensure the highest purity of your product.
Overview of the Synthesis
The formation of this compound, commonly known as phenyl MIDA boronate, is typically achieved through the condensation reaction between phenylboronic acid and N-methyliminodiacetic acid (MIDA). This process involves the formation of two ester linkages and the removal of two molecules of water. The MIDA ligand serves as a robust protecting group for the boronic acid, rendering the resulting MIDA boronate exceptionally stable to various reaction conditions, including silica gel chromatography and anhydrous cross-coupling reactions.
The general reaction scheme is as follows:
While the reaction appears straightforward, several factors can significantly impact the yield and purity of the final product. This guide will address the most common challenges encountered in the laboratory.
Troubleshooting Guide: Enhancing Yield and Purity
This section is structured in a question-and-answer format to directly address specific experimental issues.
Issue 1: Low or No Product Formation
Question: I've followed the standard procedure, but my NMR analysis shows very little or no desired product. What are the likely causes?
Answer: This is a common issue that typically points to problems with reagents, reaction conditions, or the presence of inhibitors. Let's break down the potential culprits:
-
Inefficient Water Removal: The condensation reaction to form the MIDA boronate is an equilibrium process that produces water as a byproduct. Failure to effectively remove this water will drive the equilibrium back towards the starting materials, thus preventing product formation.
-
Solution: Ensure your azeotropic distillation setup (e.g., a Dean-Stark apparatus with toluene or another suitable solvent) is functioning correctly. If performing the reaction under vacuum, confirm that the vacuum is strong enough and the temperature is adequate to remove water. For solvent-free conditions or in solvents like DMSO, the use of a drying agent that doesn't interfere with the reactants can be considered, though this is less common.
-
-
Reagent Quality and Purity:
-
Phenylboronic Acid: This reagent can be prone to dehydration, forming an anhydride (triphenylboroxine). The anhydride will still react, but its different stoichiometry can complicate the reaction and may require harsher conditions to break down. Check the purity of your phenylboronic acid by melting point or NMR.
-
N-Methyliminodiacetic Acid (MIDA): Ensure the MIDA is completely dry. It is hygroscopic and any absorbed water will inhibit the reaction.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can interfere with the reaction. Always use a dry, high-purity solvent.
-
-
Sub-Optimal Reaction Temperature:
-
Problem: The temperature may be too low for efficient water removal or to overcome the activation energy of the reaction.
-
Solution: For azeotropic removal of water with toluene, the reaction should be at reflux (approx. 110 °C). If you are using a rotary evaporator under vacuum, ensure the bath temperature is sufficiently high (typically 60-80 °C) to facilitate water evaporation.
-
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Product is Contaminated with Starting Materials
Question: I've isolated my product, but it's contaminated with unreacted phenylboronic acid and/or MIDA. How can I improve the conversion rate?
Answer: Incomplete conversion is often a result of the reaction not reaching equilibrium or being stopped prematurely.
-
Reaction Time: The condensation can be slower than anticipated. If you are seeing starting materials, the reaction may simply need more time.
-
Solution: Extend the reaction time. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or by observing water collection in the Dean-Stark trap). The reaction is typically complete when no more water is being azeotropically removed.
-
-
Stoichiometry: While a 1:1 molar ratio is theoretically required, slight deviations in reagent purity or weighing can leave one reactant in excess.
-
Solution: Ensure accurate weighing of high-purity starting materials. Some protocols suggest using a slight excess (1.05 to 1.1 equivalents) of N-methyliminodiacetic acid to ensure the complete consumption of the more valuable boronic acid.
-
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Reagent Ratio | 1.05 eq. MIDA to 1.0 eq. Phenylboronic Acid | Drives reaction to completion, consuming the boronic acid. |
| Solvent | Toluene or Acetonitrile | Toluene for azeotropic water removal; Acetonitrile for milder conditions if water is removed by other means. |
| Temperature | 80-110 °C | Ensures sufficient energy for condensation and water removal. |
| Reaction Time | 2-24 hours | Monitor reaction to determine endpoint. |
Issue 3: Difficulty with Product Isolation and Purification
Question: The reaction seems to work, but I'm losing a significant amount of product during work-up and purification. What is the best way to isolate the phenyl MIDA boronate?
Answer: Phenyl MIDA boronate is generally a crystalline solid and quite stable, which aids in its purification. However, challenges can arise.
-
Work-up Procedure:
-
Problem: The product may be partially soluble in the reaction solvent, leading to losses if it does not fully precipitate upon cooling.
-
Solution: After cooling the reaction mixture, if the product does not precipitate, try adding a non-polar co-solvent like hexanes or heptane to induce crystallization. The product is typically insoluble in these solvents.
-
-
Purification Method:
-
Recrystallization: This is often the most effective method for purifying phenyl MIDA boronate. A common solvent system is ethanol/water or acetone/hexanes.
-
Silica Gel Chromatography: One of the key advantages of MIDA boronates is their stability on silica gel. If your product is contaminated with non-polar impurities, chromatography can be an excellent option. However, it's often unnecessary if the reaction has gone to completion, as the starting materials have very different polarities.
-
Purification Flowchart:
Caption: General purification workflow for phenyl MIDA boronate.
Frequently Asked Questions (FAQs)
Q1: Can I use a different solvent for the synthesis? A1: Yes, other solvents like acetonitrile or dimethyl sulfoxide (DMSO) have been used. However, toluene is often preferred because it forms an azeotrope with water, providing a simple and effective means of removal via a Dean-Stark trap. If using a solvent that does not form an azeotrope, water must be removed by other means, such as high vacuum or the use of molecular sieves.
Q2: How do I know if my phenylboronic acid has formed the boroxine anhydride? A2: The presence of triphenylboroxine can be inferred if the phenylboronic acid appears clumpy rather than as a fine powder, or by a melting point that is higher than expected for the pure acid. 1H NMR spectroscopy can also be used; the boroxine will have a different chemical shift compared to the free boronic acid. While the boroxine will still react to form the MIDA boronate, the reaction may require more forcing conditions.
Q3: Is the reaction air-sensitive? A3: The reaction itself is not particularly air-sensitive. However, boronic acids can be susceptible to oxidation over long periods, so performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the slow degradation of the starting material, especially if the reaction is run for an extended time at high temperatures.
Q4: What is the expected yield for this synthesis? A4: With optimized conditions, including pure starting materials and efficient water removal, yields for this reaction are typically high, often in the range of 80-95%. If your yields are consistently below this range after troubleshooting, a thorough re-evaluation of reagent quality and experimental setup is recommended.
References
-
Gillis, E. P., & Burke, M. D. (2009). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from B-Protected MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]
-
Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). A New Class of N-Methyliminodiacetic Acid (MIDA) Boronate Esters for Stable Release of Boronic Acids in Cross-Coupling. Chemical Communications. Available at: [Link]
Technical Support Center: Suzuki-Miyaura Cross-Coupling with MIDA Boronates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the success of your synthetic endeavors. MIDA boronates are exceptionally stable reagents that offer significant advantages in iterative cross-coupling and the handling of otherwise unstable boronic acids.[1] However, their unique properties also present specific challenges that require careful consideration of reaction conditions.
Understanding the MIDA Boronate Advantage
MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography.[1][2] This stability is attributed to the intramolecular dative bond between the nitrogen atom of the MIDA ligand and the empty p-orbital of the boron atom.[1] This coordination protects the boron center from degradation pathways that commonly affect free boronic acids, such as protodeboronation and oxidation.[1] A key feature of MIDA boronates is their ability to participate in a "slow-release" of the corresponding boronic acid under mild aqueous basic conditions.[1] This slow release maintains a low concentration of the reactive boronic acid in solution, minimizing side reactions and enabling the coupling of otherwise unstable substrates.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my Suzuki-Miyaura coupling with a MIDA boronate resulting in low or no yield?
Several factors can contribute to poor yields in Suzuki-Miyaura couplings with MIDA boronates. A systematic approach to troubleshooting is crucial for identifying the root cause.
Potential Causes & Solutions:
-
Incomplete MIDA Deprotection (Hydrolysis): The MIDA group must be cleaved for the boronic acid to participate in the catalytic cycle.[3] The rate of hydrolysis is highly dependent on the base, solvent, and temperature.[4]
-
Weak Base: If the base is too weak or insoluble, hydrolysis will be slow or incomplete. For a "fast" deprotection, 1M aqueous NaOH at room temperature is effective. For a "slow-release" strategy, aqueous K₃PO₄ is commonly used.
-
Anhydrous Conditions: MIDA boronates are generally unreactive under anhydrous cross-coupling conditions.[2] The presence of water is essential for the hydrolysis and subsequent release of the boronic acid.
-
-
Catalyst Inactivity: The palladium catalyst must be in its active Pd(0) state.
-
Pd(II) Precatalysts: If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[5] This reduction can be hindered by impurities or insufficient degassing.
-
Oxygen Contamination: Oxygen can lead to the oxidation of the Pd(0) catalyst and promote the homocoupling of the boronic acid.[5] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen).[5]
-
-
Sub-optimal Reaction Conditions:
-
Solvent Choice: While ethereal solvents like dioxane and THF are common, their miscibility with water can affect the hydrolysis rate.[6] In some cases, greener, micellar conditions using surfactants in water have proven highly effective.[7][8]
-
Temperature: While elevated temperatures can increase reaction rates, they can also accelerate the decomposition of unstable boronic acids once they are released from the MIDA ligand.[9] It is a delicate balance that may require optimization for your specific substrates.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions with MIDA boronates.
Question 2: My MIDA boronate appears to be hydrolyzing, but I am still observing significant protodeboronation of my substrate. What is happening?
Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction in Suzuki-Miyaura couplings, especially with electron-deficient or heteroaromatic boronic acids.[1][9]
Mechanism of the Problem:
Even with a slow-release strategy, if the rate of transmetalation in the Suzuki-Miyaura catalytic cycle is slower than the rate of protodeboronation, the desired cross-coupling will be outcompeted.
Solutions:
-
Optimize the Catalyst System:
-
Ligand Choice: The choice of phosphine ligand is critical. More electron-rich and sterically hindered ligands can accelerate the rate-limiting reductive elimination step and improve overall catalytic turnover, minimizing the lifetime of the free boronic acid in solution.
-
Catalyst Loading: In some cases, increasing the catalyst loading can favor the desired cross-coupling pathway.[7]
-
-
Modify the Reaction Conditions:
-
Base Selection: Stronger bases can sometimes exacerbate protodeboronation.[6] Consider using a milder base like KF or CsF, which can be effective, particularly for base-sensitive substrates.[9]
-
Anhydrous Conditions (with caution): For extremely sensitive substrates, strictly anhydrous conditions with a suitable base might be necessary. However, this is not a standard approach for MIDA boronates, which rely on hydrolysis for activation.[9] An alternative is to use a different boron derivative, such as a pinacol ester, under anhydrous conditions.[9]
-
| Parameter | Recommendation for Minimizing Protodeboronation | Rationale |
| Catalyst | Use a high-performance catalyst system (e.g., with bulky, electron-rich phosphine ligands). | Accelerates the catalytic cycle, reducing the time the free boronic acid is exposed to protic sources. |
| Base | Use the mildest effective base (e.g., K₃PO₄, KF). | Stronger bases can promote protodeboronation of sensitive boronic acids.[6] |
| Temperature | Run the reaction at the lowest feasible temperature. | Higher temperatures can increase the rate of protodeboronation.[9] |
| Water Content | Use the minimum amount of water required for efficient hydrolysis. | Excess water can provide a proton source for protodeboronation. |
Question 3: I am working with a 2-pyridyl MIDA boronate and the coupling is failing. Are there special considerations for this substrate class?
Yes, 2-pyridyl boronic acids are notoriously unstable and prone to rapid protodeboronation.[10] While converting them to MIDA boronates significantly improves their benchtop stability, their successful use in cross-coupling often requires modified protocols.
Challenges:
-
Lewis Basicity: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Extreme Instability of the Boronic Acid: Once released from the MIDA ligand, the 2-pyridyl boronic acid is highly susceptible to decomposition.
Specialized Protocols:
-
Copper Co-catalysis: The addition of a sub-stoichiometric amount of a copper salt, such as Cu(OAc)₂, has been shown to facilitate the coupling of 2-pyridyl MIDA boronates.
-
Modified Solvent Systems: Instead of water, using isopropanol as a co-solvent has proven effective in these challenging couplings.
-
Micellar Catalysis: Running the reaction in water with a surfactant to form micelles can create a unique reaction environment that promotes the coupling of 2-pyridyl MIDA boronates, even without the need for a copper co-catalyst in some cases.[11][12]
Illustrative Reaction Scheme:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
MIDA Boronate Coupling: A Technical Support Guide for Researchers
Welcome to the technical support center for the optimization of reaction conditions for MIDA boronate coupling. This resource, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting guides and frequently asked questions to navigate the nuances of working with these versatile reagents. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to solve challenges in your own research.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the use of MIDA boronates in Suzuki-Miyaura cross-coupling reactions.
Q1: What are MIDA boronates and why are they used in Suzuki-Miyaura coupling?
N-methyliminodiacetic acid (MIDA) boronates are stable derivatives of boronic acids. The MIDA ligand forms a dative bond with the empty p-orbital of the boron atom, effectively protecting it.[1][2] This intramolecular coordination makes MIDA boronates remarkably stable to air, moisture, and even silica gel chromatography, often allowing for indefinite benchtop storage.[3] This stability is a significant advantage over many free boronic acids, which can be prone to decomposition.
The key feature of MIDA boronates is their ability to undergo a "slow-release" of the corresponding boronic acid in situ under specific basic conditions.[2][4][5] This controlled release maintains a low concentration of the often unstable free boronic acid in the reaction mixture, minimizing side reactions like protodeboronation and homocoupling, which are common issues with sensitive boronic acids.[2][6]
Q2: My MIDA boronate seems to be hydrolyzing prematurely. How can I prevent this?
Premature hydrolysis of the MIDA boronate is a common issue that can lead to decomposition of the active boronic acid and lower reaction yields.[7] The stability of MIDA boronates is highly dependent on the reaction conditions, particularly the nature of the base and the presence of water.[7][8]
There are two primary mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway involving water clusters.[9][10] To avoid premature hydrolysis, consider the following:
-
Choice of Base: Strong aqueous bases like NaOH can cause rapid hydrolysis.[7] For slow and controlled release of the boronic acid, weaker inorganic bases such as potassium phosphate (K₃PO₄) are often preferred.[4] In some cases, organic bases like triethylamine have been used successfully, particularly in aqueous micellar conditions.[11]
-
Anhydrous Conditions: MIDA boronates are generally unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures. If your substrate is compatible, running the reaction under strictly anhydrous conditions will prevent hydrolysis.
-
Solvent System: The presence of water accelerates hydrolysis.[8] While some water is necessary for the "slow-release" mechanism with bases like K₃PO₄, excessive water should be avoided.[4] Using a mixed solvent system, such as dioxane/water, allows for controlled hydrolysis.[4]
Q3: What is the "slow-release" cross-coupling strategy and when should I use it?
The "slow-release" strategy is a technique where the MIDA boronate is gradually hydrolyzed in situ to the active boronic acid during the cross-coupling reaction.[4][5] This is particularly beneficial when working with boronic acids that are inherently unstable, such as many 2-heterocyclic, vinyl, and cyclopropyl derivatives.[4][5] These unstable boronic acids can quickly decompose under the reaction conditions, leading to low yields.[5]
By using a MIDA boronate with a mild base like K₃PO₄ in an aqueous/organic solvent mixture, you can maintain a low, steady concentration of the free boronic acid.[4] This minimizes decomposition and favors the desired cross-coupling pathway.[12] This approach has been shown to dramatically improve yields for couplings with challenging substrates.[4]
Q4: Can I purify MIDA boronates using silica gel column chromatography?
Yes, one of the significant advantages of MIDA boronates is their stability to silica gel column chromatography.[3][8] This allows for the purification of MIDA boronate building blocks to a high degree of purity, which is often difficult to achieve with their corresponding free boronic acids.[13]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the optimization of MIDA boronate coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have decomposed. 2. Inefficient Deprotection/Slow Release: The chosen base and conditions are not effectively hydrolyzing the MIDA boronate. 3. Protodeboronation of the Boronic Acid: The released boronic acid is being quenched by a proton source before it can transmetalate.[14] 4. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system. | 1. Catalyst Check: Use a fresh, high-quality palladium precatalyst and ligand. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[15] 2. Optimize Base and Solvent: If using a "slow-release" strategy, ensure the correct base and water content are used. For K₃PO₄, a dioxane/water mixture (e.g., 5:1) is common.[4] For a faster release, 1M NaOH can be used for a separate deprotection step prior to adding the coupling partners. 3. Minimize Protodeboronation: Use a milder base (e.g., K₃PO₄ instead of stronger bases).[14] Ensure the reaction is well-degassed. Consider using anhydrous conditions if the "slow-release" is not necessary. 4. Improve Solubility: Screen different solvents. MIDA boronates are soluble in a range of organic solvents including THF, dioxane, DMF, and toluene.[8] |
| Significant Homocoupling of the Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[15] 2. High Concentration of Boronic Acid: If the MIDA boronate is deprotected too quickly, the high concentration of the resulting boronic acid can lead to homocoupling. | 1. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas.[14] 2. Optimize Slow Release: Employ the "slow-release" strategy with a milder base (e.g., K₃PO₄) to keep the concentration of the free boronic acid low throughout the reaction.[2] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The palladium catalyst may lose its activity over the course of the reaction. 2. Incomplete MIDA Boronate Hydrolysis: The hydrolysis may be slow or incomplete under the chosen conditions. | 1. Use a More Robust Catalyst System: Consider using more stable palladium precatalysts (e.g., palladacycles) or more robust ligands (e.g., Buchwald-type ligands).[15] 2. Adjust Hydrolysis Conditions: If a slow reaction is observed, a modest increase in temperature may facilitate the hydrolysis and the overall reaction rate. Alternatively, a slightly stronger base or a higher water concentration could be tested, though this must be balanced against the risk of premature boronic acid decomposition.[5] |
| Difficulty with 2-Pyridyl MIDA Boronates | 1. Unique Instability of 2-Pyridyl Boronic Acid: 2-pyridyl boronic acid is notoriously unstable and prone to decomposition.[4][6] 2. Suboptimal Reaction Conditions: Standard Suzuki-Miyaura conditions are often not effective for 2-pyridyl substrates. | 1. MIDA Boronate is Key: Using the 2-pyridyl MIDA boronate is the recommended approach due to its stability.[4] 2. Specialized Conditions: Specific conditions have been developed for the coupling of 2-pyridyl MIDA boronates, which may include the use of a copper(II) acetate co-catalyst.[5][16] |
Experimental Protocols
General Protocol for Slow-Release Suzuki-Miyaura Coupling of MIDA Boronates
This protocol is a general starting point and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv.), the MIDA boronate (1.2–1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 dioxane/H₂O) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for MIDA Boronate Deprotection
This protocol is for the rapid and complete hydrolysis of a MIDA boronate to the corresponding boronic acid.
-
Dissolution: Dissolve the MIDA boronate (1.0 equiv.) in a suitable organic solvent (e.g., THF) in a round-bottom flask.
-
Base Addition: Add an equal volume of 1M aqueous sodium hydroxide (NaOH).
-
Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 10-30 minutes.
-
Monitoring: Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting MIDA boronate.
-
Extraction: Once the reaction is complete, separate the layers. The aqueous layer contains the sodium salt of the boronic acid and the MIDA ligand.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the boronic acid precipitates. Extract the boronic acid into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the boronic acid. Note that the isolated boronic acid may be unstable and should be used immediately.[8]
Visual Guides
MIDA Boronate Protection-Deprotection Cycle
Caption: The reversible protection of a boronic acid as a stable MIDA boronate.
Troubleshooting Workflow for Low Yield in MIDA Boronate Coupling
Caption: A logical workflow for diagnosing low yields in MIDA boronate couplings.
References
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]
-
Gonzalez, J. A., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
-
Lipshutz, B. H., et al. (2014). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie. [Link]
-
Lee, S. J., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Kumar, A., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Organic & Biomolecular Chemistry. [Link]
-
Chem-Station. (2014). MIDA boronate. Chem-Station. [Link]
-
Lai, S., et al. (2019). Suzuki coupling of Aroyl-MIDA boronate esters – a Preliminary report on Scope and Limitations. ResearchGate. [Link]
-
Lee, S. J., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. (n.d.). (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid MIDA ester. Organic Syntheses. [Link]
-
Sevov, C. S., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Request PDF. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Optimization of aqueous Suzuki coupling. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Reddit. (2024). For the pro's (Suzuki). Reddit. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
Side reactions in the synthesis of dioxazaborocanes.
Welcome to the technical support center for the synthesis of 1,3,6,2-dioxazaborocanes (DOABs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these versatile compounds. Dioxazaborocanes are valuable as stable boronic acid surrogates, intermediates, and functional molecules in their own right.[1][2] However, their synthesis, which appears straightforward, is governed by a delicate equilibrium that can be prone to several side reactions. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues observed during the synthesis and purification of dioxazaborocanes.
Category 1: Low Yield & Incomplete Conversion
Question 1: My reaction yield is consistently low, and I observe a significant amount of starting material in the crude product. What's going wrong?
Answer: This is the most common issue and typically points to an unfavorable reaction equilibrium. The formation of a dioxazaborocane is a reversible condensation reaction between a boronic acid and a diethanolamine derivative, releasing two molecules of water.
dot
Caption: Troubleshooting workflow for low reaction yields.
Primary Cause: Presence of Water
According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials, preventing complete conversion.
Solutions:
-
Azeotropic Water Removal: The most effective method is to use a solvent that forms an azeotrope with water (e.g., toluene, benzene, or a xylenes/isopropanol mixture) and a Dean-Stark apparatus to physically remove water as it forms. This actively drives the reaction to completion.
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried before use.[3] Boronic acids, in particular, can be hygroscopic. Drying them in a vacuum oven before the reaction is advisable.
-
Use of Dehydrating Agents: While less common for this specific synthesis, the addition of molecular sieves can help sequester water, though this may complicate purification.
Secondary Cause: Incorrect Stoichiometry or Reagent Purity
-
Stoichiometry: The reaction proceeds in a 1:1 molar ratio. Ensure accurate weighing and molar calculations for both the boronic acid and the diethanolamine.
-
Reagent Quality: Impurities in the starting boronic acid can inhibit the reaction.[3] Similarly, the diethanolamine should be of high purity.[4]
Category 2: Product Instability & Decomposition
Question 2: My dioxazaborocane forms, but it appears to be hydrolytically unstable, decomposing during workup or storage. How can I increase its stability?
Answer: The stability of the dioxazaborocane ring system, particularly the dative N→B bond, is not absolute and is highly dependent on both electronic and steric factors. Hydrolysis is the primary decomposition pathway.[5][6]
Primary Cause: pKₐ Mismatch
The stability of the dioxazaborocane adduct is maximal when the pKₐ of the boronic acid (BA) is closely matched with the pKₐ of the conjugate acid of the diethanolamine (DEA).[5][6] A significant mismatch can lead to a less stable adduct that is more susceptible to hydrolysis, especially in aqueous or protic environments.
Primary Cause: Steric Factors
The rate of hydrolysis can be controlled over several orders of magnitude based on the steric hindrance around the boron atom.[5][6] Bulky substituents on the boronic acid or the diethanolamine backbone can shield the boron center from attack by water.
| Parameter | Effect on Stability | Rationale |
| pKₐ Matching | High stability when pKₐ(BA) ≈ pKₐ(DEA) | Optimizes the thermodynamics of the N→B dative bond formation under specific pH conditions.[5] |
| Steric Hindrance | Increased steric bulk slows hydrolysis | Kinetically hinders the approach of water molecules to the electrophilic boron center.[6] |
| Solvent | Aprotic, non-polar solvents are preferred | Minimizes the presence of protic species (like water or alcohols) that can participate in hydrolysis. |
| pH | Stability is pH-dependent | The adduct often exhibits a bell-shaped stability curve with respect to pH, with maximum stability near the matched pKₐ values.[5] |
Solutions:
-
Ligand Selection: If your target application allows, choose a diethanolamine derivative whose pKₐ is closer to that of your boronic acid. For example, N-methyldiethanolamine or N-phenyldiethanolamine offer different basicities compared to the parent ligand.
-
Introduce Steric Bulk: Employing a more sterically demanding boronic acid or a diethanolamine ligand with bulky N-substituents can dramatically decrease the rate of hydrolysis.
-
Controlled Workup & Storage: Perform aqueous workups quickly with cold solutions and immediately extract the product into a non-polar organic solvent. Dry the organic phase thoroughly (e.g., with MgSO₄ or Na₂SO₄), remove the solvent under reduced pressure, and store the final product under an inert atmosphere (N₂ or Ar) in a desiccator.
Category 3: Formation of Key Side Products
Question 3: I see a significant, often insoluble, white byproduct that doesn't seem to be my desired product. What is it?
Answer: This is very likely a boroxine , the cyclic trimeric anhydride of your starting boronic acid. This is one of the most common side reactions in any chemistry involving boronic acids.[3][7]
Mechanism of Boroxine Formation:
Boronic acids can undergo intermolecular dehydration, especially upon heating in the absence of a suitable nucleophile (like diethanolamine), to form a stable six-membered B₃O₃ ring.[8][9]
3 RB(OH)₂ ⇌ (RBO)₃ + 3 H₂O
dot
Caption: Boroxine formation side reaction.
Solutions:
-
Ensure Prompt Reaction: Add the diethanolamine to the reaction mixture as soon as the boronic acid is dissolved in the solvent. Allowing a solution of boronic acid to sit at reflux for an extended period before adding the coupling partner encourages boroxine formation.[10]
-
Solvent Choice: While boroxines can form in many solvents, ensuring the boronic acid has good solubility can help favor the bimolecular reaction with diethanolamine over the termolecular self-condensation.
-
Reversibility: Boroxine formation is reversible. In the presence of water, a boroxine will hydrolyze back to the boronic acid.[10] While this can be used to recover the starting material, it underscores the importance of anhydrous conditions to prevent its formation in the first place.
Category 4: Purification Challenges
Question 4: My dioxazaborocane appears to be decomposing during silica gel column chromatography. How can I purify my product effectively?
Answer: This is a known issue. The acidic nature of standard silica gel can catalyze the hydrolysis of the N→B bond, leading to decomposition of the product on the column.
Solutions:
-
Recrystallization: Dioxazaborocanes are often highly crystalline solids.[1][11] Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexanes) is the preferred method of purification as it avoids exposure to acidic stationary phases.
-
Base-Deactivated Silica Gel: If chromatography is unavoidable, you can create a slurry of the silica gel in your eluent and add 1-2% triethylamine (or another volatile base) by volume. Let this stand for an hour, then pack the column as usual. This neutralizes the acidic sites on the silica surface. Remember to include ~0.5-1% triethylamine in your eluent to maintain the deactivation.[3]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina (neutral or basic grade), or C18-functionalized silica (reverse-phase chromatography) if your molecule has appropriate solubility.
-
Short Plug Filtration: To remove baseline impurities or insoluble matter like boroxines, you can pass a solution of your crude product through a short plug of deactivated silica or Celite®, wash with a non-polar solvent, and then elute your product with a slightly more polar solvent. This minimizes contact time.
Experimental Protocols
Protocol 1: General Synthesis of a Phenyl-Dioxazaborocane
This protocol describes a standard procedure using azeotropic removal of water.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Place the apparatus under a nitrogen or argon atmosphere.
-
Reagents: To the flask, add phenylboronic acid (1.22 g, 10.0 mmol), diethanolamine (1.05 g, 10.0 mmol), and toluene (100 mL).
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. The product will often precipitate as a white solid. If it does, collect the solid by vacuum filtration and wash with cold hexanes. If no precipitate forms, remove the toluene under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol or isopropanol to yield pure 2-phenyl-1,3,6,2-dioxazaborocane as a white crystalline solid.
Protocol 2: Purification via Base-Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add 100 g of silica gel to 300 mL of your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate). Add 3-4 mL of triethylamine and stir the slurry for 30 minutes.
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Eluent Preparation: Prepare your mobile phase, ensuring it contains 0.5-1% triethylamine by volume.
-
Loading & Elution: Dissolve your crude product in a minimal amount of dichloromethane or your eluent and load it onto the column. Elute the column using a gradient of your choice (e.g., increasing the percentage of ethyl acetate), collecting fractions and analyzing by TLC.
-
Post-Purification: Combine the pure fractions and remove the solvent and residual triethylamine under reduced pressure. You may need to co-evaporate with a solvent like dichloromethane a few times to completely remove the triethylamine.
References
-
Barthelmes, K., Yaginuma, K., & Matsumoto, A. (2025). Tuning the Stability and Kinetics of Dioxazaborocanes. Chemistry – A European Journal, 31(5). [Link][5][6]
-
ResearchGate. (n.d.). Dioxazaborocanes: Old Adducts, New Tricks. Request PDF. [Link][1][11]
-
Wiley Online Library. (2024). Tuning the Stability and Kinetics of Dioxazaborocanes. Chemistry – A European Journal. [Link]
-
ResearchGate. (n.d.). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Request PDF. [Link]
-
ACS Publications. (2025). Enhancing Polyhydroxyurethane Properties via the Formation of Dioxaborolane- and Dioxazaborocane Vitrimers. Chemistry of Materials. [Link]
-
ResearchGate. (n.d.). A computational study of the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol. Request PDF. [Link][12]
-
ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. [Link][8]
-
RSC Publishing. (2010). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Polymer Chemistry. [Link]
-
ResearchGate. (n.d.). Synthetic strategies for the synthesis of boronic acid esters-based.... [Link][13]
-
The Royal Society of Chemistry. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. [Link][10]
-
Bonin, H., Delacroix, T., & Gras, E. (2011). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 9(13), 4714-4721. [Link]
-
NIH National Center for Biotechnology Information. (2021). Synthesis of Boroxine and Dioxaborole Covalent Organic Frameworks via Transesterification and Metathesis of Pinacol Boronates. PubMed. [Link][14]
-
NIH National Library of Medicine. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. [Link][9]
-
NIH National Library of Medicine. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. [Link][7]
-
Organic & Biomolecular Chemistry Blog. (2011). Dioxazaborocanes: old adducts, new tricks. [Link][2]
-
NIH National Center for Biotechnology Information. (n.d.). Diethanolamine. PubChem. [Link][4]
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- 4. Diethanolamine | C4H11NO2 | CID 8113 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Tuning the Stability and Kinetics of Dioxazaborocanes [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven troubleshooting and frequently asked questions for the purification of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, commonly known as Phenylboronic Acid MIDA Ester. Our goal is to combine theoretical knowledge with practical, field-tested solutions to overcome common challenges in obtaining this versatile reagent in high purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its purity critical?
This compound (C₁₁H₁₂BNO₄) is a stable, solid derivative of phenylboronic acid.[1][2] It belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, which serve as robust precursors for boronic acids in sensitive applications like Suzuki-Miyaura cross-coupling reactions.[1] The MIDA ligand forms a bicyclic structure around the boron atom, enhancing its stability and protecting it from premature decomposition or protodeboronation, which is a common issue with free boronic acids.[1]
Purity is paramount because residual starting materials (phenylboronic acid, N-methyliminodiacetic acid) or byproducts can interfere with subsequent high-precision reactions, leading to reduced yields, formation of undesired side products, and complications in downstream purification.
Q2: What are the most common impurities I should expect after synthesis?
The impurity profile is largely dependent on the synthetic route, which typically involves the condensation of phenylboronic acid and N-methyliminodiacetic acid (MIDA).[1] Common impurities include:
-
Unreacted Phenylboronic Acid: Can lead to undesired reactivity in subsequent steps.
-
Unreacted N-methyliminodiacetic acid (MIDA): A polar, potentially water-soluble impurity.
-
Boroxines (Boronic Anhydrides): Phenylboronic acid can self-condense to form a cyclic trimer, especially under dehydrating conditions.
-
Hydrolysis Product: Although MIDA esters are designed for stability, exposure to harsh acidic or basic conditions during workup can cause hydrolysis back to phenylboronic acid.[3][4]
Q3: How hydrolytically stable is the MIDA ester during purification, and what precautions should I take?
The dioxazaborocane structure provides significantly enhanced hydrolytic stability compared to free boronic acids or other boronate esters.[1][5] However, it is not completely inert. Stability is pH-dependent, and prolonged exposure to strongly acidic or basic aqueous solutions should be avoided.[3][4]
Best Practices:
-
Maintain a neutral or slightly acidic pH (4-7) during aqueous workups.
-
Minimize contact time with aqueous phases.
-
Use anhydrous solvents for chromatography and recrystallization whenever possible.
Q4: What are the best analytical techniques for assessing the purity of my final product?
A combination of techniques is recommended for a comprehensive assessment:
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for confirming the structure and identifying organic impurities. Key expected shifts for the product include signals for the phenyl protons, the MIDA backbone methylene protons, and the N-methyl group.[1]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the number of components in your crude material, guiding the choice of purification strategy.
Section 2: Troubleshooting Guide: Common Purification Scenarios
This section addresses specific problems encountered during purification with an analysis of the cause and actionable solutions.
Scenario 1: My product is an oil or a sticky solid, not the expected crystalline solid.
-
Potential Cause 1: Residual Solvent. Even trace amounts of solvents like DMF, DMSO, or PEG used in the synthesis can prevent crystallization.
-
Solution:
-
High-Vacuum Drying: Dry the material under high vacuum for an extended period (12-24 hours), possibly with gentle heating (40-50 °C) if the compound is thermally stable.
-
Trituration/Co-evaporation: Dissolve the oil in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate) and add a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to precipitate it as a solid. Alternatively, co-evaporate the product with a solvent like toluene on a rotary evaporator to azeotropically remove residual high-boiling point impurities.
-
-
Potential Cause 2: Presence of Impurities. Significant amounts of unreacted starting materials or byproducts can act as eutectic contaminants, lowering the melting point and preventing crystallization.
-
Solution: Proceed with a more rigorous purification method, such as column chromatography, to separate the desired product from contaminants before attempting crystallization again.
Scenario 2: Column chromatography results in poor separation or product decomposition.
-
Potential Cause 1: Inappropriate Stationary Phase. Boron-containing compounds can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking, low recovery, and in some cases, decomposition.[6]
-
Solution:
-
Use Neutral Alumina: For many boronate esters, neutral alumina is a superior alternative to silica gel, minimizing acidic interactions.[6]
-
Deactivate Silica Gel: If silica must be used, it can be "deactivated" by pre-treating it with a small amount of a base, such as triethylamine (typically 1% v/v), added to the eluent system.
-
-
Potential Cause 2: Incorrect Eluent System. The polarity of the solvent system may be too high or too low.
-
Solution: Systematically screen solvent systems using TLC. Start with a non-polar solvent like hexanes and gradually increase polarity by adding ethyl acetate or dichloromethane. A common starting point for MIDA esters is a gradient of 20% to 50% ethyl acetate in hexanes.
| Stationary Phase | Recommended Eluent System (Starting Point) | Notes |
| Silica Gel | Hexane / Ethyl Acetate (e.g., 4:1 to 1:1) | Best for moderately polar compounds. Watch for tailing. |
| Neutral Alumina | Hexane / Dichloromethane | Often provides better separation for boronate esters.[6] |
| C18 (Reverse-Phase) | Acetonitrile / Water | Useful for highly polar impurities, but may not be ideal for the main product which is often less polar.[7] |
Scenario 3: Recrystallization fails to purify the compound effectively.
-
Potential Cause 1: Wrong Solvent Choice. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.
-
Solution:
-
Systematic Solvent Screening: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethyl acetate/hexanes).
-
Commonly Successful Solvents: Hot ethanol has been reported to be effective for recrystallizing boronic acid derivatives.[7] A mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes) is also a powerful combination.
-
-
Potential Cause 2: Cooling Too Rapidly. Fast cooling can cause the product to crash out of solution as a powder or oil, trapping impurities.
-
Solution: Allow the heated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Slow crystal growth is key to achieving high purity.
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
This is the preferred method for scalable purification when the crude material is of reasonably high purity (>90%).
-
Solvent Selection: Identify a suitable solvent or solvent pair (see Scenario 3). Ethyl acetate/hexanes is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot "good" solvent (e.g., ethyl acetate) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. If using a solvent pair, add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the cloud point), then add a few drops of the good solvent to clarify. Let it stand undisturbed.
-
Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (2-8 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent or the "poor" solvent (e.g., cold hexanes) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
Use this method when TLC analysis shows multiple, closely-spaced spots or when recrystallization is ineffective.
-
Adsorbent Preparation: Prepare a slurry of the chosen adsorbent (silica gel or neutral alumina) in the initial, least polar eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a strong solvent like dichloromethane. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the low-polarity solvent. Gradually increase the polarity of the eluent based on TLC analysis of the crude mixture. For example, start with 10% ethyl acetate/hexanes, and slowly increase to 20%, 30%, and so on.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator.
-
Final Drying: Dry the resulting solid under high vacuum.
Section 4: Visualization & Workflows
General Purification Workflow
The following diagram outlines the decision-making process for purifying the crude product.
Caption: Troubleshooting logic for common purification challenges.
Section 5: References
-
Benchchem. (n.d.). This compound. Retrieved from Benchchem.
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from ResearchGate.
-
Barthelmes, K., Yaginuma, K., & Matsumoto, A. (2024). Tuning the Stability and Kinetics of Dioxazaborocanes. Chemistry – A European Journal, 31(5), e202402625.
-
PubMed. (2024). Tuning the Stability and Kinetics of Dioxazaborocanes. Retrieved from PubMed.
-
CymitQuimica. (n.d.). CAS 109737-57-7: this compound. Retrieved from CymitQuimica.
-
PubChem. (n.d.). This compound. Retrieved from PubChem.
-
Reddit. (2017). Purification of boronic acids?. Retrieved from Reddit.
-
The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from The Royal Society of Chemistry.
-
ChemicalBook. (n.d.). 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione synthesis. Retrieved from ChemicalBook.
-
Google Patents. (n.d.). WO2005019229A1 - Process for purification of boronic acid and its derivatives. Retrieved from Google Patents.
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Dioxazaborocanes: old adducts, new tricks. Retrieved from RSC Publishing.
-
Semantic Scholar. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Retrieved from Semantic Scholar.
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- 2. This compound | C11H12BNO4 | CID 13600893 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dioxazaborocanes: old adducts, new tricks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
Technical Support Center: MIDA Boronate Chemistry
Welcome to the technical support center for MIDA boronate chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize MIDA (N-methyliminodiacetic acid) boronates in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reactions.
The stability and unique reactivity of MIDA boronates make them powerful tools, particularly in iterative cross-coupling.[1][2] However, the critical deprotection step—releasing the free boronic acid—can sometimes be a source of failure. This guide addresses the most common challenges encountered during MIDA boronate deprotection, explaining the underlying chemical principles to help you solve problems effectively.
Troubleshooting Guide: Diagnosing Deprotection Failure
This section is structured as a direct Q&A to address the most pressing issues you might face in the lab.
Q1: My MIDA boronate deprotection is incomplete or not working at all. What are the most common causes?
An incomplete or failed deprotection is almost always traced back to one of four key reaction parameters: the base, the water, the temperature, or the mixing. MIDA boronates are exceptionally stable protecting groups; their removal via hydrolysis requires specific conditions to be met.[3][4]
First, identify your goal: are you trying to perform a rapid, complete deprotection to isolate the boronic acid, or are you aiming for a slow, controlled release for an in situ cross-coupling reaction? The optimal conditions are dramatically different.[5][6]
Here are the most common culprits for failure:
-
Incorrect Base/Conditions Selection: Using "slow-release" conditions when you want a fast deprotection is a frequent error. Anhydrous potassium phosphate (K₃PO₄) at room temperature will result in little to no reaction.[7] Fast, bulk deprotection requires a strong base like sodium hydroxide (NaOH).[5]
-
Insufficient Water: Deprotection is a hydrolysis reaction. A lack of water is a non-negotiable barrier to success. In "slow-release" setups, the inorganic base (K₃PO₄) can even sequester water, further slowing the reaction if water concentration is already limiting.[7][8]
-
Poor Mass Transfer (Mixing): Most deprotections are biphasic (e.g., THF and aqueous base). If the layers are not adequately mixed, the reaction rate will be severely limited by the diffusion of reagents across the phase boundary. Vigorous stirring is essential to create a transient emulsion, maximizing the interfacial area.[5]
-
Low Temperature: While fast deprotection with NaOH proceeds rapidly at room temperature, the slow-release method with K₃PO₄ is highly temperature-dependent and typically requires heating (e.g., 55-80 °C) to achieve a reasonable rate.[6][9]
Table 1: Comparison of MIDA Boronate Deprotection Conditions
| Parameter | Fast Deprotection (Boronic Acid Isolation) | Slow-Release (in situ Cross-Coupling) |
| Typical Base | 1 M aq. NaOH | aq. K₃PO₄ |
| Equivalents of Base | >2 equivalents | Catalytic to stoichiometric |
| Solvent | THF, Dioxane | Dioxane, THF |
| Water Content | High (using 1 M aqueous solution) | Controlled, often lower concentration |
| Temperature | Room Temperature (20-25 °C) | Elevated (55-80 °C) |
| Reaction Time | Minutes (< 15 min) | Hours (2-24 h) |
| Primary Goal | Quantitative conversion to boronic acid for isolation. | Maintain a low, steady concentration of unstable boronic acid. |
Below is a logical workflow to diagnose the root cause of a failed deprotection experiment.
}
Figure 1: Troubleshooting workflow for MIDA boronate deprotection.
Q2: My starting MIDA boronate disappears, but I can't isolate my desired product from the subsequent cross-coupling. What's happening?
This is a classic and important scenario. It strongly suggests that the deprotection step is working, but the resulting free boronic acid is unstable and decomposing before it can engage in the desired reaction.[10] Many valuable boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, are notoriously prone to decomposition via pathways like protodeboronation or oxidation.[6][10]
The solution is to avoid letting the unstable boronic acid accumulate. This is precisely the problem the "slow-release" cross-coupling strategy was designed to solve.[6][11] By using milder conditions (e.g., K₃PO₄, dioxane/H₂O, 60 °C), the MIDA boronate is hydrolyzed in situ at a rate that matches the consumption by the palladium catalytic cycle. This keeps the standing concentration of the sensitive boronic acid low, minimizing decomposition.[6]
If you observe this issue, switch from a two-step (deprotection then coupling) procedure to a one-pot, slow-release protocol.
Q3: My deprotection seems to start quickly but then stalls, leaving unreacted starting material. Why?
This behavior has been noted and can be particularly frustrating.[7] Several factors could be at play:
-
Insufficient Stoichiometry of Base: The hydrolysis of one equivalent of MIDA boronate consumes two equivalents of hydroxide to produce the boronic acid and the sodium salt of N-methyliminodiacetic acid. Ensure you are using at least this stoichiometric amount, with a slight excess being preferable for fast deprotections.
-
Phase and Solubility Issues: As the reaction proceeds, the nature of the mixture changes. The formation of salts can sometimes lead to precipitation or the creation of a thick emulsion that hinders effective mixing. For highly lipophilic (nonpolar) MIDA boronates, the reaction may stall due to poor partitioning into the aqueous phase. Using a phase-transfer catalyst or a more soluble hydroxide source (e.g., tetra-n-butylammonium hydroxide) could be beneficial in these cases.[5]
-
pH Drift: In unbuffered systems with a limited amount of base, the consumption of hydroxide can lower the pH of the aqueous phase, slowing the rate of the base-mediated hydrolysis pathway.
Q4: How can I properly monitor the deprotection reaction?
Effective monitoring is key to diagnosis. Simply checking for the disappearance of the starting material is not enough, as it doesn't confirm the formation of the desired boronic acid.
Table 2: Recommended Analytical Techniques for Monitoring
| Technique | How to Use | What to Look For |
| TLC | Co-spot the reaction mixture with your starting MIDA boronate. Use a boronic acid-specific stain (e.g., diphenylcarbazone solution) after initial visualization with UV/KMnO₄. | Disappearance of the higher-Rf MIDA boronate spot and appearance of a new, lower-Rf spot for the more polar boronic acid (or its trimeric boroxine). |
| LC-MS | Dilute an aliquot and inject. | Look for the disappearance of the mass peak for the starting material and the appearance of a new peak corresponding to the mass of the boronic acid (often observed as M+H or M-H₂O+H). |
| ¹H NMR | Take an aliquot, quench with D₂O/DCl, extract into an appropriate deuterated solvent. | The sharp singlet for the N-Me group and the AB quartet for the CH₂ groups of the MIDA ligand will disappear, replaced by signals for the free ligand. The signals for the organic fragment attached to boron will also shift. |
| ¹¹B NMR | A powerful but less common technique. | The MIDA boronate (sp³ boron) will have a characteristic chemical shift around δ = 8-12 ppm. The free boronic acid (sp² boron) will appear much further downfield, typically around δ = 28-34 ppm. This provides an unambiguous confirmation of conversion. |
Frequently Asked Questions (FAQ)
Q1: What is the mechanistic difference between using NaOH and K₃PO₄?
The choice of base is not arbitrary; it directly controls the operative chemical mechanism, which in turn dictates the reaction speed.[5]
-
Fast Hydrolysis (NaOH): With a strong nucleophile like hydroxide (OH⁻), the reaction proceeds via a base-mediated pathway . The hydroxide directly attacks one of the electrophilic carbonyl carbons of the MIDA ester ligand. This is a rapid process, leading to cleavage of the ester C-O bond.[5]
-
Slow Hydrolysis (K₃PO₄): With a weaker, less-hydrated base like K₃PO₄, the dominant mechanism changes. It becomes a neutral hydrolysis pathway where the rate-limiting step is the cleavage of the dative N→B bond by a small cluster of water molecules. This process has a higher activation energy and is therefore much slower, requiring heat to proceed at a practical rate.[5][7]
The ability to switch between these two distinct mechanistic pathways by simply changing the base is a cornerstone of the MIDA boronate platform's utility.[5]
}
Figure 2: The two distinct mechanisms of MIDA boronate hydrolysis.
Q2: Can I use alcoholic solvents for the deprotection?
While MIDA boronates can be hydrolyzed or undergo solvolysis in alcoholic solvents, especially with heating or in the presence of base, it is generally not the recommended procedure for controlled deprotection.[12] The reaction can be slower and less predictable than using a well-defined aqueous basic system. For standard protocols, ethereal solvents like THF or dioxane are preferred.
Q3: Is it always necessary to isolate the free boronic acid after deprotection?
No, and for many substrates, it is highly inadvisable. As discussed in Q2 of the troubleshooting guide, if your target boronic acid is known to be unstable, you should not attempt to isolate it. Instead, generate it in situ using the slow-release method immediately prior to or during the reaction in which it will be consumed.[6] The MIDA boronate serves as a stable, solid surrogate that you can handle and weigh accurately on the benchtop.[3]
Q4: My MIDA boronate is very nonpolar. Are there special conditions for its deprotection?
Yes, very lipophilic MIDA boronates can present a challenge for biphasic hydrolysis due to poor solubility in the aqueous layer. If you observe a stalled reaction with such a substrate, consider the following modifications:
-
Add a Co-solvent: Adding a more polar, water-miscible solvent like acetone might improve homogeneity.
-
Use a Phase-Transfer Catalyst (PTC): A catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the hydroxide ion into the organic phase to accelerate the reaction.
-
Use a More Soluble Base: As mentioned, an organic-soluble hydroxide source like TBAH could be effective, though it is more costly.[5]
Key Experimental Protocols
Protocol 1: Standard "Fast" Deprotection for Boronic Acid Isolation
Objective: To rapidly and completely hydrolyze a MIDA boronate to the free boronic acid.
Materials:
-
MIDA boronate (1.0 equiv)
-
Tetrahydrofuran (THF)
-
1.0 M aqueous sodium hydroxide (NaOH) solution (2.5 equiv)
-
Diethyl ether or Ethyl acetate (for extraction)
-
1.0 M aqueous hydrochloric acid (HCl) solution
Procedure:
-
Dissolve the MIDA boronate in THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add the 1.0 M NaOH solution.
-
Stir the biphasic mixture vigorously at room temperature for 15 minutes. The hydrolysis is typically complete within this time.[6]
-
Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.[13]
-
Transfer the mixture to a separatory funnel and separate the layers. The sodium salt of the boronic acid is in the aqueous layer.
-
Wash the organic layer with a small amount of water and combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath and acidify carefully with 1.0 M HCl to a pH of ~2-4 (check with pH paper). The free boronic acid will often precipitate.
-
Extract the aqueous layer 3 times with diethyl ether or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
Protocol 2: "Slow-Release" Deprotection for in situ Suzuki-Miyaura Cross-Coupling
Objective: To perform a Suzuki-Miyaura coupling using an unstable boronic acid generated in situ from its air-stable MIDA boronate precursor.[6]
Materials:
-
MIDA boronate (1.0 - 1.2 equiv)
-
Aryl/Vinyl Halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ / SPhos ligand)
-
Potassium phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Dioxane and Water (e.g., in a 5:1 ratio by volume)
Procedure:
-
To an oven-dried reaction vessel, add the MIDA boronate, the aryl halide, K₃PO₄, the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 5:1 dioxane/water) via syringe.
-
Heat the reaction mixture with vigorous stirring to the required temperature (typically 60-80 °C) for the prescribed time (typically 3-24 hours). The slow hydrolysis of the MIDA boronate will release the boronic acid, which is then consumed in the catalytic cycle.[6]
-
Monitor the reaction by TLC or LC-MS for the formation of the coupled product.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine to begin the workup procedure.
References
- MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.Request PDF.
- Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.National Institutes of Health (NIH).
- Recent advances in the synthesis and reactivity of MIDA boronates.Royal Society of Chemistry (RSC) Publishing.
- MIDA Boronates.Sigma-Aldrich.
- MIDA boronate.Chem-Station International Edition.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms.National Institutes of Health (NIH).
- MIDA Boronate: A New Organo-boron Reagent.BLDpharm.
- MIDA boronates are hydrolysed fast and slow by two different mechanisms.SciSpace.
- Preparation of MIDA Anhydride and Reaction with Boronic Acids.Organic Syntheses.
- BLD Insights | MIDA Boronate: A New Organo-boron Reagent.BLDpharm.
- MIDA-protected Boronate Esters.Sigma-Aldrich.
- Protecting Groups for Boronic Acids.Chem-Station International Edition.
- Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions.ACS Publications.
- MIDA Boronates.Sigma-Aldrich.
- Technical Support Center: Preventing Hydrolysis of Boronic Acid Derivatives.Benchchem.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.Journal of the American Chemical Society.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.National Institutes of Health (NIH).
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- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Yields in Cross-Coupling Reactions
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your synthetic endeavors.
Part 1: General Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses issues common to most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. A systematic evaluation of each reaction component is the most effective approach to troubleshooting.[1]
Q1: My reaction is sluggish or shows no conversion. Where do I start?
Low or no conversion is a frequent challenge and often points to a fundamental problem with the catalyst system or reaction conditions.[1][2] A logical, step-by-step diagnostic approach is crucial.
Initial Diagnostic Workflow:
Caption: A general troubleshooting workflow for low conversion rates.
Expert Analysis: The primary areas to investigate are the catalyst system, the reaction conditions, the purity of the reagents, and the choice of solvent.[1] Often, an issue in one of these areas is the root cause.
-
Catalyst Inactivity: This is a primary suspect.[3]
-
Pre-catalyst Activation: Many reactions use a Pd(II) source (e.g., Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a well-defined Pd(0) pre-catalyst.[4][5]
-
Catalyst Decomposition: The active Pd(0) catalyst is sensitive to air and can decompose, especially at high temperatures, forming palladium black.[2][3] This is a visible sign of catalyst death.[6]
-
-
Reagent Purity: Cross-coupling reactions are sensitive to impurities.
-
Reaction Conditions: Suboptimal conditions can halt the reaction.
-
Temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[2][3] A careful, incremental increase from a typical starting point of 80-120 °C may be beneficial.[3]
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[2] Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) and that solvents are properly degassed.[2][7] Sparging is a common and effective degassing method.[7]
-
Q2: I see a black precipitate forming in my reaction. What is it and how can I fix it?
This black precipitate is almost certainly "palladium black," which is aggregated, catalytically inactive palladium metal.[2][6][8] Its formation is a definitive sign of catalyst decomposition.[6]
Causality & Prevention:
-
Cause: The active, soluble Pd(0) species is unstable and will aggregate if not properly stabilized by ligands. This is often triggered by high temperatures, the presence of oxygen, or impurities.[2][8]
-
Solution:
-
Use Stabilizing Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential for stabilizing the Pd(0) center and preventing aggregation.[2][8] They create a sterically protective environment around the palladium.
-
Ensure Rigorous Inert Atmosphere: Oxygen is a key culprit in oxidizing Pd(0).[2] Improve your degassing technique (e.g., use freeze-pump-thaw cycles for sensitive reactions) and maintain a positive pressure of inert gas.[6]
-
Control Temperature: Avoid excessive heat, as it accelerates decomposition.[2] Run the reaction at the lowest temperature that provides a reasonable rate.[9]
-
Q3: My yield is low and I see significant amounts of side products. What are the common culprits?
Side reactions compete with your desired transformation, consuming starting materials and reducing yield.[1] The type of side product can provide clues to the problem.
| Common Side Reaction | Likely Cause(s) | Suggested Solution(s) |
| Homocoupling | Presence of oxygen; Pd(II) species causing coupling of two organometallic partners (e.g., boronic acids).[4][10] | Rigorously degas solvents and reaction mixture.[4] Use a direct Pd(0) source to bypass in-situ reduction steps.[4] |
| Dehalogenation | The halide on the electrophile is replaced by a hydrogen. Can be caused by hydride sources in the reaction (e.g., amine bases, alcohol solvents).[4][10] | Screen different bases. Ensure solvents are anhydrous and not a source of hydrides.[4] |
| Protodeboronation (Suzuki) | The boronic acid group is replaced by hydrogen. Common with aqueous bases and heteroaryl boronic acids.[4][9] | Use more stable boronic esters (e.g., pinacol esters).[4][9] Switch to anhydrous conditions.[9] Use milder bases like KF.[9] |
Part 2: Reaction-Specific Troubleshooting
Suzuki-Miyaura Coupling
Q4: My Suzuki reaction is failing. I've checked the catalyst and conditions. What else could be wrong?
For Suzuki couplings, the stability and reactivity of the organoboron reagent is a frequent point of failure.[10]
Troubleshooting the Organoboron Component:
Caption: Diagnostic workflow for Suzuki-Miyaura coupling issues.
-
Boronic Acid Instability: Boronic acids can decompose via protodeboronation, especially electron-deficient or heteroaryl ones, in the presence of strong aqueous bases.[4][9]
-
The Role of the Base: The base is not just a spectator; it is crucial for activating the organoboron species for transmetalation.[11][12] However, a base that is too strong can promote side reactions.[9]
-
Causality: The base facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step.[11][13]
-
Actionable Advice: If you suspect side reactions, screen different bases. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. For sensitive substrates, milder bases like potassium fluoride (KF) can be effective.[4][9][14]
-
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often required to ensure all components, including the inorganic base, are sufficiently soluble.[4][14] The ratio may need to be optimized.[4]
Heck Reaction
Q5: My Heck reaction has low conversion, especially with a sterically hindered substrate. How can I improve it?
Low conversion in Heck reactions often points to issues with catalyst activity or suboptimal reaction parameters.[3]
-
Ligand Choice is Critical: The steric bulk of the substrate necessitates a carefully chosen ligand to facilitate the oxidative addition and subsequent steps.[3] For challenging substrates, standard ligands like PPh₃ may be ineffective.
-
Expert Tip: Employ bulky, electron-rich phosphine ligands such as P(tBu)₃ or Buchwald-type ligands. These promote the key steps of the catalytic cycle.[3]
-
-
Base Selection: An inorganic base like K₂CO₃ or an organic amine base (e.g., Et₃N) is required.[1] The choice of base can be critical and may need to be optimized for your specific substrate combination.[1]
-
Temperature Optimization: Heck reactions often require heating, typically between 80-120 °C.[3] If conversion is low, a careful, incremental increase in temperature may help. However, be mindful that higher temperatures can also lead to catalyst decomposition.[3]
Buchwald-Hartwig Amination
Q6: I'm attempting a Buchwald-Hartwig amination with a pyridine-containing substrate and getting very low yield. Why is this so difficult?
The amination of halopyridines is notoriously challenging. The primary reason is catalyst poisoning by the substrate itself.[15]
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium center. This forms a stable, off-cycle complex that is catalytically inactive, effectively poisoning your catalyst.[2][15]
-
Strategic Solutions:
-
Ligand Choice: The ligand must be able to compete with the pyridine nitrogen. Use very bulky, electron-rich ligands (e.g., specific Buchwald ligands like tBuXPhos) that can sterically block the pyridine from coordinating to the palladium center.[15][16]
-
Base Selection: A strong, non-nucleophilic base is typically required, such as NaOt-Bu or LHMDS. A weak base may not effectively deprotonate the amine-palladium complex, stalling the catalytic cycle.[15][17]
-
Reagent Purity: As with all cross-couplings, but especially in this sensitive reaction, ensure the amine is of high purity.[7]
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This generalized protocol is a starting point and requires optimization for specific substrates.
-
Preparation: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[3][18]
-
Reagent Addition: Add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[19]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.[7]
-
Degassing (Critical): If not already done, ensure the reaction mixture is free of oxygen. This can be done by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4][15]
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[2][4]
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[4]
References
- Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene. Benchchem.
- Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. Benchchem.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
- Technical Support Center: Troubleshooting Buchwald-Hartwig Amin
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]
- Overcoming low yields in Suzuki coupling with functionalized boronic acids. Benchchem.
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. Benchchem.
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. Benchchem.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Ligands and/or Catalysts Used in Coupling Reactions. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Buchwald–Hartwig Amination. Chemistry LibreTexts. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Boronic Acid MIDA Ester Stability
Welcome to the technical support center for boronic acid MIDA (N-methyliminodiacetic acid) esters. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile building blocks. Here, we address common challenges and questions regarding the stability of MIDA boronates, with a focus on preventing unwanted hydrolysis. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the success of your synthetic endeavors.
MIDA boronates are valued for their remarkable stability, which allows for the convenient handling, purification, and storage of otherwise unstable boronic acids.[1] This stability, however, is reversible, and understanding the factors that govern the hydrolysis of the MIDA protecting group is critical for its successful application. This guide will delve into the mechanisms of hydrolysis, provide detailed troubleshooting protocols, and answer frequently asked questions to empower you with the knowledge to confidently work with MIDA boronates.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions researchers have about the stability and handling of boronic acid MIDA esters.
Q1: What makes MIDA boronates so stable compared to free boronic acids?
A1: The exceptional stability of MIDA boronates stems from the formation of a rigid bicyclic structure around the boron atom. The N-methyliminodiacetic acid (MIDA) ligand acts as a tridentate chelating agent, coordinating to the boron through its nitrogen atom and two carboxylate oxygens.[1] This coordination changes the hybridization of the boron center from sp², as seen in free boronic acids, to a more stable, tetrahedral sp³ geometry. This effectively shields the boron's empty p-orbital, which is the site of reactivity in processes like transmetalation during Suzuki-Miyaura cross-coupling reactions.
Q2: Under what conditions are MIDA boronates most susceptible to hydrolysis?
A2: MIDA boronates are most susceptible to hydrolysis under aqueous basic conditions.[2][3] The rate of hydrolysis is significantly influenced by pH, with basic conditions promoting rapid cleavage of the MIDA group.[2] Additionally, the presence of water and elevated temperatures can accelerate hydrolysis.[4] While generally stable under acidic and neutral aqueous conditions for short periods, prolonged exposure should be avoided.[5]
Q3: Can I use MIDA boronates in reactions that require an aqueous workup?
A3: Yes, MIDA boronates are generally compatible with aqueous workups, provided certain precautions are taken. It is crucial to minimize the time the MIDA boronate is in contact with the aqueous phase, especially if it is basic.[6] Workups involving water, brine, and even dilute aqueous acids like HCl or NH₄Cl are generally well-tolerated.[5] Surprisingly, saturated aqueous sodium bicarbonate (NaHCO₃) can also be used, but not in the presence of alcoholic co-solvents, which can accelerate hydrolysis.[5]
Q4: How should I properly store my MIDA boronates to ensure their long-term stability?
A4: MIDA boronates are known for their excellent benchtop stability as free-flowing crystalline solids and can be stored under air for extended periods without noticeable decomposition.[1] For optimal long-term storage, it is recommended to keep them in a tightly sealed container in a cool, dry place, away from excessive moisture and heat.
Q5: I see some decomposition of my MIDA boronate. How can I confirm this and what are the likely byproducts?
A5: Visual signs of decomposition are not always obvious as both the MIDA boronate and its hydrolysis products (the free boronic acid and MIDA ligand) are typically white solids. The most reliable way to confirm hydrolysis is through analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, the appearance of signals corresponding to the free boronic acid and the N-methyliminodiacetic acid ligand would indicate decomposition. ¹¹B NMR can also be a powerful tool, as the chemical shift of the boron atom will change upon hydrolysis from the tetrahedral MIDA boronate to the trigonal boronic acid.[7][8]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Issue 1: My MIDA boronate is hydrolyzing during silica gel chromatography.
Silica gel's slightly acidic nature can sometimes catalyze the hydrolysis of sensitive MIDA boronates, especially when using protic solvents in the eluent.
Root Cause Analysis:
-
Protic Solvents: Alcohols (e.g., methanol) in the eluent can participate in and accelerate hydrolysis on the silica surface.[4]
-
Prolonged Exposure: The longer the MIDA boronate remains on the column, the greater the risk of decomposition.
-
Acidic Silica: The inherent acidity of standard silica gel can contribute to hydrolysis.
Solutions & Step-by-Step Protocol:
-
Solvent System Selection:
-
Avoid Protic Solvents for Elution: Whenever possible, avoid using methanol or other alcohols in your eluent for column chromatography.[4]
-
Recommended Eluents: For non-polar MIDA boronates, a hexane/ethyl acetate system is often effective. For more polar compounds, mixtures of ethyl acetate/acetone or THF/diethyl ether are good choices.[4]
-
"Catch-and-Release" Purification: A highly effective method involves using the binary elution profile of MIDA boronates.[9]
-
Load your crude reaction mixture onto a short silica gel plug.
-
"Catch" the MIDA boronate on the silica by washing with a solvent system in which it has low mobility, such as diethyl ether/methanol, to elute impurities.
-
"Release" the pure MIDA boronate by switching to a solvent in which it is highly mobile, such as tetrahydrofuran (THF).
-
-
-
Minimize Residence Time:
-
Use flash chromatography with sufficient pressure to ensure a reasonably fast elution.
-
Avoid letting the column run dry or sit for extended periods with the compound loaded.
-
-
Neutralize the Silica Gel (for highly sensitive substrates):
-
If you must use a particular solvent system that is causing issues, consider neutralizing the silica gel.
-
Prepare a slurry of your silica gel in the desired non-polar solvent.
-
Add a small amount (e.g., 0.1-1% v/v) of a non-nucleophilic base like triethylamine.
-
Thoroughly mix the slurry, then pack the column as usual.
-
Diagram of Troubleshooting Logic for Chromatography:
Sources
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Selection for Difficult Suzuki-Miyaura Couplings
Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming carbon-carbon bonds, particularly when faced with challenging substrates. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and answer frequently asked questions to empower you to overcome hurdles in your synthetic endeavors.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you might encounter during your Suzuki-Miyaura coupling reactions, offering explanations for the underlying causes and providing actionable, step-by-step protocols.
Issue 1: Low to No Yield
A common and frustrating outcome is the failure of the reaction to proceed or a significantly low yield of the desired product. This can stem from a variety of factors, from catalyst deactivation to suboptimal reaction conditions.
Question: My Suzuki coupling is failing. What are the primary factors to investigate?
Answer: When a Suzuki-Miyaura coupling reaction yields little to no product, a systematic evaluation of the reaction components and conditions is crucial. The primary suspects are often the catalyst's activity, the integrity of your reagents, and the reaction environment itself.[1][2]
Core Areas to Troubleshoot:
-
Catalyst Deactivation: The palladium catalyst, especially the active Pd(0) species, is highly susceptible to oxidation.[2][3][4] The formation of a black precipitate, known as palladium black, is a visual indicator of catalyst decomposition and a common reason for failed reactions.[4]
-
Reagent Quality: The stability of the boronic acid or its ester derivative is paramount. Boronic acids can undergo degradation, particularly through protodeboronation, which is accelerated by exposure to air and moisture.[3][5]
-
Inert Atmosphere: An inadequate inert atmosphere (argon or nitrogen) allows oxygen to infiltrate the reaction, leading to catalyst deactivation and the formation of unwanted side products.[2][3][4]
-
Base and Solvent Selection: The choice of base and solvent is interconnected and critical for the transmetalation step. The base must be sufficiently soluble in the reaction medium to be effective.[2][4][6]
Workflow for Initial Troubleshooting
Here is a logical workflow to diagnose and resolve low-yield Suzuki couplings:
Caption: Initial troubleshooting workflow for low-yield Suzuki coupling.[3]
Issue 2: Reactions with Sterically Hindered Substrates
Steric hindrance on either the organohalide or the organoboron partner is a significant challenge, often leading to slow or incomplete reactions.
Question: How can I improve the yield and reaction rate for a coupling involving a sterically hindered aryl halide?
Answer: Overcoming steric hindrance in Suzuki-Miyaura couplings requires a catalyst system specifically designed to accommodate bulky substrates. This typically involves the use of bulky, electron-rich phosphine ligands.
Key Strategies:
-
Ligand Selection: Modern biaryl monophosphine ligands, often referred to as "Buchwald ligands," are highly effective for sterically demanding couplings.[7][8][9] Ligands such as SPhos and XPhos are designed with bulky substituents that promote the crucial reductive elimination step and stabilize the active catalytic species.[2][8] N-heterocyclic carbenes (NHCs) with significant steric bulk have also proven to be excellent ligands for these challenging transformations.[10]
-
Catalyst Loading: For particularly difficult couplings, a higher catalyst loading (e.g., 0.5–2 mol%) may be necessary to achieve a reasonable reaction rate.[1]
-
Base and Temperature: A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often employed.[1][8] Elevated temperatures (e.g., 80–110 °C) are typically required to overcome the activation energy barrier imposed by steric hindrance.[1][4]
Recommended Catalyst Systems for Sterically Hindered Couplings
| Catalyst/Precatalyst | Ligand | Typical Substrates |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Di-, tri-, and tetra-ortho-substituted biaryls[8] |
| XPhos Pd G3 | (built-in) | A broad range of sterically hindered aryl and heteroaryl halides[1] |
| Pd-NHC Complexes | Acenaphthoimidazolylidene | Sterically demanding aryl bromides and chlorides[10] |
Experimental Protocol: Coupling of a Hindered Aryl Bromide
-
Vessel Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, combine the aryl bromide (1.0 equiv.), the boronic acid (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]
-
Solvent Addition: Add a degassed solvent system, such as a 10:1 mixture of dioxane and water, via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated heating block and stir vigorously at 80–110 °C.[1]
-
Monitoring and Workup: Monitor the reaction's progress using TLC, GC-MS, or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Issue 3: Coupling of Heteroaromatic Substrates
Heteroaromatic compounds can present unique challenges due to the potential for the heteroatom to coordinate with the palladium catalyst, inhibiting its activity. Additionally, some heteroaromatic boronic acids are prone to decomposition.
Question: My Suzuki coupling with a heteroaromatic chloride is not working. What catalyst systems are recommended?
Answer: The coupling of heteroaromatic chlorides requires highly active catalyst systems due to the strength of the C-Cl bond. Electron-rich and sterically demanding ligands are essential to promote the oxidative addition step.
Effective Catalyst Systems for Heteroaromatic Chlorides:
-
Buchwald Ligands: Ligands like SPhos have demonstrated exceptional activity for the coupling of various heteroaryl chlorides.[8]
-
ClickPhos Ligands: These highly electron-donating monophosphine ligands have been successfully employed for the Suzuki coupling of a range of heteroaromatic chlorides, providing high yields.[11]
-
Nickel-based Catalysts: For certain heteroaromatic substrates, nickel-catalyzed Suzuki-Miyaura couplings can be a cost-effective alternative, with ligands like ProPhos showing promise in improving compatibility.[12]
Addressing Unstable Heteroaromatic Boronic Acids:
Some heteroaromatic boronic acids, such as those derived from 2-pyridyl systems, are notoriously unstable and prone to rapid protodeboronation.[13] In such cases, using a more stable boronic ester derivative, like a pinacol ester, is highly recommended.[3][13] While boronic esters may exhibit slower reaction rates compared to their corresponding acids, their enhanced stability often leads to more reproducible and higher-yielding reactions.[14]
Caption: Decision-making factors for choosing between a boronic acid and a boronic ester.[14]
Frequently Asked Questions (FAQs)
This section provides answers to common questions, delving into the fundamental principles behind the Suzuki-Miyaura coupling.
Q1: What is the role of the base in the Suzuki-Miyaura coupling?
A1: The base plays a multifaceted and crucial role in the catalytic cycle.[6] Its primary function is to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center during the transmetalation step.[6][15] The base is also involved in the formation of the active palladium complex and can accelerate the final reductive elimination step.[6] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[2][8]
Q2: Why is a mixture of an organic solvent and water often used?
A2: Many of the inorganic bases used in Suzuki couplings have poor solubility in purely organic solvents. The addition of water creates a biphasic system that helps to dissolve the base, thereby increasing its effectiveness.[2][6] This improved solubility facilitates the crucial transmetalation step of the catalytic cycle.[2] Common solvent systems include toluene/water, THF/water, and dioxane/water.[2]
Q3: What are the main side reactions in a Suzuki-Miyaura coupling, and how can they be minimized?
A3: The most common side reactions are homocoupling of the boronic acid and dehalogenation of the starting material.[2]
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that catalyze this unwanted reaction.[5] Minimizing homocoupling requires maintaining a strict inert atmosphere and ensuring the reaction mixture is thoroughly degassed.[2][5]
-
Dehalogenation (Protodeboronation): This involves the replacement of the halogen on the electrophile with a hydrogen atom. It can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[2] Using a milder base or a more efficient catalyst system that favors the cross-coupling pathway can help to reduce this side reaction.[2]
Q4: What is the general mechanism of the Suzuki-Miyaura coupling?
A4: The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming an arylpalladium(II) halide intermediate.[8][16] This is often the rate-determining step.[16]
-
Transmetalation: In the presence of a base, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) complex, displacing the halide and forming a diarylpalladium intermediate.[8][16]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][16]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.[8][16][17]
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Benchchem. (n.d.). A Comparative Guide to Boronic Esters vs. Acids in Suzuki-Miyaura Coupling with 3-Bromo-2-chloropyridine.
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
-
Dai, H., Lu, X., & She, X. (2003). Efficient Suzuki Coupling of Aryl Chlorides Catalyzed by Palladium(0) with a P,N Heteroligand and Isolation of Unsaturated Intermediates. Organometallics, 22(23), 4643–4645. [Link]
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555–1564. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]
-
Wiley Online Library. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4296–4306. [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]
- Benchchem. (n.d.). failed Suzuki coupling with methyl 4-iodobenzoate what to check.
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Retrieved from [Link]
-
ACS Publications. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Retrieved from [Link]
-
ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
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- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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Technical Support Center: Dioxazaborocane Reaction Optimization
Welcome to the technical support center for dioxazaborocane chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize the versatile and dynamic nature of dioxazaborocane adducts. Dioxazaborocanes, formed from the condensation of boronic acids with diethanolamine derivatives, are valued for their stability and controlled reactivity.[1][2] However, achieving optimal reaction rates and yields is highly dependent on a nuanced understanding of the reaction environment, particularly the choice of solvent.
This document moves beyond simple protocols to provide in-depth, field-tested insights into the causal relationships between solvent properties and reaction outcomes. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of dioxazaborocane formation, and how does the solvent participate?
A1: The formation of a dioxazaborocane is a condensation reaction between a boronic acid (or boronic ester) and a diethanolamine derivative. The mechanism is more complex than a simple dehydration and involves critical solvent participation, especially in protic media.
A key mechanistic feature is the concept of "solvent insertion," where a solvent molecule can coordinate to the boron center.[3][4] The rate-determining step often involves the departure of this inserted solvent molecule to create a reactive intermediate that can then be attacked by the diethanolamine.[4][5] Therefore, the solvent is not merely a medium but an active participant in the reaction equilibrium and kinetics. The stability and hydrolysis kinetics of the resulting dioxazaborocane can be tuned over several orders of magnitude based on steric and electronic factors, which are themselves influenced by the solvent environment.[6][7][8]
Caption: General mechanism of dioxazaborocane formation.
Q2: How do polar protic and polar aprotic solvents differentially affect reaction rates?
A2: The choice between a polar protic and a polar aprotic solvent is one of the most critical factors influencing dioxazaborocane reaction rates.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[9] While they are excellent at dissolving polar reactants, they can significantly slow down the reaction. This is due to the "cage effect," where solvent molecules form a hydrogen-bonded cage around the diethanolamine nucleophile.[10][11] This caging stabilizes the nucleophile, but hinders its ability to attack the electrophilic boron center, thereby increasing the activation energy of the reaction.[12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[9][13] They are highly effective for dioxazaborocane synthesis because they can dissolve the polar reactants without forming a strong solvation shell around the nucleophile.[10][12] This leaves the nucleophile "free" and highly reactive, often leading to a dramatic increase in reaction rate compared to protic solvents.[10]
Caption: The "caging effect" of protic vs. aprotic solvents.
Q3: What is the role of the solvent's dielectric constant?
A3: The dielectric constant (ε) is a measure of a solvent's ability to separate ions and stabilize charged species.[13][14] In dioxazaborocane formation, the transition state often involves charge separation. A solvent with a higher dielectric constant can better stabilize this transition state, lowering the activation energy and accelerating the reaction.[15] However, the effect is not always straightforward and must be considered alongside proticity. For example, water has a very high dielectric constant (ε ≈ 80), but its protic nature often makes it a slower solvent than DMF (ε ≈ 37), which is aprotic.[13] When comparing within the same class (e.g., comparing two polar aprotic solvents), the one with the higher dielectric constant may offer a rate advantage.[16][17]
Solvent Property Comparison Table
| Solvent | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Expected Impact on Rate | Rationale |
| Water | Polar Protic | 80.1 | 100 | Slow | High ε is offset by strong nucleophile caging via H-bonds.[10][12] |
| Methanol | Polar Protic | 32.7 | 65 | Slow to Moderate | Less polar and less H-bonding than water, but still cages the nucleophile. |
| Ethanol | Polar Protic | 24.5 | 78 | Slow | Similar to methanol, protic nature dominates.[13] |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Fast | High ε and aprotic nature leave nucleophile highly reactive.[9] |
| DMF | Polar Aprotic | 36.7 | 153 | Very Fast | High ε, aprotic, and high boiling point allows for higher reaction temperatures.[13][18] |
| DMSO | Polar Aprotic | 46.7 | 189 | Very Fast | Highest ε among common aprotic solvents; excellent for difficult reactions.[13] |
| Acetone | Polar Aprotic | 20.7 | 56 | Moderate to Fast | Aprotic, but lower ε may not stabilize the transition state as effectively.[12] |
| THF | Borderline Aprotic | 7.5 | 66 | Slow to Moderate | Lower polarity can be insufficient to dissolve reactants or stabilize intermediates.[19] |
| Toluene | Nonpolar | 2.4 | 111 | Very Slow / Ineffective | Fails to dissolve polar reactants and stabilize charged intermediates.[9][19] |
Troubleshooting Guide
Problem: My reaction is extremely slow or fails to proceed.
This is a common issue directly linked to solvent choice and reaction conditions.
Caption: Troubleshooting flowchart for slow dioxazaborocane reactions.
Problem: I'm observing significant hydrolysis or side reactions.
A2: Unwanted side reactions, particularly the hydrolysis of the starting boronic acid or the final dioxazaborocane product, are often exacerbated by the solvent.
-
Cause: Presence of water. Boronic acids can form boroxines upon dehydration, while both the acid and the product can be susceptible to protodeboronation in the presence of water.[20]
-
Solution:
-
Use Anhydrous Solvents: Ensure your solvent is rigorously dried, especially aprotic solvents like DMF and THF which can be hygroscopic. Using a solvent from a freshly opened bottle or drying over molecular sieves is recommended.[20]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.
-
Kinetics of Hydrolysis: The stability of dioxazaborocanes to hydrolysis is tunable.[6][8] If the product is inherently unstable under the reaction conditions, consider if a different diethanolamine or boronic acid derivative could yield a more robust product.
-
Experimental Protocol: Solvent Screening for Optimal Reaction Rate
This protocol provides a validated, systematic approach to identifying the optimal solvent for a new dioxazaborocane synthesis.
Objective: To compare the relative reaction rates of dioxazaborocane formation in four different solvents: Methanol (protic), THF (borderline aprotic), Acetonitrile (polar aprotic), and DMF (polar aprotic).
Methodology:
-
Preparation:
-
Dry four identical reaction vials and magnetic stir bars in an oven at 120°C overnight and cool in a desiccator.
-
Prepare a stock solution of your boronic acid (1.0 eq) and diethanolamine derivative (1.1 eq) in a minimal amount of a volatile solvent (e.g., DCM) and then evaporate to dryness under vacuum to ensure homogenous mixing. This pre-mixed solid will be used for each reaction.
-
-
Reaction Setup:
-
To each of the four vials, add an identical, pre-weighed amount of the reactant mixture.
-
To each vial, add a stir bar. Label the vials: MeOH, THF, MeCN, DMF.
-
Under an inert atmosphere, add 2 mL of the corresponding anhydrous solvent to each vial.
-
Place all four vials in a temperature-controlled heating block set to a moderate temperature (e.g., 50°C). Ensure stirring is consistent across all samples.
-
-
Monitoring the Reaction:
-
At set time intervals (e.g., t = 0, 1h, 2h, 4h, 8h, 24h), take a small aliquot (e.g., 10 µL) from each reaction mixture.
-
Immediately quench the aliquot in a labeled HPLC vial containing a suitable diluent.
-
Analyze the samples by LC-MS or HPLC to determine the percentage conversion of the limiting reactant (boronic acid) to the dioxazaborocane product.
-
-
Data Analysis:
-
Plot the percentage conversion versus time for each solvent.
-
Compare the initial reaction rates (the slope of the curve at early time points) to determine the most effective solvent. The expected trend is typically DMF ≥ MeCN > THF > MeOH.
-
-
Validation and Optimization:
-
Once the best solvent is identified, a larger-scale reaction can be performed. Further optimization of temperature and concentration can then be carried out in the chosen solvent system.[21]
-
References
- The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC - NIH. (2019).
- On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids. (n.d.). Taylor & Francis Online.
- Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
- On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. (2014). PMC - PubMed Central.
- Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
- A Water-Stable Boronate Ester Cage. (n.d.). Journal of the American Chemical Society.
- Polar Protic vs. Polar Aprotic Solvents. (2019). Reddit.
- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (n.d.).
- Tuning the Stability and Kinetics of Dioxazaborocanes. (2024). Semantic Scholar.
- Polar Protic and Aprotic Solvents. (n.d.). ChemTalk.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.
- Tuning the Stability and Kinetics of Dioxazaborocanes. (n.d.).
- Tuning the Stability and Kinetics of Dioxazaborocanes. (2025). PubMed.
- Dioxazaborocanes: old adducts, new tricks. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Cage effect. (n.d.). Wikipedia.
- Dioxazaborocanes: Old Adducts, New Tricks. (2025).
- Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv.
- Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction R
- Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. (n.d.). Benchchem.
- Solvent optimization for the synthesis of 4a. (n.d.).
- Effect of Changes in the Dielectric Constant of Reaction Medium. (n.d.).
- Effect of Dielectric constant on Protonation Equilibria of Glycylglycine in Aqueous Solutions of propylene glycol and Dioxan. (n.d.).
- The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. (2023). PMC - NIH.
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- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Tuning the Stability and Kinetics of Dioxazaborocanes. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Tuning the Stability and Kinetics of Dioxazaborocanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Welcome to the technical support center for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and require methods for ensuring its purity. As a key intermediate in synthetic chemistry, the integrity of this MIDA (N-methyliminodiacetic acid) boronate is paramount for the success of downstream applications, most notably Suzuki-Miyaura cross-coupling reactions.[1]
Impurities can lead to inconsistent reaction yields, difficult product isolation, and the introduction of unwanted side products. This document provides a series of troubleshooting guides and frequently asked questions to address common purification challenges, grounded in established analytical and preparative chemistry principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My NMR spectrum shows broad peaks and signals that don't correspond to the product. What are the likely impurities?
A1: The most common impurities arise from the starting materials or side reactions.
-
Unreacted Phenylboronic Acid: You may see signals corresponding to free phenylboronic acid. A significant impurity is its trimeric anhydride, phenylboroxine , which forms via dehydration.[2] Boroxines can complicate mass spectrometry and NMR analysis.
-
Unreacted N-methyliminodiacetic acid (MIDA): Check for characteristic signals of the free MIDA ligand.
-
Hydrolysis Product: Although MIDA esters are designed for enhanced hydrolytic stability compared to other boronic esters, hydrolysis can still occur, especially during aqueous workups or chromatography on non-neutral stationary phases.[1][3] This will regenerate phenylboronic acid.
-
Residual Solvents: High-boiling point solvents used in the synthesis, such as DMSO or PEG-300, can be difficult to remove.[4][5]
Expert Insight: Use ¹¹B NMR spectroscopy as a powerful diagnostic tool. The chemical shift can help distinguish between different boron species (e.g., boronic acid vs. MIDA boronate).[6][7] For mass spectrometry, be aware that free boronic acids can undergo dehydration in the ion source, which can hinder detection.[2]
Q2: My compound is streaking badly or appears to be decomposing during silica gel column chromatography. What's happening and how can I fix it?
A2: This is a very common problem with boronic acids and their derivatives. Standard silica gel is acidic and contains surface silanol groups, which can catalyze the hydrolysis of the MIDA ester or cause the compound to irreversibly adsorb to the stationary phase.[8][9]
Causality: The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups on the silica surface, leading to poor chromatographic performance.
Solutions:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be effective alternatives for purifying compounds that are unstable on silica.[9]
-
Boric Acid Impregnated Silica: A specialized technique involves impregnating the silica gel with boric acid, which has been shown to suppress the loss of pinacol boronic esters due to over-adsorption.[10]
-
Reverse-Phase Chromatography: If the compound and its impurities have different polarities, reverse-phase (C18) flash chromatography can be an excellent alternative, though on-column hydrolysis can still be a risk.[3]
dot
Caption: Decision workflow for selecting a chromatography method.
Q3: I'm trying to purify my product by recrystallization, but it keeps "oiling out" or fails to precipitate. What should I do?
A3: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase rather than forming a crystal lattice. This is often exacerbated by the presence of impurities that disrupt crystallization.
Troubleshooting Steps:
-
Solvent System Optimization: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[11] Experiment with binary solvent systems (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, Acetone/Water). Add the "good" solvent until the compound dissolves when hot, then slowly add the "poor" solvent (anti-solvent) until turbidity appears. Re-heat to clarify and then cool slowly.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, then transfer it to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling and traps impurities.
-
Seeding: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Reduce Impurity Load: If the crude product is very impure (>10-15% impurities), a preliminary purification step (like a quick filtration through a plug of silica or alumina) may be necessary before attempting recrystallization.
| Solvent System (Good/Poor) | Target Compound Polarity | Impurity Polarity |
| Dichloromethane / Hexanes | Mid-polarity | Non-polar |
| Ethyl Acetate / Hexanes | Mid-polarity | Non-polar |
| Acetone / Water | Polar | Very Polar or Non-polar |
| Isopropanol / Water | Polar | Very Polar |
Caption: Common binary solvent systems for recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for assessing the final purity of this compound?
A1: A combination of methods provides the most comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is the primary tool for confirming the structure and identifying proton-containing impurities. Quantitative NMR (qNMR) against a certified internal standard can provide a highly accurate purity value.
-
HPLC-UV/MS: High-Performance Liquid Chromatography is excellent for quantifying purity and detecting non-proton-containing impurities. An HPLC method using a C18 column with a water/acetonitrile mobile phase is a good starting point.[12][13] Mass spectrometry (MS) detection confirms the mass of the parent compound and can help identify impurities.[6]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q2: What are the ideal storage conditions for this MIDA boronate?
A2: To prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A desiccator is highly recommended to protect it from atmospheric moisture, which can cause slow hydrolysis over time.
Q3: My mass spectrum shows a cluster of peaks around the expected mass, but also a significant peak at a much higher m/z. What could this be?
A3: The higher mass peak is likely the boroxine trimer of the parent phenylboronic acid, which can form from hydrolysis followed by dehydration in the mass spectrometer's ion source.[2] The characteristic isotopic pattern of boron (¹⁰B and ¹¹B in an approximate 1:4 ratio) should be visible in the molecular ion peak cluster, which can help confirm the presence of boron in the molecule.[2]
dot
Caption: Workflow for identifying unknown peaks in mass spectrometry.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The optimal solvent system must be determined empirically.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethyl acetate, dichloromethane, acetone, isopropanol, hexanes) at room temperature and with gentle heating.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimal amount of the chosen "good" solvent (e.g., ethyl acetate) required to dissolve the solid at reflux temperature.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source. If using a binary system, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, then in a freezer (-20 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "poor" solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 2: Purity Assessment by HPLC
This method provides a starting point for purity analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
Causality: The acidic modifier (formic acid) helps to ensure sharp peak shapes for acidic and basic compounds. A gradient elution is used to effectively separate compounds with a range of polarities.[14]
References
-
Walling, M. A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Hitosugi, S., et al. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]
-
North, R., & Eisenbeis, S. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available at: [Link]
-
Reddy, A. S., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]
-
Waters Corporation (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Kumar, A., et al. (2019). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate. Available at: [Link]
-
Bio-Rad (n.d.). Affi-Gel Boronate Gel Instruction Manual. Available at: [Link]
-
Pi, Y., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. Journal of Chromatography A. Available at: [Link]
-
ResearchGate (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Available at: [Link]
-
Reddit (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry (n.d.). Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Chemsrc (n.d.). CAS#:1104636-73-8 | 6-METHYL-2-VINYL-1,3,6,2-DIOXAZABOROCANE-4,8-DIONE. Available at: [Link]
-
ResearchGate (2015). How do I get boronic acid ionization on LCMS? Available at: [Link]
-
ResearchGate (2013). Dioxazaborocanes: Old Adducts, New Tricks. Available at: [Link]
-
Chem-Station (2016). Protecting Groups for Boronic Acids. Available at: [Link]
-
International Journal of Novel Research and Development (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Available at: [Link]
-
Waters Corporation (2024). LC Purification Troubleshooting Guide. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR) (2010). Toxicological Profile for Boron. Available at: [Link]
-
Regis Technologies, Inc. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Available at: [Link]
-
ResearchGate (2020). Boronic acids protecting groups with standard deprotecting conditions. Available at: [Link]
-
The Royal Society of Chemistry (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]
-
The Royal Society of Chemistry (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]
-
Pierson, M., et al. (2015). Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. Available at: [Link]
-
PubChem (n.d.). This compound. Available at: [Link]
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PubChem (n.d.). 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione. Available at: [Link]
-
PubChem (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. Available at: [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. Available at: [Link]
-
Singh, B., et al. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. TSI Journals. Available at: [Link]
-
El-Fayyoumy, A., et al. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. Available at: [Link]
-
McGown, A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules. Available at: [Link]
-
Armington, A. F., et al. (1964). The preparation of high-purity boron via the iodide. Available at: [Link]
-
Blue, R. M. (2020). An Analytical Chemistry Approach to Study Boron in Biological Systems. eScholarship.org. Available at: [Link]
-
PubChem (n.d.). 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione. Available at: [Link]
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Technical Support Center: Stabilizing Boronic Acid Intermediates
From the Desk of the Senior Application Scientist
Welcome to the technical support center for organoboron chemistry. Boronic acids and their derivatives are unparalleled building blocks in modern synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven solutions to the common challenges encountered when working with these versatile intermediates. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your synthetic routes effectively.
Part 1: Frequently Asked Questions - Diagnosing the Instability
This section addresses the most common initial queries regarding boronic acid stability.
Q1: What are the primary pathways through which my boronic acid intermediate is decomposing?
A: Boronic acid instability typically manifests through two primary, competing pathways:
-
Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond.[2] It is a frequent and often irreversible side reaction in metal-catalyzed couplings, leading to the formation of a simple arene or alkene byproduct and reducing the yield of your desired product.[2]
-
Boroxine Formation: This is a reversible dehydration reaction where three boronic acid molecules condense to form a stable, six-membered cyclotrimeric anhydride called a boroxine.[3][4] While this process doesn't destroy the organic moiety, it complicates stoichiometry due to the change in molecular weight and can affect reactivity and solubility.[5]
Q2: How can I quickly assess if my stored boronic acid has degraded?
A: The most reliable methods are spectroscopic. A ¹H NMR spectrum will show the appearance of signals corresponding to the protodeboronated byproduct. For boroxine formation, you may observe broadening of signals or changes in integration, though ¹¹B NMR is more definitive for observing the shift from the boronic acid to the boroxine species. For crystalline solids, a melting point determination can be indicative; significant depression or broadening of the melting range compared to the literature value suggests the presence of impurities.
Q3: Under what conditions is protodeboronation most severe?
A: Protodeboronation is highly dependent on the reaction medium and the electronic nature of the boronic acid's organic substituent. The reaction can be catalyzed by both acid and base.[2] It is particularly problematic under the basic, aqueous conditions often employed in Suzuki-Miyaura couplings, especially at elevated temperatures.[6][7] Electron-deficient heteroaromatic boronic acids (e.g., 2-pyridylboronic acid) are notoriously susceptible to rapid protodeboronation, even at neutral pH.[2][6]
Q4: Is boroxine formation always detrimental to my reaction?
A: Not necessarily, but it requires careful management. Boroxine formation is an equilibrium process that can be reversed by the addition of water.[4] In many Suzuki-Miyaura reactions, which are run in the presence of water, the boroxine can serve as a stable "reservoir" that slowly hydrolyzes back to the active boronic acid monomer.[8] The primary issue is inaccurate massing of the reagent. If a significant portion of your boronic acid has converted to the boroxine, you will be adding fewer molar equivalents than calculated, potentially leading to incomplete reactions. It is often recommended to use reagents that have been stored under rigorously dry conditions or to accept that an assay of the material may be required for precise work.
Part 2: Troubleshooting Guides - Strategic Solutions for Stabilization
This section provides in-depth, question-and-answer guides to solve specific experimental challenges.
Scenario 1: My Suzuki-Miyaura coupling yield is low, and the major byproduct is from protodeboronation.
Q: I'm coupling an unstable heteroaryl boronic acid with an aryl chloride, but I'm mostly isolating the de-boronated heteroarene. How can I suppress this side reaction?
A: This is a classic challenge, particularly with electron-deficient substrates and less reactive coupling partners like aryl chlorides.[9] The core issue is that the rate of protodeboronation is competing with, or even exceeding, the rate of the desired cross-coupling. Several strategies can be employed to tip this balance in your favor.
-
Strategy A: Employ a "Slow-Release" Protecting Group. The most robust solution is to convert the unstable boronic acid into a highly stable derivative that slowly releases the active boronic acid in situ under the reaction conditions. This keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing its decomposition while allowing the cross-coupling to proceed.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, crystalline solids that are compatible with a wide range of reagents and silica gel chromatography.[10][11][12] The MIDA ligand rehybridizes the boron center from sp² to sp³, effectively "switching off" its reactivity.[13] A mild aqueous base is used to slowly cleave the MIDA group during the coupling reaction, liberating the boronic acid for catalysis.[13][14] This is the premier strategy for multi-step synthesis involving sensitive boronic acids.[10][15]
-
Potassium Trifluoroborate (R-BF₃K) Salts: These are also highly stable, crystalline solids that are easy to handle and store.[16] They are generally unreactive until activated under the basic conditions of the coupling, where they hydrolyze to release the boronic acid.[17] They offer a significant stability advantage over free boronic acids, especially against oxidation.[18]
-
-
Strategy B: Optimize Reaction Conditions for Anhydrous Coupling. Since protodeboronation is a hydrolytic process, removing water can dramatically improve outcomes. Modern methods have been developed that allow for efficient coupling of boronic esters under completely anhydrous conditions.
-
Solvent and Base: Use a strictly anhydrous aprotic solvent (e.g., THF, Dioxane, CPME). Instead of traditional inorganic bases (which require water for solubility), use a soluble organic base like potassium trimethylsilanolate (TMSOK).[19][20] This creates a homogeneous reaction mixture and precludes pathways for protodeboronation.[19] This approach has been shown to dramatically increase reaction rates.[20][21]
-
Scenario 2: My synthesized boronic acid is an amorphous, impure solid that is difficult to purify and handle.
Q: My crude boronic acid is contaminated with byproducts and possibly the boroxine. Standard silica gel chromatography is destroying it. How can I obtain pure, stable material?
A: The purification of boronic acids is notoriously challenging due to their polarity and instability on standard silica gel.[22] Here are several effective purification and stabilization strategies:
-
Strategy A: Derivatization for Purification. Convert the crude boronic acid into a more stable, often crystalline, derivative. This derivative can then be purified by recrystallization or extraction, and the free boronic acid can be regenerated if needed.
-
Salt Formation: Treat the crude product with a base to form a boronate salt, which can be isolated by extraction or filtration away from non-acidic impurities. Subsequent treatment with acid regenerates the pure boronic acid.[23][24]
-
Diethanolamine Adduct: Reacting the crude boronic acid with diethanolamine can form a stable, crystalline adduct that often precipitates from nonpolar solvents, leaving impurities behind.[22][25]
-
Conversion to a Pinacol Ester: Pinacol boronate esters are significantly more robust than free boronic acids and are generally stable to silica gel chromatography.[18] They can be purified by standard methods and used directly in many coupling reactions.[26]
-
-
Strategy B: Specialized Chromatography. If chromatography is necessary, avoid standard silica gel.
-
Reverse-Phase Chromatography (C18): This is often successful for polar boronic acids but can be difficult to scale, and removal of water during workup can sometimes cause decomposition.[22]
-
Boric Acid-Treated Silica Gel: Impregnating silica gel with boric acid has been shown to suppress the decomposition of pinacol boronic esters during column chromatography, allowing for effective purification.[27]
-
Part 3: Key Protocols & Methodologies
Protocol 1: Conversion of a Boronic Acid to a Potassium Trifluoroborate Salt
This protocol provides a straightforward method to convert a crude or purified boronic acid into its corresponding air- and moisture-stable trifluoroborate salt.[28]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Potassium hydrogen fluoride (KHF₂) (3.0–4.0 equiv)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
In a flask, dissolve the arylboronic acid in methanol (approx. 2 M concentration).
-
In a separate flask, prepare a saturated aqueous solution of KHF₂. Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.
-
Add the aqueous KHF₂ solution to the methanolic solution of the boronic acid.
-
Stir the resulting mixture at room temperature for 30-60 minutes. A precipitate should form.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid sequentially with cold water and then cold acetone to remove excess KHF₂ and organic impurities.
-
Dry the resulting white, crystalline solid under high vacuum. The product is typically stable indefinitely on the benchtop.[16]
Protocol 2: Synthesis and Deprotection of an N-Methyliminodiacetic Acid (MIDA) Boronate
This protocol details the protection of a boronic acid with MIDA and its subsequent deprotection to liberate the free boronic acid.
Synthesis:
-
Combine the boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
Heat the mixture to 80-110 °C under vacuum (to remove water) for 1-2 hours. The reaction should become a clear, homogeneous solution.[18]
-
Cool the reaction to room temperature. Add a suitable solvent like diethyl ether or ethyl acetate to precipitate the MIDA boronate.
-
Collect the solid by filtration, wash with the precipitation solvent, and dry under vacuum. MIDA boronates are generally crystalline solids stable to chromatography.[10][11]
Deprotection (for subsequent reaction):
-
Dissolve the MIDA boronate in a suitable solvent (e.g., THF).
-
Add 1 M aqueous NaOH or saturated aqueous NaHCO₃ in an alcoholic co-solvent (e.g., MeOH).[12]
-
Stir at room temperature. Deprotection time can range from 10 minutes (NaOH) to several hours (NaHCO₃/MeOH), allowing for a "slow release" profile.[12]
-
The resulting free boronic acid is typically used directly in the subsequent reaction without isolation.
Part 4: Visual Guides & Data
Diagrams
Caption: Primary decomposition pathways for boronic acids.
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 15. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 19. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. researchgate.net [researchgate.net]
- 24. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 25. reddit.com [reddit.com]
- 26. Yoneda Labs [yonedalabs.com]
- 27. academic.oup.com [academic.oup.com]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in MIDA Boronate Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for MIDA (N-methyliminodiacetic acid) boronate chemistry. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the power of MIDA boronates in complex syntheses, particularly in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide expert insights and actionable troubleshooting strategies for reactions involving sterically demanding substrates, where standard protocols often fall short.
MIDA boronates are valued for their exceptional stability, allowing them to be handled in air, purified via chromatography, and subjected to a wide range of reaction conditions without degradation.[1][2][3] This stability is conferred by the dative N→B bond, which transforms the typically reactive sp²-hybridized boron of a boronic acid into a more stable sp³-hybridized center.[4][5] The challenge, however, arises when one or both coupling partners possess significant steric bulk around the reaction center. This steric congestion can impede key steps in the catalytic cycle, leading to low yields, slow reactions, or complete failure. This guide will walk you through diagnosing and solving these common issues.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered MIDA boronate failing to couple when standard conditions work for simpler substrates?
A: Steric hindrance introduces significant kinetic barriers to the Suzuki-Miyaura catalytic cycle. For sterically demanding substrates, two steps are often severely impacted:
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center becomes difficult. The bulky groups on either the boronate or the palladium complex (or both) physically obstruct the required proximity for an efficient transfer.
-
Reductive Elimination: This final, product-forming step, where the two coupled organic fragments are expelled from the palladium center, is often the rate-limiting step for hindered systems. Bulky ortho-substituents can prevent the palladium complex from adopting the necessary conformation for C-C bond formation.[6][7]
Standard catalyst systems, often featuring less bulky phosphine ligands like PPh₃, are simply not robust enough to overcome these energy barriers. Success requires a tailored approach using specialized ligands and optimized reaction conditions to facilitate these challenging steps.[8][9]
Q2: What is the "slow-release" strategy and when should I use it?
A: The "slow-release" strategy is a powerful technique that leverages the controlled hydrolysis of a stable MIDA boronate to gradually release the corresponding boronic acid in situ.[10][11] This is particularly crucial for two scenarios:
-
Inherently Unstable Boronic Acids: Many boronic acids (e.g., 2-heterocyclic, vinyl, cyclopropyl) are prone to rapid decomposition, especially under the basic and heated conditions of a Suzuki coupling.[11][12]
-
Competitive Protodeboronation: In the presence of a base and protic sources, the generated boronic acid can be cleaved from the aryl group before it has a chance to cross-couple.
By using a mild base like potassium phosphate (K₃PO₄) in an aqueous co-solvent system, the MIDA boronate hydrolyzes slowly over several hours.[10][13] This maintains a very low, steady-state concentration of the active boronic acid, ensuring that it is consumed by the palladium catalyst for cross-coupling much faster than it can decompose.[10] You should use this strategy whenever you are working with an unstable boronic acid derivative or observe significant protodeboronation byproducts.
Q3: My MIDA boronate seems to be decomposing during a high-temperature reaction. I thought they were stable?
A: While MIDA boronates are exceptionally stable under anhydrous conditions, even at elevated temperatures (up to 80-100 °C in some cases), their stability is compromised by the combination of heat and aqueous base.[1][14] Forcing conditions, such as prolonged reaction times at temperatures above 80 °C in the presence of aqueous base, can lead to undesired hydrolysis.[14] If the rate of this undesired hydrolysis outpaces the catalytic cross-coupling, you will see a build-up of the unstable boronic acid, which can then decompose, leading to lower yields. This underscores the importance of carefully selecting a catalyst system that can operate efficiently under conditions where the MIDA boronate remains largely intact.
Troubleshooting Guide: Low Yields & Reaction Failures
Use this section to diagnose and resolve specific experimental issues.
Problem: Low to No Product Formation with Hindered Substrates
This is the most common issue when coupling bulky partners, such as a di-ortho-substituted aryl halide with a di-ortho-substituted MIDA boronate.
-
Possible Cause: Inefficient catalytic turnover due to steric clash during transmetalation or reductive elimination.
-
Causality: The catalytic cycle has stalled. The palladium complex has likely undergone oxidative addition but cannot complete the subsequent steps. Standard ligands do not create a reactive pocket that is both accessible to the bulky boronate and capable of promoting the difficult C-C bond formation.
-
Solution: Catalyst & Ligand System Optimization
-
Switch to Bulky, Electron-Rich Ligands: This is the most critical factor. These ligands accelerate both oxidative addition and reductive elimination.[15] They create a sterically demanding coordination sphere around the palladium, which promotes the dissociation needed for product formation.
-
Select a Stronger, Non-nucleophilic Base: A strong base is required to form the active boronate species for transmetalation. For hindered substrates, weaker bases like Na₂CO₃ are often insufficient.
-
Increase Temperature: Many sterically demanding couplings require higher temperatures (100-140 °C) to overcome the activation energy of the rate-limiting step.[7][15]
-
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂, Precatalysts (e.g., XPhos Pd G3) | Precatalysts offer better stability and controlled generation of the active Pd(0) species.[8] |
| Ligand | PPh₃, P(t-Bu)₃ | Buchwald Biarylphosphines: XPhos, SPhos, RuPhosSpecialized Ligands: AntPhos, BI-DIME[7][9][16] | Bulky ligands promote the difficult reductive elimination step and stabilize the active catalyst.[15][17] |
| Base | Na₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃, CsF, t-BuOK | Stronger, non-coordinating bases are more effective at activating hindered boronates without interfering with the catalyst.[6][8] |
| Solvent | Dioxane/H₂O, THF | Toluene, Dioxane, Xylenes, DMF/IPA[11] | Higher-boiling, less-coordinating solvents are often required for the necessary elevated temperatures. |
| Temperature | 60-80 °C | 80-140 °C | Provides the energy to overcome the high activation barriers of transmetalation and reductive elimination.[15] |
Problem: Significant Protodeboronation Byproduct Observed
You isolate your starting halide and the arene byproduct where the MIDA boronate has been replaced by a hydrogen atom.
-
Possible Cause: The rate of MIDA deprotection and subsequent protodeboronation is faster than the rate of cross-coupling.
-
Causality: The active boronic acid is being generated but is destroyed by a proton source (often water or alcohol solvents) before it can engage with the palladium catalyst. This is common with electron-rich or heteroaromatic boronic acids.
-
Solution: Implement the "Slow-Release" Protocol
-
Switch to K₃PO₄: Change your base from a strong hydroxide (NaOH) or carbonate (Na₂CO₃) to aqueous K₃PO₄.[10]
-
Adjust Solvent System: Use a solvent system like 5:1 Dioxane/H₂O. The limited water content modulates the hydrolysis rate.[10][11]
-
Control Temperature: The release rate can be tuned with temperature, typically starting around 60 °C.[10] This ensures the boronic acid concentration remains low, favoring cross-coupling over decomposition.
-
Visual Troubleshooting Workflow
This diagram outlines a decision-making process for optimizing a sterically hindered MIDA boronate coupling reaction.
Sources
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (Phenylboronic Acid MIDA Ester)
Welcome to the technical support center for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, a key reagent in modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding its application. As a stable, crystalline solid, Phenylboronic Acid MIDA Ester offers significant advantages over free phenylboronic acid, particularly in iterative cross-coupling reactions.[1][2] However, like any powerful tool, its effective use requires a nuanced understanding of its reactivity and handling.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles.
Synthesis & Purification
Question 1: My synthesis of this compound from phenylboronic acid and N-methyliminodiacetic acid (MIDA) is giving low yields. What are the critical parameters to optimize?
Answer: Low yields in the condensation reaction to form the MIDA boronate can often be attributed to incomplete water removal or suboptimal reaction conditions. The traditional method involves a Dean-Stark apparatus to drive the equilibrium towards the product by removing water.[3] However, for heat-sensitive substrates or to simplify the procedure, newer methods offer milder alternatives.
Troubleshooting Steps & Explanations:
-
Ensure Anhydrous Conditions: The primary challenge is the removal of water formed during the reaction. If using a Dean-Stark setup, ensure the solvent is truly anhydrous and the apparatus is properly assembled. For sensitive substrates, consider using MIDA anhydride, which acts as both the ligand source and an in situ desiccant, enabling the reaction to proceed under milder conditions without the need for a Dean-Stark trap.[4][5]
-
Solvent Choice: While various solvents can be used, dimethylformamide (DMF) has been shown to be effective in conventional heating methods.[6] For Dean-Stark conditions, toluene or dioxane are common choices.[3]
-
Temperature and Reaction Time: For conventional heating in a sealed vial with DMF, heating to 160°C for a short duration (e.g., 10 minutes) can be effective.[6] If using a Dean-Stark apparatus, ensure the reaction is heated to reflux until no more water is collected.
-
Work-up Procedure: A simple work-up involving removal of the solvent followed by suspension in a non-polar solvent like diethyl ether and sonication can facilitate the isolation of the pure MIDA boronate as a solid.[6]
Question 2: I am observing decomposition of my MIDA boronate during silica gel column chromatography. How can I purify it effectively?
Answer: While this compound is generally stable to silica gel chromatography, certain conditions can lead to its hydrolysis.[1][3] The choice of eluent and the duration of exposure to the stationary phase are critical.
Troubleshooting Steps & Explanations:
-
Eluent Selection: Avoid using solvent systems containing alcohols, such as dichloromethane:methanol, for prolonged periods, as this can cause decomposition.[3] A non-polar eluent system like hexanes:ethyl acetate is generally a safer choice for non-polar MIDA boronates.[3] Acetic acid can also be a compatible co-eluent in many solvent mixtures.[3]
-
Minimize Exposure Time: Do not let the MIDA boronate stand in solutions containing alcohols for more than an hour.[3] Perform the chromatography as efficiently as possible to reduce the contact time with the silica gel.
-
Alternative Purification: MIDA boronates are often crystalline solids.[1] Recrystallization can be a highly effective method for purification, avoiding the potential for decomposition on silica gel.
-
"Catch and Release" Purification: For MIDA boronates with basic centers, a "catch and release" method using a functionalized silica gel medium can be a rapid and efficient purification strategy.[7]
Reactivity & Stability
Question 3: My Suzuki-Miyaura reaction using this compound is sluggish or fails to go to completion. What is causing this and how can I fix it?
Answer: The success of a Suzuki-Miyaura reaction with a MIDA boronate hinges on the controlled in situ release of the active boronic acid. If the deprotection step is not proceeding correctly, the catalytic cycle will be stalled. The rate of hydrolysis is highly dependent on the basic conditions employed.[8][9][10]
Troubleshooting Steps & Explanations:
-
Understanding the "Slow-Release" Strategy: MIDA boronates are designed to be stable under anhydrous coupling conditions and require an aqueous base for hydrolysis to the boronic acid.[11] This slow, in-situ generation of the boronic acid is advantageous as it keeps the concentration of the potentially unstable boronic acid low, minimizing side reactions like protodeboronation.[11]
-
Choice of Base and Hydrolysis Conditions:
-
Fast Hydrolysis: For rapid and complete deprotection to the boronic acid prior to the coupling reaction, use an aqueous solution of a strong base like sodium hydroxide (e.g., 1M NaOH in THF).[3][8]
-
Slow, Controlled Release: For a one-pot coupling reaction, a milder aqueous base like potassium phosphate (K₃PO₄) is used. This allows for the slow hydrolysis of the MIDA boronate, releasing the boronic acid gradually into the reaction mixture.[8]
-
-
Two Distinct Hydrolysis Mechanisms: The rate of hydrolysis is governed by two competing mechanisms: a fast, base-mediated pathway involving hydroxide attack at a MIDA carbonyl carbon, and a much slower, neutral pathway involving rate-limiting B-N bond cleavage by water. The "fast" or "slow" release is determined by pH, water activity, and mass-transfer rates between phases.[8][9][10] Ensure your reaction conditions favor the desired hydrolysis rate.
-
Catalyst and Ligand Choice: While the MIDA boronate is the focus, the choice of palladium catalyst and ligand remains crucial for the efficiency of the Suzuki-Miyaura coupling itself. Ensure that the chosen catalytic system is appropriate for the specific substrates being coupled.
dot
Caption: MIDA Boronate Deprotection Pathways.
Question 4: I am concerned about the hydrolytic stability of my MIDA boronate during aqueous work-ups. What precautions should I take?
Answer: MIDA boronates are significantly more stable to hydrolysis than free boronic acids, which is one of their key advantages.[2] However, they are not completely inert, and prolonged exposure to certain conditions can lead to undesired hydrolysis.
Troubleshooting Steps & Explanations:
-
pH is Key: MIDA boronates exhibit greater stability under acidic to neutral conditions.[8] During aqueous extractions, using water, brine, or mild aqueous acids (e.g., aq. HCl) is generally safe.[3]
-
Avoid Basic Washes (Unless intended): Unless the goal is to deprotect the MIDA boronate, avoid washing with aqueous basic solutions.
-
Minimize Contact Time: As with chromatography, minimize the duration of the aqueous work-up to reduce the risk of hydrolysis.
-
Solvent Effects: The presence of organic solvents can influence the rate of hydrolysis. For instance, in biphasic systems, the rate can be limited by mass transfer between the aqueous and organic phases.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over phenylboronic acid?
A1: The primary advantage is its enhanced stability.[2] Phenylboronic acid, like many boronic acids, can be prone to decomposition through pathways such as protodeboronation and oxidation, especially during storage or under reaction conditions. The MIDA ligand protects the boron center, rendering the compound a benchtop-stable, crystalline solid that is compatible with a wider range of reaction conditions and purification techniques, including silica gel chromatography.[1] This stability is crucial for applications like iterative cross-coupling, where a boronic acid moiety needs to be carried through multiple synthetic steps.[3]
Q2: Can this compound be used in reactions other than Suzuki-Miyaura coupling?
A2: Yes. While its most prominent application is in Suzuki-Miyaura reactions, its ability to act as a stable precursor to a boronic acid makes it potentially useful in other transformations where boronic acids are employed. For example, MIDA esters of boronic acids have been utilized in Petasis (Borono-Mannich) reactions for the synthesis of polyamino acids.[12] The key is to employ reaction conditions that facilitate the release of the boronic acid when needed.
Q3: How can I confirm the purity and identity of my synthesized this compound?
A3: Standard spectroscopic techniques are used for characterization.
-
¹H NMR: The proton NMR spectrum is highly informative. Key signals to look for in DMSO-d₆ include a singlet for the N-methyl group around δ 2.63 ppm and two doublets for the diastereotopic methylene protons of the MIDA backbone around δ 4.33 ppm. The phenyl protons will appear in the aromatic region.[2]
-
¹³C NMR: The carbonyl carbons of the MIDA ligand typically appear around δ 169.9 ppm.[2]
-
¹¹B NMR: The ¹¹B NMR spectrum can confirm the tetracoordinate nature of the boron atom.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass of the compound.
Q4: Are there any known incompatibilities of MIDA boronates with common reagents or functional groups?
A4: MIDA boronates are remarkably robust and compatible with a wide range of functional groups and reaction conditions that are often detrimental to free boronic acids.[7] However, they are sensitive to strong aqueous bases, which are used for their deprotection.[8] Prolonged heating in protic solvents like alcohols can also lead to decomposition.[3] It is always advisable to consult the literature for specific compatibilities when planning a multi-step synthesis.
dot
Caption: Key Advantages of Phenylboronic Acid MIDA Ester.
References
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]
-
He, C., & Pan, X. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules, 53(9), 3700–3708. [Link]
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Ogba, O. M., Gonzalez, J. A., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed, 8(11), 1067-1075. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]
-
Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H.-Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Liverpool John Moores University Research Online. [Link]
-
Zholdassova, A., Suslick, B. A., & Zhdankin, V. V. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]
-
Cummings, C. A., et al. (2016). Regioselective routes to orthogonally-substituted aromatic MIDA boronates. Organic & Biomolecular Chemistry, 14(27), 6465-6469. [Link]
-
Scott, R. T., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(13), 3443-3448. [Link]
-
D'Souza, A. D., & Hutton, C. A. (2010). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry, 75(21), 7453-7456. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Synlett, 2010(12), 1833-1836. [Link]
-
Iqbal, N., et al. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 28(24), 8049. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Knapp, D. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. S3 Amazonaws. [Link]
-
Knapp, D. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Organic Letters, 22(17), 6980-6984. [Link]
-
Knapp, D. M., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Scribd. [Link]
-
Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(13), 3498-3501. [Link]
-
Li, J., et al. (2012). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Angewandte Chemie International Edition, 51(35), 8864-8867. [Link]
-
McGown, A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]
-
Organic Chemistry Portal. (n.d.). Petasis Reaction. [Link]
-
Wikipedia. (n.d.). Petasis reaction. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
PubChem. (n.d.). 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
-
Batey, R. A., et al. (2008). The acid promoted Petasis reaction of organotrifluoroborates with imines and enamines. Chemical Communications, (37), 4435-4437. [Link]
-
Hu, C., et al. (2024). A General Three-Component Alkyl Petasis Boron-Mannich Reaction. ChemRxiv. [Link]
-
DiPasquale, A. G., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
-
Gabbaï, F. P., et al. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]
-
Shettigar, S., et al. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][8][9]dioxol- 5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate. International Journal of Current Microbiology and Applied Sciences, 4(10), 392-401. [Link]
-
Chemsrc. (n.d.). CAS#:1104636-73-8 | 6-METHYL-2-VINYL-1,3,6,2-DIOXAZABOROCANE-4,8-DIONE. [Link]
Sources
- 1. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
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- 9. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanism" by Jorge A. Gonzalez, O. Maduka Ogba et al. [digitalcommons.chapman.edu]
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- 12. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione.
Technical Support Center: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
A Guide to Ensuring Compound Integrity and Experimental Success
Welcome to the technical support center for this compound, commonly known as Phenylboronic Acid MIDA Ester. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of handling this exceptionally stable yet valuable reagent. This guide is structured to address specific issues you may encounter, moving beyond simple instructions to explain the underlying chemical principles.
The defining feature of N-methyliminodiacetic acid (MIDA) boronates is their remarkable stability, which sets them apart from free boronic acids and many other boronic esters.[1][2] This stability is not accidental; it is engineered into the molecule's structure. The dative, transannular bond between the nitrogen atom of the MIDA ligand and the boron atom coordinatively saturates the boron center.[3][4][5] This intramolecular coordination shields boron's empty p-orbital, dramatically reducing its Lewis acidity and, consequently, its susceptibility to decomposition via hydrolysis or oxidation.[3][6] Unlike free boronic acids, which can be prone to protodeboronation and trimerization into boroxines, or pinacol esters, which can hydrolyze under routine purification conditions, MIDA boronates are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[1][3][6]
However, no reagent is entirely immune to decomposition under all conditions. Understanding the specific triggers for degradation is key to preventing it and ensuring the success of your experiments.
Troubleshooting Guide: Investigating Unexpected Decomposition
This section addresses specific problems you might observe during your experiments, providing likely causes and actionable solutions.
Q1: I'm observing an unexpected peak in my HPLC analysis or a new spot on my TLC plate. What is it, and what caused it?
A1: The most probable impurity is phenylboronic acid, the product of hydrolysis.
The primary decomposition pathway for your MIDA boronate is the hydrolytic cleavage of the MIDA protecting group. This reaction is, in fact, the desired "deprotection" step when you intend to use the compound as a slow-release source of phenylboronic acid.[2] If this is happening unintentionally, it points to the presence of water combined with a catalytic factor.
Potential Causes & Solutions:
-
Basic Contamination: MIDA boronates are designed to deprotect under basic conditions.[1] Even trace amounts of base in your solvent, on your glassware, or as a residue from a previous step can catalyze hydrolysis, especially with heat.
-
Solution: Use freshly distilled, high-purity aprotic solvents. Ensure all glassware is scrupulously cleaned and dried. If a reaction requires a non-basic reagent that may be slightly alkaline from its manufacturing process, consider purifying it before use.
-
-
Acidic Conditions: While deprotection is most commonly performed with a base, strong acidic conditions can also promote hydrolysis of the ester linkages.
-
Solution: Avoid acidic media unless the experimental protocol specifically calls for it. Be mindful of using silica gel for chromatography; while MIDA boronates are generally stable, prolonged exposure on highly activated or acidic silica could potentially cause minor degradation.[6]
-
-
High Temperatures in Protic Solvents: While stable in aprotic solvents, prolonged heating in solvents capable of hydrogen bonding (like alcohols) or containing dissolved water can accelerate hydrolysis even under neutral pH.
-
Solution: When possible, use aprotic solvents such as THF, dioxane, or acetonitrile for reactions involving the intact MIDA boronate. If a protic solvent is necessary, ensure it is anhydrous and minimize reaction time and temperature.
-
Q2: My cross-coupling reaction yield is low, and I've confirmed the integrity of my catalyst and coupling partner. Could my MIDA boronate be the problem?
A2: Yes, this could be due to either premature decomposition or inefficient deprotection.
The utility of MIDA boronates in reactions like Suzuki-Miyaura coupling stems from the in situ slow release of the boronic acid.[2][6] This maintains a low, steady concentration of the reactive (and often unstable) boronic acid, minimizing side reactions like homocoupling and protodeboronation.[6] Poor yields often relate to a disruption of this delicate balance.
Potential Causes & Solutions:
-
Premature Decomposition: If the MIDA boronate hydrolyzed before the catalyst became active (e.g., during a long pre-heating phase with aqueous base), the resulting phenylboronic acid could have decomposed before the cross-coupling cycle began.
-
Solution: Add the MIDA boronate only after the reaction mixture, including the catalyst and base, has reached the target temperature. This ensures the slow-release process coincides with the active catalytic cycle.
-
-
Inefficient Deprotection: The rate of hydrolysis is dependent on the base, solvent, and temperature. If the conditions are too mild, the boronic acid may be released too slowly or not at all, starving the catalytic cycle.
-
Solution: The choice of base is critical. Strong aqueous bases like NaOH cause rapid hydrolysis.[2] For a controlled slow release, a weaker base like potassium phosphate (K₃PO₄) in a dioxane/water solvent system is often effective.[2] If yields are low, consider screening different bases or slightly increasing the reaction temperature or water content to facilitate a more optimal release rate.
-
Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: The compound is exceptionally stable on the benchtop under air for extended periods.[2] However, for long-term storage and to maintain the highest purity, follow the best practices outlined in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows any potential long-term degradation pathways. |
| Atmosphere | Store in a tightly sealed container. For multi-year storage, consider backfilling with an inert gas (N₂ or Ar). | Prevents ingress of atmospheric moisture, which is the primary reactant for hydrolysis. |
| Environment | Store in a dry, dark place (e.g., a desiccator). | Protects from moisture and potential photolytic degradation. |
Q: What is the primary decomposition pathway I should be aware of? A: The key pathway is hydrolysis, which breaks the B-O bonds and the dative B-N interaction, releasing phenylboronic acid and N-methyliminodiacetic acid. This is the reverse of the synthesis reaction.
Caption: The primary hydrolytic decomposition pathway.
Q: How can I analyze the purity and stability of my compound? A: Several standard analytical techniques are effective. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative stability studies, while Nuclear Magnetic Resonance (NMR) is excellent for structural confirmation.
-
HPLC: A stability-indicating reversed-phase HPLC method can separate the parent MIDA boronate from its more polar hydrolysis product, phenylboronic acid.[7][8]
-
¹H NMR: The MIDA ligand has characteristic singlet peaks for the N-methyl group and two diastereotopic protons for each of the two CH₂ groups. Disappearance of these signals and the appearance of new, broader peaks would indicate decomposition.
-
¹¹B NMR: This is a powerful tool for observing the chemical environment of the boron atom.[7] The tetracoordinate boron in the MIDA ester will have a distinct chemical shift compared to the trigonal planar boron of the resulting free boronic acid.
Experimental Protocol: HPLC-Based Stability Assessment
This protocol provides a framework for conducting a forced degradation study to understand the stability of your MIDA boronate under various stress conditions.
Objective: To quantify the degradation of Phenylboronic Acid MIDA Ester under hydrolytic (acidic, basic, neutral), oxidative, and thermal stress.
Materials:
-
Phenylboronic Acid MIDA Ester
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or TFA) and Ammonium Hydroxide (or Triethylamine) for mobile phase modification
-
1 M HCl, 1 M NaOH, 3% H₂O₂
-
HPLC system with UV/PDA detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a 1 mg/mL stock solution of the MIDA boronate in acetonitrile. This is your "Time 0" standard. Aprotic diluents are crucial to prevent hydrolysis before injection.[7]
-
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Thermal Stress: Place a tightly capped vial of the stock solution in an oven at 60°C.
-
-
Incubation:
-
Incubate all stress samples (and a control sample of stock solution at room temperature) for a defined period (e.g., 24 hours). For the base hydrolysis sample, quenching with an equivalent amount of acid may be necessary immediately before injection to prevent on-column degradation.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of ACN and water with an acidic modifier (e.g., 0.1% formic acid) is a good starting point. Example Gradient: 10% ACN to 90% ACN over 15 minutes.
-
Detection: Monitor at a wavelength appropriate for the phenyl group, typically around 254 nm.[8]
-
Injection: Inject the "Time 0" standard, the control sample, and each of the stressed samples.
-
-
Data Analysis:
-
Compare the chromatograms. The peak for the parent MIDA boronate should decrease in the stressed samples where degradation has occurred.
-
New peaks, primarily the earlier-eluting, more polar phenylboronic acid, will appear.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.
-
Visualizing Stability: The MIDA Advantage
The core of the compound's stability lies in its unique bicyclic structure, featuring an intramolecular dative bond.
Caption: The protective mechanism of the MIDA ligand.
By understanding these principles and employing careful analytical oversight, you can effectively prevent the unintended decomposition of this compound, ensuring its integrity and leveraging its full potential in your research.
References
-
Chem-Station Int. Ed. MIDA boronate. (2014-02-09). Available at: [Link]
-
Chem-Station Int. Ed. Protecting Groups for Boronic Acids. (2016-05-09). Available at: [Link]
-
Lannoo, C., et al. (2021). Oxidative Rearrangement of MIDA (N-Methyliminodiacetic Acid) Boronates. American Chemical Society. Available at: [Link]
-
ResearchGate. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation. Available at: [Link]
-
ResearchGate. (2020). Dioxazaborocanes: Old Adducts, New Tricks. Available at: [Link]
-
Gillis, E. P., et al. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. Available at: [Link]
-
Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. Available at: [Link]
-
ResearchGate. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Available at: [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]
-
ResearchGate. (2007). 2-(6-Bromopyridin-2-yl)-6-methyl-[1][6][7][9]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. Available at: [Link]
Sources
- 1. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Analytical techniques for characterizing 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione.
An In-Depth Comparative Guide to the Analytical Characterization of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and comparison of analytical techniques for the structural elucidation and physicochemical characterization of this compound. Known commonly as Phenylboronic acid MIDA ester, this compound is a highly stable, crystalline solid belonging to the N-methyliminodiacetic acid (MIDA) boronates class.[1] Its stability makes it a crucial reagent in Suzuki-Miyaura cross-coupling reactions, where it serves as a protected form of phenylboronic acid, and its derivatives are explored for applications in medicinal chemistry.[1][2]
Given its pivotal role in synthesis and drug development, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure identity, purity, and stability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into not just how to perform the analysis, but why specific methods are chosen and how the data from each technique contributes to a holistic understanding of the molecule.
The Foundational Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound like Phenylboronic acid MIDA ester, a multi-nuclear approach is essential to map out its complete covalent framework and confirm the integrity of the unique dioxazaborocane ring system.
Expertise & Experience: Why a Multi-Nuclear Approach?
While ¹H and ¹³C NMR provide the carbon-hydrogen backbone, they do not directly probe the boron center, which is the heart of the MIDA boronate's functionality. ¹¹B NMR is therefore critical to confirm the tetracoordinate state of the boron atom, a key feature of its enhanced stability compared to free boronic acids.[1] 2D NMR techniques like COSY and HSQC are then used to piece the puzzle together, confirming connectivity and providing unambiguous assignments, which is crucial for verifying the correct isomer and ruling out impurities.
¹H and ¹³C NMR: Mapping the Organic Scaffold
The proton and carbon spectra reveal the primary structure. The key is to look for the characteristic signals of the phenyl group, the N-methyl group, and the two diastereotopic protons of the methylene groups in the MIDA ligand, which arise due to the rigid bicyclic structure.
Key Spectral Data Summary
| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Assignment | Source |
| ¹H NMR | 7.38 | d, J = 7.2 Hz, 1H (Aromatic) | [1] |
| ¹H NMR | 4.33 | d, J = 17.2 Hz, 2H (Methylene) | [1] |
| ¹H NMR | 2.63 | s, 3H (N-Methyl) | [1] |
| ¹³C NMR | 169.9 | C=O (Dione Carbons) | [1] |
| ¹³C NMR | 134.5 | Aromatic Carbons | [1] |
| Note: Spectra are typically recorded in DMSO-d₆. |
¹¹B NMR: Probing the Boron Core
The ¹¹B NMR spectrum provides direct evidence of the boron atom's coordination environment. For tetracoordinate boron in MIDA esters, a single, relatively sharp peak is expected in the range of δ 5-15 ppm. This contrasts sharply with the broad signal typically seen for trigonal boronic acids (δ 20-35 ppm), making ¹¹B NMR a definitive tool for confirming the formation of the dioxazaborocane ring.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This is typically a quick experiment requiring fewer scans. A reference standard like BF₃·OEt₂ is used.[3]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or the external standard (for ¹¹B).
Unambiguous Identity: Mass Spectrometry (MS) and X-ray Crystallography
While NMR provides the structural map, Mass Spectrometry and X-ray Crystallography offer definitive proof of molecular weight, elemental composition, and three-dimensional structure.
High-Resolution Mass Spectrometry (HRMS)
Trustworthiness: The Self-Validating System HRMS is a self-validating technique because it provides an exact mass measurement with high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula (C₁₁H₁₂BNO₄ for the title compound), effectively ruling out other potential structures with the same nominal mass.[4][5] Electrospray ionization (ESI) is the preferred method as it is a "soft" technique that minimizes fragmentation and allows for the clear observation of the molecular ion, typically as [M+H]⁺ or [M+Na]⁺ adducts.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Mass Analyzer: Use a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution measurement.
-
Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy.
-
Data Analysis: Compare the measured exact mass of the molecular ion peak with the theoretically calculated mass for the formula C₁₁H₁₂BNO₄. The mass difference should be less than 5 ppm.
Single-Crystal X-ray Crystallography
Authoritative Grounding: The Gold Standard X-ray crystallography is the ultimate arbiter of molecular structure. It provides an unambiguous three-dimensional model of the molecule, confirming not only the connectivity but also providing precise bond lengths, bond angles, and the conformation of the bicyclic ring system.[1][6][7] This technique is particularly valuable for confirming the dative N→B bond, a key feature of dioxazaborocanes.[8]
Integrated Analytical Workflow
The characterization of this compound should follow a logical progression, where each technique builds upon the information provided by the last.
Caption: Logical workflow for the comprehensive characterization of the title compound.
Comparative Physicochemical & Purity Analysis
Beyond structural identity, a full characterization requires an assessment of purity and key physical properties.
High-Performance Liquid Chromatography (HPLC): A Purity Benchmark
HPLC is the standard for assessing the purity of chemical compounds. For boronic esters, however, there is a significant challenge: the potential for on-column hydrolysis back to the boronic acid.[9][10]
Expertise & Experience: Mitigating On-Column Hydrolysis The choice of mobile phase and column is critical. To minimize hydrolysis, it is advisable to:
-
Use a mobile phase without pH modifiers or with minimal acidic additives.
-
Employ a column with low residual silanol activity.
-
Use aprotic solvents like acetonitrile for sample dilution.[9]
-
Run analyses at controlled, non-elevated temperatures.
Experimental Protocol: HPLC Purity Assessment
-
Column: Use a C18 reversed-phase column with low silanol activity (e.g., XTerra MS C18).[9]
-
Mobile Phase: A gradient of water and acetonitrile (ACN) is typically used. Start with a high aqueous content and ramp up the ACN. Avoid strong acid modifiers.
-
Sample Preparation: Dissolve the sample in 100% ACN to prevent hydrolysis prior to injection.
-
Detection: Use a UV detector set to a wavelength where the phenyl chromophore absorbs (e.g., 254 nm).
-
Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point. TGA measures weight loss as a function of temperature, identifying the onset of thermal decomposition.[11][12] DSC detects heat flow changes, allowing for precise determination of the melting point and other phase transitions. This data is vital for defining storage and handling conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique to confirm the presence of key functional groups. For Phenylboronic acid MIDA ester, the most important vibrations to confirm are the strong carbonyl (C=O) stretch of the dione rings (~1700-1750 cm⁻¹) and the characteristic C-O-B vibrations (~1350 cm⁻¹).[1]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Covalent structure, connectivity, boron coordination | Provides detailed structural map | Can be complex to interpret fully; requires pure sample |
| Mass Spectrometry | Molecular weight, elemental formula, fragmentation | High sensitivity and accuracy | Does not provide connectivity or 3D structure information |
| X-ray Crystallography | Definitive 3D structure, bond lengths/angles | Unambiguous "gold standard" proof of structure | Requires a suitable single crystal, which can be difficult to grow |
| HPLC | Purity, stability | Quantitative and highly sensitive for impurity profiling | Potential for on-column degradation of boronic esters[9] |
| Thermal Analysis | Thermal stability, melting point | Essential for material properties and handling | Does not provide structural information |
| FT-IR Spectroscopy | Presence of functional groups | Fast, simple, and non-destructive | Provides limited structural detail compared to NMR |
Conclusion
The comprehensive characterization of this compound is not achieved by a single technique, but by the synergistic application of multiple analytical methods. NMR spectroscopy lays the foundation by defining the structural framework. Mass spectrometry and X-ray crystallography provide definitive confirmation of identity and composition. Finally, chromatographic and thermal techniques establish the purity and stability profile of the compound. Following the integrated workflow described in this guide ensures a robust and reliable characterization, providing the confidence needed for its application in research and development.
References
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Dounay, A. B., & Hall, D. G. (2009). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 7(12), 2445-2454. [Link]
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Dabrowski, M., et al. (2021). Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties. Materials, 14(14), 3823. [Link]
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ResearchGate. Tuning the Stability and Kinetics of Dioxazaborocanes | Request PDF. [Link]
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PubChem. 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
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Chemsrc. CAS#:1104636-73-8 | 6-METHYL-2-VINYL-1,3,6,2-DIOXAZABOROCANE-4,8-DIONE. [Link]
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Jiménez-López, J., et al. (2020). Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. Molecules, 25(22), 5437. [Link]
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ResearchGate. X-ray molecular structure of boronate ester 30 [(CCDC-1537382); thermal...]. [Link]
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Kumar, A., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 757-762. [Link]
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ResearchGate. 2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][11][13]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. [Link]
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The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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PubChem. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
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Bandhoria, P., et al. (2020). Single Crystal X-Ray crystallographic study of 2, 2- Diiodo-1-phenylvinyl (methyl) sulfane. International Journal of Applied Research, 6(6), 343-346. [Link]
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PubChem. 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione. [Link]
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Al-Majid, A. M., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(13), 5038. [Link]
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Siddiqui, H. L., et al. (2021). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 525–530. [Link]
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A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione. Commonly known as phenylboronic acid N-methyliminodiacetic acid (MIDA) ester, this compound has emerged as a cornerstone in modern synthetic chemistry. Its exceptional stability allows it to serve as a robust, crystalline surrogate for otherwise unstable boronic acids, particularly in palladium-catalyzed cross-coupling reactions.[1]
Here, we will not only dissect the spectral features of this MIDA boronate but also objectively compare them against common alternatives, such as free phenylboronic acid and its simpler diol-based esters. This comparative approach, supported by experimental data, will illuminate why the unique structural attributes of MIDA boronates translate into superior performance and characterization in the laboratory.
The Molecular Architecture: A Foundation for Spectral Clarity
The stability and unique NMR signature of phenylboronic acid MIDA ester are direct consequences of its molecular structure. The boron atom is not merely protected by the N-methyliminodiacetic acid (MIDA) ligand; it is integrated into a rigid, bicyclic cage. This structure features a tetracoordinate boron atom, forming a dative bond with the nitrogen atom of the MIDA ligand.[1][2] This coordination is critical, as it locks the conformation of the eight-membered ring system and imparts significant hydrolytic stability compared to the trigonal planar arrangement in free boronic acids.[1]
This conformational rigidity has profound implications for the NMR spectrum. Specifically, it renders the two protons on each of the carboxymethyl arms of the MIDA ligand chemically non-equivalent, or "diastereotopic." This feature provides a clear and unambiguous diagnostic signal for the intact MIDA boronate, a level of analytical precision not afforded by many other boronic acid surrogates.
Caption: Structure of this compound.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, a standardized protocol is essential. The following workflow outlines the steps for acquiring ¹H and ¹³C NMR spectra.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[3][4]
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup & Calibration:
-
The spectra should be acquired on a spectrometer operating at a minimum frequency of 400 MHz for ¹H to ensure adequate signal dispersion.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Rationale: A sufficient number of scans (typically 8-16) should be averaged to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is generally adequate.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Rationale: Proton decoupling simplifies the spectrum to singlets for each unique carbon, facilitating easier analysis. A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A longer relaxation delay (e.g., 2-5 seconds) ensures quantitative accuracy, especially for quaternary carbons.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).[3]
-
Caption: A generalized workflow for NMR sample preparation and data acquisition.
Spectral Data & Interpretation
The NMR spectra of phenylboronic acid MIDA ester are highly informative. The data presented below were obtained in DMSO-d₆, consistent with published values.[1]
¹H NMR Spectrum Analysis
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Phenyl (Ar-H) | ~7.38 | Multiplet | 5H | - |
| Methylene (CH₂) | 4.33 | Doublet | 2H | 17.2 |
| Methylene (CH₂) | 3.45 (typical) | Doublet | 2H | 17.2 |
| Methyl (N-CH₃) | 2.63 | Singlet | 3H | - |
-
Phenyl Protons (δ ~7.38): The signals for the five protons of the phenyl ring appear as a complex multiplet in the expected aromatic region.
-
Methylene Protons (δ 4.33, 3.45): This is the most diagnostic region of the spectrum. Due to the rigid bicyclic structure, the two protons on each methylene group are diastereotopic. They couple only with each other (geminal coupling), resulting in two distinct doublets, often referred to as an "AB quartet." The large geminal coupling constant (~17 Hz) is characteristic of protons on an sp³ carbon within a constrained ring system. The observation of this pattern is a definitive confirmation of the intact MIDA ester structure.
-
Methyl Protons (δ 2.63): The N-methyl group appears as a sharp singlet, as there are no adjacent protons for it to couple with. Its chemical shift is indicative of a methyl group attached to a nitrogen atom.
¹³C NMR Spectrum Analysis
| Signal Assignment | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 169.9 |
| Phenyl (Ar-C) | 134.5 (and others in region) |
| Methylene (CH₂) | ~62 (typical) |
| Methyl (N-CH₃) | ~48 (typical) |
-
Carbonyl Carbons (δ 169.9): The two equivalent ester carbonyl carbons appear as a single resonance at a very downfield chemical shift, which is characteristic for this functional group.[1]
-
Aromatic Carbons (δ ~128-135): The carbons of the phenyl ring resonate in the aromatic region. The signal at 134.5 ppm is noted, with other expected signals for the substituted and unsubstituted carbons present.[1]
-
Aliphatic Carbons (δ ~48-62): The methylene (N-C H₂) and methyl (N-C H₃) carbons appear in the aliphatic region of the spectrum. These assignments can be unequivocally confirmed using a 2D HSQC experiment, which correlates each proton signal with its directly attached carbon.
Caption: Key ¹H-¹³C correlations for Phenylboronic Acid MIDA Ester.
Comparative Analysis: MIDA Ester vs. Alternatives
The superior utility of MIDA boronates is best understood by comparing their NMR data to that of common alternatives.
| Compound Type | ¹H NMR Characteristics | ¹³C NMR Characteristics | Key Advantages / Disadvantages |
| Phenylboronic Acid MIDA Ester (Target) | Sharp, well-resolved signals. Diagnostic AB quartet for CH₂ protons. | Sharp, well-resolved signals. | Advantage: High stability, easy to handle, and unambiguous spectral confirmation of structure. |
| Free Phenylboronic Acid | Broad signals, especially for B-OH protons. Often shows complex mixture with boroxine anhydride. | Signals can be broad. Spectrum is often complicated by the presence of the boroxine. | Disadvantage: Unstable, difficult to purify and characterize by NMR. Prone to dehydration. |
| Phenylboronic Acid Pinacol Ester | Sharp signals. Large singlet at δ ~1.3 ppm (12H) for four methyl groups. | Sharp signals. Diagnostic methyl and quaternary carbon signals for the pinacol group. | Advantage: Generally stable and widely used. Disadvantage: The large methyl signal can obscure other upfield signals. |
| Phenylboronic Acid 1,3-Propanediol Ester | Signals for the three CH₂ groups of the diol protector appear as multiplets. | Signals for the diol carbons appear in the aliphatic region. | Advantage: More atom-economical than pinacol. Disadvantage: Lacks the unique diastereotopic signature of the MIDA ester. |
The key takeaway is the self-validating nature of the MIDA boronate's NMR spectrum. While other esters are stable, none offer the immediate, unmistakable confirmation of the intact, protected boronic acid that the diastereotopic methylene protons of the MIDA ligand provide. Free phenylboronic acid, by contrast, often yields messy, difficult-to-interpret spectra due to its propensity to form its cyclic trimer, the boroxine.[5]
Conclusion
The ¹H and ¹³C NMR analysis of this compound reveals a compound with exceptionally clear and diagnostic spectral features. The rigid, bicyclic structure imposed by the MIDA ligand not only confers remarkable stability but also generates a unique NMR fingerprint, most notably the AB quartet for the diastereotopic methylene protons.
When compared to alternatives like free boronic acids or simpler diol esters, the MIDA boronate offers superior ease of characterization. Its clean spectra, free from the complexities of oligomerization seen in boronic acids, allow researchers to confirm purity and structural integrity with confidence. This analytical advantage, combined with its proven utility in synthesis, solidifies the position of MIDA boronates as a premier tool for drug development professionals and research scientists.
References
-
Smith, M. K., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. Available from: [Link].
-
Gierczyk, B., et al. (2013). ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry, 37(3), 751-760. Available from: [Link].
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link].
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from: [Link].
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Darses, S., et al. (2009). Dioxazaborocanes: old adducts, new tricks. Organic & Biomolecular Chemistry, 7(24), 5046-5058. Available from: [Link].
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PubChem. N-methyliminodiacetic acid. National Center for Biotechnology Information. Available from: [Link].
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Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link].
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A Comparative Guide to Phenylboronic Acid MIDA Esters vs. Pinacol Esters in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this reaction is the organoboron reagent. While traditionally dominated by boronic acids, the development of boronic esters has offered solutions to the inherent instability and purification challenges associated with their acid counterparts.[2][3]
This guide provides an in-depth technical comparison of two prominent classes of boronic esters: N-methyliminodiacetic acid (MIDA) boronates and pinacol (pin) boronates, with a focus on their application with phenylboronic acid derivatives in Suzuki coupling. We will explore the fundamental differences in their structure, stability, and reactivity, providing experimental context to inform your selection of the optimal reagent for your synthetic goals.
The Core Trade-Off: Stability vs. Latent Reactivity
The primary distinction between MIDA and pinacol esters lies in a trade-off between benchtop stability and their mode of participation in the Suzuki-Miyaura catalytic cycle. Pinacol esters are widely used due to their improved stability over free boronic acids and their ability to be purified via column chromatography.[2] However, they are still susceptible to hydrolysis.[4] MIDA boronates, on the other hand, offer exceptional stability and act as a protecting group for the boronic acid functionality, allowing for a "slow release" of the active boronic acid under specific conditions.[5]
Structural Differences at a Glance
The differing coordination at the boron center is key to the distinct properties of MIDA and pinacol esters.
Caption: Structures of Phenylboronic Acid Pinacol and MIDA Esters.
In pinacol esters, the boron atom is sp²-hybridized and trigonal planar, retaining a vacant p-orbital. In contrast, the MIDA ligand's nitrogen atom coordinates with the boron center, resulting in an sp³-hybridized, tetrahedral geometry. This fundamental difference in electronic structure governs their reactivity profiles.
Head-to-Head Comparison: MIDA vs. Pinacol Esters
| Feature | Phenylboronic Acid MIDA Ester | Phenylboronic Acid Pinacol Ester | Rationale & Causality |
| Stability | Exceptionally high; often indefinitely stable at room temperature and in air.[5] | Good, but susceptible to hydrolysis over time, especially in the presence of moisture.[4] | The tetrahedral, sp³-hybridized boron in MIDA esters lacks the vacant p-orbital that makes boronic acids and pinacol esters susceptible to nucleophilic attack and degradation pathways like protodeboronation. |
| Purification | Readily purified by silica gel chromatography and often crystalline.[6] | Can be purified by chromatography, but streaking and partial hydrolysis on silica can be problematic.[4][7] | The high stability of MIDA esters prevents decomposition on silica gel. Their unique solubility properties also enable specialized "catch-and-release" purification strategies.[8] |
| Reactivity in Suzuki Coupling | Unreactive under anhydrous conditions; requires aqueous base for in situ deprotection to the active boronic acid. | Directly participates in the Suzuki coupling, though typically requires hydrolysis to the boronic acid in situ for efficient transmetalation.[9] | MIDA esters act as a protecting group. The sp³-hybridized boron is not competent for transmetalation. Hydrolysis with a base is required to release the reactive sp²-hybridized boronic acid. Pinacol esters can, in some cases, undergo direct transmetalation, but the reaction is generally much faster after hydrolysis.[9] |
| Iterative Cross-Coupling | Ideal for sequential, iterative cross-coupling reactions due to its "on/off" reactivity.[10][11] | Not suitable for iterative coupling as it will react under standard Suzuki conditions. | The ability to selectively deprotect and couple MIDA boronates allows for the controlled, stepwise construction of complex molecules, analogous to solid-phase peptide synthesis.[11] |
| "Slow Release" Capability | Yes, with mild bases like K₃PO₄, enabling the use of otherwise unstable boronic acids.[5] | No, hydrolysis is generally rapid under basic conditions. | The rate of MIDA deprotection can be tuned by the choice of base and reaction conditions, allowing for a slow, sustained release of the boronic acid. This is particularly advantageous for coupling with challenging partners or when using unstable boronic acids that would otherwise decompose under the reaction conditions.[5][12][13] |
Experimental Data: Performance in Challenging Couplings
The advantages of the "slow-release" strategy with MIDA boronates are particularly evident when dealing with unstable boronic acids. A study by Burke and coworkers systematically compared the performance of freshly prepared, unstable boronic acids with their corresponding air-stable MIDA boronates in a Suzuki coupling with an aryl chloride.
Table 1: Comparison of Yields for Unstable Boronic Acids vs. MIDA Boronates [5]
| Boronic Acid Derivative | Yield with Fresh Boronic Acid (%) | Yield with MIDA Boronate (%) |
| 2-Furan | 50 | 92 |
| 2-Benzofuran | 37 | 94 |
| 2-Thiophene | 14 | 93 |
| 2-Indole | 68 | 90 |
| Vinyl | 90 | 96 |
Reaction conditions: 1.0 equiv of aryl chloride, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h.
The data clearly demonstrates that for unstable heterocyclic boronic acids, the slow, controlled release from the MIDA ester results in dramatically higher yields.[5] This is attributed to the minimization of boronic acid decomposition, which would otherwise compete with the desired cross-coupling reaction.[5]
The Power of Iterative Cross-Coupling with MIDA Boronates
A key advantage of MIDA boronates is their utility in iterative cross-coupling (ICC), a strategy for the systematic synthesis of complex molecules.[10][11] This is made possible by the orthogonal reactivity of the MIDA boronate and a halide on a bifunctional building block.
Caption: Iterative Cross-Coupling (ICC) Workflow with MIDA Boronates.
This process allows for the sequential addition of molecular fragments in a controlled and predictable manner, a feat not achievable with pinacol esters under standard conditions.
Experimental Protocols
Synthesis of Phenylboronic Acid Pinacol Ester
This procedure is a general method for the esterification of a boronic acid with pinacol.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add phenylboronic acid (1.0 equiv), pinacol (1.0 equiv), and a dehydrating agent such as anhydrous magnesium sulfate (1.5 equiv).[14]
-
Solvent: Add a suitable aprotic solvent, such as diethyl ether or THF.[14]
-
Reaction: Stir the suspension at room temperature for 24 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Workup: Filter the reaction mixture to remove the magnesium sulfate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by distillation under reduced pressure or by silica gel chromatography (eluting with a non-polar solvent system like hexanes/ethyl acetate) to afford the pure pinacol ester.[14]
Causality: The reaction is an equilibrium process. The removal of water by the desiccating agent drives the reaction towards the formation of the ester product.
Synthesis of Phenylboronic Acid MIDA Ester
This protocol is adapted from the work of Burke and coworkers.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (MIDA) (1.0 equiv).[15]
-
Solvent: Add a solvent system capable of azeotropically removing water, such as toluene containing 5% (v/v) dimethyl sulfoxide (DMSO). The DMSO is crucial for solubilizing the MIDA ligand.[15]
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Isolation: Cool the reaction mixture to room temperature. The MIDA boronate often precipitates from the reaction mixture. If not, the product can be precipitated by adding a less polar solvent like diethyl ether.[15]
-
Purification: Collect the solid product by vacuum filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum. The product is typically obtained in high purity without the need for chromatography.[15]
Causality: The formation of the MIDA boronate is a condensation reaction that releases water. Vigorous removal of water via azeotropic distillation is essential to drive the reaction to completion.
Conclusion and Recommendations
The choice between phenylboronic acid MIDA esters and pinacol esters is dictated by the specific demands of the synthetic challenge.
-
For routine, single-step Suzuki couplings where the boronic acid is relatively stable , pinacol esters offer a good balance of stability and reactivity. They are generally easier to handle than free boronic acids and are suitable for a wide range of applications.[16]
-
For multi-step syntheses involving sensitive functional groups, iterative cross-coupling, or the use of inherently unstable boronic acids (e.g., many heterocyclic, vinyl, or cyclopropyl derivatives) , MIDA esters are the superior choice.[5][17] Their exceptional stability, compatibility with chromatography, and unique "slow-release" and "on/off" reactivity provide a level of control and reliability that is unmatched by other boronic acid surrogates.[6] The initial investment in preparing the MIDA boronate is often offset by significantly improved yields and the ability to construct complex molecular architectures with precision.[10][11]
Ultimately, a thorough understanding of the properties and reactivity of both MIDA and pinacol esters empowers researchers to make informed decisions, optimizing their synthetic strategies for efficiency, robustness, and success.
References
-
Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]
-
Li, J., et al. (2018). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research. [Link]
-
Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]
-
Lee, S. J., et al. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
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Organic Syntheses. (2011). Preparation of 4-Bromophenylboronic MIDA ester and 4-(p-Tolyl)-phenylboronic acid MIDA ester. Organic Syntheses. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry. [Link]
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Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Dennis, J. K., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]
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Navigating the In Vivo Landscape: A Comparative Guide to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione and Alternative Tubulin Polymerization Inhibitors
For researchers and drug development professionals at the forefront of oncology, the pursuit of potent and selective anticancer agents is a perpetual challenge. Among the myriad of molecular targets, tubulin has remained a cornerstone of cancer chemotherapy for decades. Its dynamic polymerization and depolymerization are fundamental to mitotic spindle formation, making it an exquisite target for arresting the proliferation of rapidly dividing cancer cells.
This guide provides an in-depth comparative analysis of the in vivo efficacy of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione , a promising boron-containing heterocyclic compound, against established and alternative tubulin polymerization inhibitors. While detailed in vivo studies on the parent compound are emerging, preliminary data on a phosphate prodrug derivative suggest a dual mechanism of action as both a tubulin polymerization inhibitor and a vascular disrupting agent (VDA) . This guide will therefore place its potential efficacy in the context of well-documented alternatives, providing a critical resource for experimental design and compound selection in preclinical oncology research.
Introduction to this compound: A Boron-Based Anticancer Candidate
This compound, also known as Phenylboronic acid MIDA ester, is a stable precursor to phenylboronic acid. Boron-containing compounds have garnered significant interest in medicinal chemistry due to their unique chemical properties that allow for novel biological activities.
Mechanism of Action: The anticancer potential of this compound is believed to stem from its ability to inhibit tubulin polymerization, a mechanism shared with venerable chemotherapeutics like the vinca alkaloids and colchicine. By disrupting the formation of microtubules, the compound induces cell cycle arrest and subsequent apoptosis. Furthermore, a phosphate prodrug salt derived from a phenolic precursor of this molecule has demonstrated efficacy as a vascular disrupting agent (VDA) in a murine kidney cancer model. VDAs selectively target and destroy the established tumor vasculature, leading to widespread tumor necrosis. This dual-action profile presents a compelling therapeutic strategy, simultaneously attacking cancer cells directly and cutting off their vital blood supply.
A preliminary in vivo study utilizing a phosphate prodrug salt of a phenolic precursor of this compound in a RENCA-luc (murine renal cell carcinoma, luciferase-tagged) model in BALB/c mice indicated significant efficacy in reducing bioluminescence signals, suggesting a potent anti-tumor effect.
Comparative In Vivo Efficacy Analysis
To provide a comprehensive understanding of the potential of this compound, this section compares its anticipated efficacy with that of established tubulin inhibitors and another boronic acid derivative, phenylboronic acid (PBA).
Data Summary: In Vivo Performance of Tubulin Inhibitors and Boronic Acid Derivatives
| Compound | Proposed Mechanism of Action | Animal Model | Tumor Model | Administration Route | Key Efficacy Findings | Citation |
| Phosphate Prodrug of this compound precursor | Tubulin Polymerization Inhibitor, Vascular Disrupting Agent | BALB/c Mice | RENCA-luc (Kidney Cancer) | Not Specified | Significant reduction in bioluminescence signals. | |
| Phenylboronic Acid (PBA) | Proteasome Inhibition (proposed), Sialic Acid Receptor Interaction | Syngeneic Mice | 4T1 (Mammary Adenocarcinoma), SCCVII (Squamous Cell Carcinoma) | Intraperitoneal (i.p.), Intratumoral (i.t.), Per-oral (p.o.) | 4T1: ~57% tumor growth inhibition (i.p.). SCCVII: Significant tumor growth inhibition (i.p. most effective). | [1][2][3] |
| Paclitaxel | Tubulin Polymerization Promoter | BALB/c Mice | 4T1 (Breast Cancer) | Intraperitoneal (i.p.) | Significant tumor growth inhibition. | [4][5] |
| Vincristine | Tubulin Polymerization Inhibitor | N/A (General Use) | Squamous Cell Carcinoma (general) | Intravenous (i.v.), Intralesional | Effective in inducing tumor regression. | [6][7] |
| Combretastatin A4-Phosphate (CA4P) | Tubulin Polymerization Inhibitor, Vascular Disrupting Agent | Mice | Various Xenografts (e.g., Breast Cancer) | Intraperitoneal (i.p.) | Rapid tumor blood flow shutdown and necrosis. | [8][9][10] |
Visualizing the Mechanisms: Signaling and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a general experimental workflow for in vivo efficacy studies.
Caption: A streamlined workflow for preclinical in vivo anticancer efficacy studies.
Detailed Experimental Protocols
For the purpose of reproducibility and robust experimental design, this section provides detailed protocols for the in vivo models discussed.
Protocol: In Vivo Efficacy of Phenylboronic Acid in 4T1 and SCCVII Tumor Models
-
Animal Model: Syngeneic female BALB/c mice, 8-12 weeks old.
-
Tumor Cell Lines: 4T1 (murine mammary adenocarcinoma) and SCCVII (murine squamous cell carcinoma).
-
Tumor Implantation:
-
Culture 4T1 or SCCVII cells to ~80% confluency.
-
Harvest and resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Treatment:
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into treatment and control groups.
-
Administer Phenylboronic Acid (PBA) via the desired route:
-
Intraperitoneal (i.p.): Dissolve PBA in a suitable vehicle and inject at a dose of 50 mg/kg.
-
Intratumoral (i.t.): Inject 50 mg/kg of PBA directly into the tumor.
-
Per-oral (p.o.): Administer 50 mg/kg of PBA by oral gavage.
-
-
The control group receives the vehicle alone.
-
Treatment is typically administered for a specified number of days (e.g., 5 consecutive days).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.
-
Calculate Tumor Growth Inhibition (TGI) as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol: In Vivo Bioluminescence Imaging of RENCA-luc Tumors
-
Animal Model: BALB/c mice.
-
Tumor Cell Line: RENCA-luc (murine renal cell carcinoma expressing luciferase).
-
Tumor Implantation:
-
Orthotopically implant RENCA-luc cells into the kidney of anesthetized mice.
-
-
Bioluminescence Imaging:
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
After a short distribution time (typically 10-15 minutes), place the anesthetized mouse in an in vivo imaging system (IVIS).
-
Acquire bioluminescent images. The intensity of the light emission is proportional to the number of viable tumor cells.
-
-
Treatment and Monitoring:
-
Administer the test compound (e.g., the phosphate prodrug of the this compound precursor) as per the experimental design.
-
Perform longitudinal bioluminescence imaging at regular intervals to monitor the therapeutic response. A reduction in the bioluminescent signal indicates a decrease in viable tumor cells.
-
Discussion and Future Directions
The available evidence, though preliminary for this compound itself, points towards a promising new class of boron-containing anticancer agents. Its proposed dual mechanism of tubulin polymerization inhibition and vascular disruption offers a potentially synergistic approach to cancer therapy.
The comparative data presented in this guide highlight the potent in vivo activity of established tubulin inhibitors and the related boronic acid compound, phenylboronic acid. These compounds serve as crucial benchmarks for the future preclinical development of this compound and its derivatives.
Key considerations for future research include:
-
Detailed In Vivo Efficacy Studies: Comprehensive studies on the parent compound, this compound, are imperative to establish its therapeutic window, optimal dosing, and spectrum of activity across various tumor models.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for its translation into a clinical candidate.
-
Combination Therapies: Given its dual mechanism, exploring combinations with other chemotherapeutics, targeted agents, or immunotherapies could unlock synergistic effects and overcome potential resistance mechanisms.
References
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Marasović, M., Ivanković, S., Stojković, R., Đermić, D., Galić, B., & Miloš, M. (2017). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1299–1304. [Link]
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PubMed. (2017). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Taylor & Francis Online. (2017). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Comparative Guide to the X-ray Crystallography of Dioxazaborocane Compounds
For researchers, medicinal chemists, and materials scientists, understanding the precise three-dimensional structure of a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. In the realm of boron chemistry, dioxazaborocane compounds have emerged as a versatile class of molecules, notable for their unique bicyclic structure stabilized by a transannular dative bond between nitrogen and boron (N→B). This intramolecular coordination significantly influences their chemical properties, making them valuable as stable boronic acid surrogates, catalysts, and potential therapeutic agents.
X-ray crystallography stands as the definitive method for elucidating the atomic-level details of these structures.[1][2] However, obtaining high-quality crystals and interpreting the resulting structural data can be a nuanced process. This guide provides an in-depth comparison of the crystallographic features of various dioxazaborocane derivatives, supported by experimental data from peer-reviewed literature. We will explore the causality behind experimental choices in crystallization, compare key structural parameters, and offer field-proven insights to aid researchers in their structural analysis endeavors.
The Structural Hallmark: The Transannular N→B Dative Bond
The defining characteristic of the dioxazaborocane scaffold is the intramolecular dative bond between the lone pair of the nitrogen atom and the empty p-orbital of the boron atom. This interaction forces the boron center into a distorted tetrahedral geometry, a feature consistently confirmed by single-crystal X-ray diffraction studies.[1][3] The length of this N→B bond is a critical parameter, as it directly reflects the strength of the interaction and is highly sensitive to the electronic and steric nature of the substituents on the bicyclic framework.
The strength of this interaction can be influenced by various factors, including the substituents on the boron atom (X), the nitrogen atom (R1), and the carbon backbone of the diethanolamine moiety (R2-R6).[1] For instance, electron-withdrawing groups on the boron-bound phenyl ring can shorten the N→B distance by increasing the Lewis acidity of the boron atom. Conversely, sterically demanding substituents can lead to a lengthening of this bond.
Comparative Analysis of Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of dioxazaborocane derivatives reported in the literature. This comparative data highlights the structural diversity within this class of compounds and provides a baseline for researchers analyzing new derivatives.
| Compound | Formula | Crystal System | Space Group | N→B Bond Length (Å) | Reference |
| 2-(o-biphenylyl)-1,3,6,2-dioxazaborocane | C₁₆H₁₈BNO₂ | Triclinic | P-1 | 1.658(4), 1.666(5) | [2] |
| 6-tert-butyl-2-(3',5'-difluorophenyl)-1,3,6,2-dioxazaborocane | C₁₅H₂₂BF₂NO₂ | Orthorhombic | P2₁2₁2₁ | 1.7646(3) | [2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][4]dioxazaborocane... (ResearchGate)]([Link]2] |
| erythro-MeN(CH₂CH₂O)(CHPhCHPhO)BPh | C₂₃H₂₄BNO₂ | Monoclinic | P2₁/c | 1.705(7) - 1.723(3) | [1] |
| threo-MeN(CH₂CH₂O)(CHPhCHPhO)BPh | C₂₃H₂₄BNO₂ | Monoclinic | P2₁/n | 1.705(7) - 1.723(3) | [1] |
| PhCH₂N(CH₂CH₂O)₂BF | C₁₁H₁₅BFNO₂ | Monoclinic | P2₁/c | 1.705(7) - 1.723(3) | [1] |
| 2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][4]dioxazaborocane | C₁₀H₁₄BBrN₂O₂ | Monoclinic | P2₁/c | 1.709(3) | [2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][4]dioxazaborocane... (ResearchGate)]([Link]) |
Note: The range of N→B bond lengths for the erythro/threo and fluorinated compounds (1.705(7)–1.723(3) Å) reflects the values reported for a series of related structures within the cited study.[1]
Experimental Methodologies: A Comparative Approach
The successful crystallization of dioxazaborocane compounds is the rate-limiting step for their structural analysis.[5] The choice of crystallization method and solvent system is critical and often compound-dependent.
Common Crystallization Techniques
-
Slow Evaporation: This is the most straightforward and commonly employed technique. A saturated solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The choice of solvent is crucial; it must be one in which the compound has moderate solubility. For many dioxazaborocanes, solvents like ethanol, methanol, acetonitrile, or mixtures with less polar solvents such as hexane or dichloromethane have proven effective.
-
Vapor Diffusion: This method is highly effective for obtaining high-quality single crystals and is widely used in protein crystallography. It involves placing a drop of the concentrated compound solution on a cover slip, which is then inverted and sealed over a reservoir containing a precipitant. The vapor from the precipitant solution slowly diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization. This technique allows for fine control over the rate of supersaturation.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and leading to crystal formation. This method is particularly useful for compounds that exhibit a significant change in solubility with temperature.
Step-by-Step Protocol for Slow Evaporation
The following is a generalized, self-validating protocol for the crystallization of a novel dioxazaborocane derivative via slow evaporation.
-
Purity Assessment (QC Gate 1): Ensure the compound is of high purity (>95%), as impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality. Purity can be assessed by NMR spectroscopy and mass spectrometry.
-
Solubility Screening: In a series of small vials, test the solubility of a few milligrams of the compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Solution Preparation: Prepare a near-saturated solution of the compound in a chosen solvent or solvent mixture. Gentle warming can be used to aid dissolution.
-
Filtration (QC Gate 2): Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallization vessel to remove any particulate matter that could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vessel with a cap containing a few pinholes to allow for slow evaporation. Place the vessel in a vibration-free environment at a constant temperature.
-
Monitoring and Harvesting: Monitor the vessel for crystal growth over several days to weeks. Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately proceed to mounting for X-ray diffraction.
X-ray Data Collection and Structure Refinement: A Comparative Overview
Once a suitable single crystal is obtained, the next step is to collect X-ray diffraction data. The choice of X-ray source and data collection strategy can significantly impact the quality of the final structure.
In-house Diffractometers vs. Synchrotron Sources
-
In-house Diffractometers: Modern laboratory diffractometers equipped with high-intensity microfocus sources (e.g., Mo or Cu Kα radiation) and sensitive detectors are often sufficient for the routine structure determination of well-diffracting dioxazaborocane crystals. They offer the advantage of accessibility and rapid turnaround times.
-
Synchrotron Sources: For very small or weakly diffracting crystals, synchrotron radiation is indispensable. The extremely high flux and tunable wavelength of synchrotron X-ray beams can provide high-resolution data from crystals that would otherwise be unsuitable for analysis on an in-house instrument.
A comparative study on melamine crystals demonstrated that while modern laboratory instruments can provide high-quality data, synchrotron data allows for the modeling of finer details due to higher resolution and lower measurement temperatures.[4]
Data Collection and Refinement Parameters
The table below provides an example of typical data collection and refinement parameters for a dioxazaborocane compound. Researchers should aim for high completeness, low R(int), and low final R-factors (R1 and wR2) as indicators of a high-quality structure determination.
| Parameter | Typical Value |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100(2) K or 296(2) K |
| Theta range for collection | 2.0° to 28.0° |
| Completeness to theta | > 99.0% |
| Redundancy | > 4 |
| R(int) | < 0.05 |
| Final R1 [I>2sigma(I)] | < 0.05 |
| wR2 (all data) | < 0.15 |
| Goodness-of-fit on F² | ~1.0 |
These are idealized values; actual values will depend on crystal quality.
Challenges and Field-Proven Insights
-
Twinning: Some dioxazaborocane derivatives may crystallize as twins, where two or more crystal lattices are intergrown. This can complicate data processing and structure refinement. Modern crystallographic software includes routines to identify and handle twinned data.
-
Disorder: Substituents, particularly flexible alkyl or benzyl groups, may exhibit conformational disorder within the crystal lattice. This is modeled by assigning partial occupancies to the disordered atoms over two or more positions.
-
Obtaining Single Crystals: The primary challenge often lies in obtaining single crystals of sufficient size and quality. If initial attempts with slow evaporation fail, it is crucial to explore a wider range of techniques, including vapor diffusion and layering, and a broader array of solvent systems. The use of co-crystallants can also sometimes promote crystallization.
Conclusion
The X-ray crystallography of dioxazaborocane compounds provides invaluable insights into their unique structural features, dominated by the N→B transannular dative bond. By systematically comparing crystallographic data across different derivatives, a clear relationship emerges between the substitution pattern and the resulting molecular geometry. This guide has outlined the key experimental and analytical considerations, from crystallization to structure refinement, to empower researchers in the robust structural characterization of this important class of organoboron compounds. A thorough understanding of these principles is essential for the rational design of new dioxazaborocane-based molecules for applications in catalysis, materials science, and drug discovery.
References
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Lermontova, E. K., Huang, M., Karlov, S. S., & Zaitseva, G. S. (2009). Synthesis and structures of new 1,3,6,2-dioxazaborocanes containing substituents in the ocane fragment. ResearchGate. Available at: [Link]
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Sopková-de Oliveira Santos, J., et al. (2009). 2-(6-Bromopyridin-2-yl)-6-methyl-[1][2][3][4]dioxazaborocane, a new stable (pyridin-2-yl)boronic acid derivative. ResearchGate. Available at: [Link]
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The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal. Available at: [Link]
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Deschamps, J. R. (2008). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]
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Sopková-de Oliveira Santos, J., et al. (2010). An intermolecular dative B←N bond in 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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Nielsen, M. R., et al. (2023). Comparative study of conventional and synchrotron X-ray electron densities on molecular crystals. PMC. Available at: [Link]
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A Senior Application Scientist's Guide to the Quantitative Purity Analysis of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and key intermediates is non-negotiable. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative purity determination of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, a key phenylboronic acid MIDA ester.[1][2][3] This compound's enhanced hydrolytic stability compared to free boronic acids makes it a valuable building block in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, its unique structure necessitates a carefully considered analytical strategy to ensure accurate purity assessment and identification of potential impurities.
This guide moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, providing a framework for developing robust, self-validating analytical protocols. We will explore the strengths and limitations of various techniques, supported by experimental data and workflows, to empower you to make informed decisions in your laboratory.
The Analytical Challenge: Stability and Potential Impurities
This compound, while more stable than its parent boronic acid, can still be susceptible to hydrolysis under certain conditions, yielding phenylboronic acid. Other potential impurities may include unreacted starting materials, such as N-methyliminodiacetic acid, or byproducts from the synthetic route. Furthermore, certain boronic acid derivatives have been identified as potentially mutagenic, underscoring the critical need for their detection and quantification at trace levels.[4][5]
Comparative Analysis of Quantitative Techniques
A multi-faceted approach is often the most rigorous strategy for purity determination. Here, we compare the most relevant techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the cornerstone for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. However, the analysis of boronic esters like our target compound presents unique challenges, primarily the risk of on-column hydrolysis.[6][7]
| Method | Principle | Advantages | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) with pH Control | Separation based on hydrophobicity. A high pH mobile phase is used to deprotonate any resulting boronic acid, altering its retention and preventing peak tailing. | High resolution, excellent for separating non-polar impurities. | Risk of on-column hydrolysis, potentially leading to inaccurate purity values. Requires careful method development.[6][7] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separation based on partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. | Minimizes on-column hydrolysis due to the high organic content of the mobile phase.[7] Good retention for polar impurities. | May have lower resolution for non-polar impurities compared to RP-HPLC. |
The following protocol is designed to minimize hydrolysis and provide an accurate assessment of purity.
Step 1: Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in a non-aqueous, aprotic diluent such as acetonitrile.[6] This is a critical step to prevent degradation prior to injection.
Step 2: Chromatographic Conditions
-
Column: ZIC-cHILIC, 3.5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
Step 3: Data Analysis
-
Calculate the purity by area percent, assuming all impurities have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard of the main impurity (phenylboronic acid) should be used to determine a relative response factor.
Diagram: HPLC Workflow for Purity Analysis
Caption: Workflow for the quantitative analysis of this compound purity by HILIC.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structure and Stoichiometry
NMR provides invaluable structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte, provided a certified internal standard is used. ¹H, ¹³C, and ¹¹B NMR are all relevant for our target compound.[1][8][9]
| Method | Principle | Advantages | Disadvantages |
| ¹H qNMR | The integral of a ¹H NMR signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of a known analyte signal to that of a certified internal standard, the purity can be determined. | Absolute quantification without a matching analyte reference standard. Provides structural information on impurities. Non-destructive. | Lower sensitivity compared to HPLC. Requires careful selection of a non-overlapping internal standard. |
| ¹¹B NMR | The chemical shift of the ¹¹B nucleus is highly sensitive to its chemical environment, making it excellent for distinguishing between different boron species (e.g., the dioxazaborocane and the free boronic acid). | Directly probes the boron center, providing clear evidence of hydrolysis or other reactions at the boron atom.[8][9] | Not ideal for precise quantification due to quadrupolar relaxation, but excellent for qualitative and semi-quantitative assessment of boron-containing impurities. |
Step 1: Sample Preparation
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
Step 2: NMR Acquisition
-
Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
Ensure a high signal-to-noise ratio.
Step 3: Data Processing and Calculation
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the singlet from the N-methyl group) and a signal from the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Diagram: qNMR Purity Determination Logic
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Navigating the Landscape of Isotopic Labeling: A Comparative Guide
A comprehensive evaluation of isotopic labeling strategies is crucial for robust quantitative analysis in mass spectrometry-based research. While the exploration of novel derivatization agents is a continuous effort in the scientific community, a thorough investigation into the application of dioxazaborocanes for isotopic labeling reveals a primary focus on their utility in polymer and materials science. Their role as isotopic labeling reagents for quantitative bioanalysis in metabolomics and proteomics is not well-documented in current scientific literature, limiting a direct comparative analysis against established methods.
Dioxazaborocanes are chemical compounds formed through the condensation of diethanolamine derivatives with boronic compounds.[1] This chemistry has been effectively leveraged in the development of dynamic and self-healing polymers, known as vitrimers.[2][3] The reversible nature of the dioxazaborocane linkage provides these materials with unique properties, such as malleability and recyclability.[2][4]
However, the translation of this chemistry into the realm of isotopic labeling for quantitative mass spectrometry has not been extensively explored or reported. Isotopic labeling techniques are fundamental in modern proteomics and metabolomics, enabling accurate quantification of proteins and metabolites across different biological samples.[5][6] These methods rely on the introduction of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into molecules, which can then be distinguished by their mass-to-charge ratio in a mass spectrometer.[5][6]
Established isotopic labeling strategies can be broadly categorized into metabolic labeling, enzymatic labeling, and chemical derivatization.[7] Chemical derivatization, in particular, involves the reaction of a specific functional group in a molecule with a labeling reagent that contains a stable isotope. This approach not only facilitates quantification but can also improve the chromatographic separation and ionization efficiency of the target analytes.[8][9]
Established Isotopic Labeling Reagents: A Comparative Overview
Given the limited information on dioxazaborocanes for this application, this guide will instead provide a comparative overview of widely adopted and well-characterized isotopic labeling reagents. This comparison will focus on their reactivity, workflow, and performance, providing researchers with the necessary information to select the most appropriate method for their experimental needs.
Amine-Reactive Reagents
A large proportion of metabolites and all peptides contain primary or secondary amine groups, making them a common target for isotopic labeling.
| Reagent Family | Principle | Advantages | Disadvantages |
| Isobaric Tags (TMT, iTRAQ) | Amine-reactive tags that are isobaric in the MS1 scan but produce unique reporter ions in the MS/MS scan for quantification. | High multiplexing capabilities (up to 18-plex with TMTpro), enabling the comparison of multiple samples in a single run. | Underestimation of quantitative ratios (ratio compression) can occur, especially with high sample complexity. Reagents can be expensive. |
| Dimethyl Labeling | Reductive amination of primary and secondary amines using isotopically labeled formaldehyde and a reducing agent. | Cost-effective, simple, and rapid reaction. Allows for up to 5-plex quantification. | Limited to 5-plexing. Can be sensitive to reaction conditions. |
| Dansyl Chloride | Reacts with primary and secondary amines, phenols, and some thiols. The isotopic label is incorporated into the dansyl group. | Improves chromatographic retention on reversed-phase columns and enhances ionization efficiency. | Can react with multiple functional groups, potentially complicating data analysis. |
Carboxyl-Reactive Reagents
Carboxylic acids are another important class of metabolites that can be targeted for isotopic labeling.
| Reagent Family | Principle | Advantages | Disadvantages | | :--- | :--- | :--- | | Carbodiimide-based Coupling | Activation of carboxyl groups with a carbodiimide (e.g., EDC), followed by reaction with an isotopically labeled amine. | Versatile method applicable to a wide range of carboxyl-containing molecules. | Can be a multi-step process with potential for side reactions. | | Girard's Reagents | React with ketones and aldehydes, but can also be adapted for carboxyl groups after activation. | Introduces a permanent positive charge, significantly enhancing ionization efficiency. | Reaction conditions may need careful optimization. |
Experimental Workflow: A Generalized Approach
The following workflow outlines the general steps involved in a chemical derivatization-based isotopic labeling experiment for quantitative LC-MS analysis.
Figure 1. A generalized workflow for chemical derivatization-based isotopic labeling for quantitative LC-MS analysis.
Conclusion: The Path Forward
While dioxazaborocanes represent an interesting class of compounds with demonstrated utility in materials science, their application in isotopic labeling for quantitative bioanalysis remains an open area for research. For scientists and drug development professionals seeking robust and well-validated methods for quantitative proteomics and metabolomics, established reagents such as isobaric tags, dimethyl labels, and dansyl chloride for amines, and carbodiimide-based coupling for carboxylic acids, offer reliable and extensively documented solutions. The choice of the most suitable reagent will depend on the specific analytical needs, including the desired level of multiplexing, cost considerations, and the chemical nature of the analytes of interest. Further research is warranted to explore the potential of novel chemistries, including those of dioxazaborocanes, to expand the toolkit of isotopic labeling reagents.
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Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation. Polymer Chemistry. URL: [Link]
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Side-by-Side Comparison of Five Chelators for 89 Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability. MDPI. URL: [Link]
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Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. National Institutes of Health. URL: [Link]
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Integrated LC-MS metabolomics with dual derivatization for quantification of FFAs in fecal samples of hepatocellular carcinoma patients. Journal of Lipid Research. URL: [Link]
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Efficient synthesis of isotopically pure isotope-coded affinity tagging reagents. PubMed. URL: [Link]
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Specific and quantitative labeling of biomolecules using click chemistry. Frontiers. URL: [Link]
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Azo coupling-based derivatization method for high-sensitivity liquid chromatography-tandem mass spectrometry analysis of tetrahydrocannabinol and other aromatic compounds. PubMed. URL: [Link]
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Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. PubMed. URL: [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. URL: [Link]
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A Comparative Benchmarking Guide: 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione in Suzuki-Miyaura Cross-Coupling
For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The choice of the organoboron reagent is critical and can significantly influence reaction efficiency, reproducibility, and the overall synthetic strategy. This guide provides an in-depth comparison of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione, a phenyl-functionalized N-methyliminodiacetic acid (MIDA) boronate, against its common counterparts: phenylboronic acid, phenylboronic acid pinacol ester, and potassium phenyltrifluoroborate.
The Stability vs. Reactivity Dilemma in Organoboron Chemistry
The selection of an organoboron reagent for a Suzuki-Miyaura coupling often involves a trade-off between reactivity and stability.[1] Boronic acids are highly reactive, which can lead to faster reaction times.[1] However, this reactivity comes at the cost of stability, as they are susceptible to decomposition pathways like oxidation and protodeboronation.[1][2] Conversely, boronate esters, such as the widely used pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[1][2] This improved stability, however, can result in lower reaction rates compared to the parent boronic acid.[1]
MIDA boronates, such as this compound, have emerged as a compelling solution to this dilemma. They are exceptionally stable, crystalline solids that are compatible with air, moisture, and silica gel chromatography.[3][4][5] This stability is attributed to the tetracoordinate, sp³-hybridized boron center, which is shielded from premature transmetalation.[6] The MIDA group can be cleaved under mild basic conditions to slowly release the reactive boronic acid in situ, minimizing decomposition and side reactions.[6][7]
Benchmarking Performance in a Model Suzuki-Miyaura Coupling
Comparative Data Overview
The following table summarizes representative yields for the Suzuki-Miyaura coupling of 4-bromoacetophenone with different phenylboron reagents. It is crucial to note that the reaction conditions (catalyst, ligand, base, solvent, temperature) vary across these examples, and thus, this table should be interpreted as an illustrative guide rather than a direct head-to-head comparison.
| Boron Reagent | Coupling Partner | Product | Representative Yield (%) | Key Observations | Source(s) |
| Phenylboronic Acid | 4-Bromoacetophenone | 4-Acetylbiphenyl | 90-94% | High yields are achievable, but optimization of base and solvent is critical. Susceptible to decomposition. | [8][9][10][11] |
| Phenylboronic Acid Pinacol Ester | Aryl Halides | Biaryls | Generally effective, but may require more forcing conditions than boronic acids. | More stable than boronic acid, allowing for easier handling and purification. | [1][12] |
| Potassium Phenyltrifluoroborate | Aryl Halides | Biaryls | High yields reported; exceptionally stable crystalline solids. | Requires specific conditions for activation. | [13] |
| Phenyl MIDA Boronate (this compound) | Aryl Halides | Biaryls | Excellent yields, particularly with challenging substrates. | Superior stability; enables slow release of the boronic acid, minimizing side reactions. | [7][14] |
Causality Behind Experimental Choices and Performance
The superior performance of MIDA boronates, especially with sensitive substrates, can be attributed to their unique slow-release mechanism.[6][7] For unstable boronic acids, such as certain heteroaryl derivatives, rapid decomposition can compete with the desired cross-coupling, leading to low yields.[7] By using a MIDA boronate, the concentration of the free boronic acid in the reaction mixture is kept low at any given time, which favors the productive cross-coupling pathway over decomposition.[6][7]
In contrast, while boronic acids can be highly effective, their handling requires care to avoid degradation. Pinacol esters offer a practical balance of stability and reactivity for many applications.[15] Potassium trifluoroborates are another class of highly stable boronic acid surrogates, but like MIDA boronates, they require specific conditions for the release of the active boron species.[3][13]
Practical Insights: Handling and Storage
| Reagent Type | Physical Form | Stability | Handling and Storage Considerations |
| Boronic Acids | Often crystalline solids | Variable; prone to dehydration, oxidation, and protodeboronation. | Store under an inert atmosphere, preferably refrigerated. Purity can decrease over time. |
| Pinacol Boronates | Often crystalline solids | Good; more stable than boronic acids but can be susceptible to hydrolysis. | Generally stable on the benchtop for short periods. Long-term storage under inert atmosphere is recommended. |
| Potassium Trifluoroborates | Crystalline solids | Excellent; highly stable to air and moisture. | Can be handled in air without special precautions. Long-term benchtop storage is feasible. |
| MIDA Boronates | Crystalline solids | Exceptional; stable to air, moisture, and chromatography. | Indefinitely stable on the benchtop.[4][5] Can be handled and stored in air. |
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of 4-bromoacetophenone with a phenylboron reagent. It is intended as a starting point for optimization.
Reaction: Coupling of 4-bromoacetophenone and a phenylboron reagent.
Materials:
-
4-Bromoacetophenone
-
Phenylboron reagent (Phenylboronic Acid, Phenylboronic Acid Pinacol Ester, or this compound)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv.), the phenylboron reagent (1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add K₃PO₄ (3.0 mmol, 3.0 equiv.).
-
The vial is sealed with a septum and purged with an inert gas (e.g., argon or nitrogen).
-
Add degassed 1,4-dioxane and degassed water in a 5:1 ratio to achieve a final concentration of 0.1 M with respect to the limiting reagent.
-
The reaction mixture is stirred at 80 °C and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-acetylbiphenyl.
Visualizing the Workflow and Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Boron Reagent Activation Pathway
Caption: Activation pathways for different boron reagents.
Conclusion
This compound and other MIDA boronates represent a significant advancement in organoboron chemistry. Their exceptional stability addresses the primary limitations of boronic acids, while the slow-release mechanism ensures high efficiency in cross-coupling reactions, particularly with challenging substrates. While boronic acids and pinacol esters remain valuable and widely used reagents, MIDA boronates offer a superior solution in terms of handling, storage, and performance in complex synthetic applications. For researchers in drug development and process chemistry, the reliability and reproducibility afforded by MIDA boronates make them a compelling choice for robust and efficient synthesis.
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Assessing the stability and reactivity of a new generation of boronic esters. ACS Fall 2023. Available at: [Link]
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Chatterjee, T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018821118. Available at: [Link]
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Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17–27. Available at: [Link]
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Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Available at: [Link]
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Lee, J. C. H., McDonald, R., & Hall, D. G. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Nature Chemistry, 3(11), 894–899. Available at: [Link]
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Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]
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Al-Masri, O. A., & El-Abadelah, M. M. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341. Available at: [Link]
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Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Catalyst. (2022). Malaysian Journal of Chemistry, 24(3), 1-9. Available at: [Link]
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MIDA boronate. Chem-Station Int. Ed. Available at: [Link]
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Martins, N., et al. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(5), 146. Available at: [Link]
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Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707–17710. Available at: [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 10(15), 3287–3290. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
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A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Boron Compounds
Welcome to an in-depth exploration of high-resolution mass spectrometry (HRMS) for the analysis of boron compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of characterizing and quantifying these unique molecules. Boron's distinctive isotopic signature and reactivity present both challenges and opportunities in mass spectrometry. Here, we will dissect the nuances of various HRMS platforms, ionization techniques, and experimental protocols to empower you with the knowledge to select and optimize your analytical strategies.
The Unique Challenge and Opportunity of Boron's Isotopes
Boron is one of the few elements in the periodic table with two naturally abundant stable isotopes: ¹⁰B (approximately 19.9%) and ¹¹B (approximately 80.1%).[1][2] This natural isotopic distribution means that any boron-containing molecule will exhibit a characteristic isotopic pattern in its mass spectrum. While this provides a powerful diagnostic tool for identifying boron-containing species, it also necessitates the use of high-resolution mass spectrometry to resolve these isotopic peaks and accurately determine the elemental composition of a molecule.[3]
A Comparative Analysis of High-Resolution Mass Spectrometry Platforms
The choice of a mass spectrometer is paramount for the successful analysis of boron compounds. The ability to achieve high resolution and mass accuracy is critical for resolving the isotopic fine structure and confidently identifying molecular formulas. Here, we compare the leading HRMS platforms for boron analysis.
| Feature | Orbitrap Mass Spectrometry | Time-of-Flight (TOF) Mass Spectrometry | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Principle | Ions are trapped in an electrostatic field and their axial oscillation frequencies are converted to m/z values.[4][5][6] | Ions are accelerated to a constant kinetic energy, and their m/z is determined by their flight time to a detector.[7][8] | Samples are introduced into an argon plasma, which atomizes and ionizes the sample for elemental and isotopic analysis.[9][10] |
| Resolution | Very high (up to 1,000,000 FWHM).[11] | High (typically up to 60,000 FWHM).[12] | Low mass resolution, but excellent for isotopic ratio measurements.[10] |
| Mass Accuracy | Excellent (<1 ppm with internal calibration).[4][11] | Very good (1-3 ppm).[12] | Not applicable for molecular formula determination. |
| Typical Applications | Structural elucidation, metabolite identification, proteomics, analysis of organic and organometallic boron compounds.[4][13] | High-throughput screening, analysis of large biomolecules (e.g., peptide boronic acids), coupling with fast chromatography.[3][12] | Precise quantification of total boron and isotopic ratios, particularly in biological samples for Boron Neutron Capture Therapy (BNCT) and environmental analysis.[9][14][15] |
| Strengths for Boron Analysis | Unambiguous determination of elemental composition by resolving isotopic fine structure. | Fast acquisition speeds are beneficial for complex mixtures. | Extremely high sensitivity for boron detection, down to parts-per-trillion levels.[16] |
| Limitations for Boron Analysis | Slower scan speeds compared to TOF. | Lower resolution than Orbitrap may not fully resolve complex isotopic patterns in high-mass molecules. | Destructive technique that does not provide molecular structure information. |
Orbitrap Mass Spectrometry: The Gold Standard for Resolution
Orbitrap mass spectrometers are renowned for their exceptional resolving power and mass accuracy.[4][11] This makes them particularly well-suited for the analysis of boron compounds, as they can baseline-resolve the isotopic peaks of even complex molecules. This high resolution is crucial for distinguishing between isobaric interferences and for the confident assignment of elemental compositions.
Time-of-Flight (TOF) Mass Spectrometry: Speed and Versatility
Time-of-flight mass spectrometers offer a compelling combination of high speed, sensitivity, and a wide mass range.[7][8] While their resolution is generally lower than that of Orbitrap instruments, modern TOF analyzers provide sufficient resolving power for many applications involving boron compounds. Their rapid acquisition rates make them ideal for coupling with fast liquid chromatography (LC) separations and for high-throughput analyses.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The Ultimate in Sensitivity for Elemental Boron
For applications where the total boron concentration or the precise isotopic ratio is the primary concern, such as in Boron Neutron Capture Therapy (BNCT) research, ICP-MS is the technique of choice.[9][14][15] ICP-MS offers unparalleled sensitivity for boron, with detection limits in the parts-per-billion to parts-per-trillion range.[14][16] However, it is an elemental analysis technique and does not provide information about the molecular form of the boron.
Navigating the World of Ionization Techniques for Boron Compounds
The choice of ionization technique is as critical as the choice of mass analyzer. The diverse chemistry of boron compounds, from small inorganic molecules to large peptide boronic acids, necessitates a range of ionization methods.
Soft Ionization Techniques: Preserving the Integrity of Boron Compounds
Soft ionization techniques are generally preferred for the analysis of organic and organometallic boron compounds as they minimize fragmentation and preserve the molecular ion.[17]
-
Electrospray Ionization (ESI): ESI is a versatile and widely used soft ionization technique that is well-suited for polar and thermally labile boron compounds.[18] It is the go-to method for LC-MS applications. However, boronic acids can be prone to dehydration and trimerization in the ESI source.[19] Derivatization with diols to form stable cyclic esters is a common strategy to overcome this challenge.[19][20]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is particularly useful for the analysis of large biomolecules, such as peptide boronic acids.[3][18] Similar to ESI, derivatization strategies can be employed to enhance the stability and ionization efficiency of boronic acids in MALDI.[3]
Harder Ionization Techniques: For Volatile and Thermally Stable Compounds
-
Electron Ionization (EI): EI is a classic, high-energy ionization technique that causes extensive fragmentation.[18] While this can be a disadvantage for determining the molecular weight of an unknown, the resulting fragmentation patterns can provide valuable structural information for smaller, more volatile boron compounds like boron hydrides.[21][22][23]
The following decision tree can guide you in selecting the appropriate HRMS and ionization technique for your specific application.
Caption: Decision tree for selecting the appropriate mass spectrometry technique for boron analysis.
Experimental Protocol: LC-HRMS Analysis of a Boron-Containing Drug Candidate
This protocol provides a general framework for the analysis of a boron-containing pharmaceutical compound using liquid chromatography coupled with high-resolution mass spectrometry.
1. Sample Preparation:
- Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Critical Step: Avoid using borosilicate glassware to prevent boron contamination.[24][25] Use polypropylene or other boron-free labware.
- If the compound is a boronic acid, consider a derivatization step with a diol (e.g., pinacol) to form a more stable boronate ester.[20]
2. Liquid Chromatography (LC) Conditions:
- Column: A reversed-phase C18 column is a good starting point for many small molecule drug candidates.
- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid, is a common choice for positive ion mode ESI.
- Flow Rate: Typically 0.2-0.5 mL/min.
- Injection Volume: 1-5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions (Orbitrap Example):
- Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode depending on the analyte.
- Full Scan Resolution: > 60,000 FWHM.
- Mass Range: A range that encompasses the expected m/z of the analyte and its potential fragments.
- Data-Dependent MS/MS: Acquire fragmentation spectra of the most abundant ions in the full scan to aid in structural elucidation.
4. Data Analysis:
- Extract the ion chromatogram for the theoretical m/z of the boron-containing compound.
- Examine the mass spectrum to confirm the presence of the characteristic boron isotopic pattern.
- Utilize the high mass accuracy data to determine the elemental composition of the molecular ion and its fragments.
The following workflow diagram illustrates the key steps in this process.
Caption: Workflow for the LC-HRMS analysis of a boron-containing pharmaceutical compound.
Best Practices for Mitigating Challenges in Boron Analysis
The ubiquitous nature of boron in the environment and laboratory settings presents a significant challenge in trace analysis.
-
Combatting Contamination: As previously mentioned, the use of borosilicate glassware is a major source of boron contamination.[24][25] Always use polypropylene or other certified boron-free labware for sample preparation and storage. High-purity solvents and reagents are also essential.
-
Managing Memory Effects: Boron compounds can exhibit "memory effects" in the mass spectrometer, where signal from a previous sample persists during the analysis of subsequent samples. This is particularly problematic in ICP-MS.[16][26] Thorough cleaning of the sample introduction system and the use of appropriate rinse solutions are crucial to minimize this issue.
Conclusion and Future Outlook
High-resolution mass spectrometry is an indispensable tool for the analysis of boron compounds, providing unparalleled insights into their structure, isotopic composition, and quantity. The choice of HRMS platform and ionization technique should be guided by the specific analytical question at hand. As boron chemistry continues to expand into new frontiers of medicine and materials science, the continued development of advanced HRMS methods will be essential for driving innovation in these fields.
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Chandra, S., Tjarks, W., Coderre, J. A., & Barth, R. F. (2014). Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS). Journal of Microscopy, 254(3), 136-147. Retrieved from [Link]
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Kciuk, M., & Klos, M. (2016). Selected problems with boron determination in water treatment processes. Part I: comparison of the reference methods for ICP-MS and ICP-OES determinations. Environmental Science and Pollution Research, 23(15), 15403-15411. Retrieved from [Link]
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Aggarwal, S. K., & You, C. F. (2017). Isotope ratio determination in boron analysis. Mass Spectrometry Reviews, 36(4), 499-519. Retrieved from [Link]
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Chandra, S., Tjarks, W., Coderre, J. A., & Barth, R. F. (2014). Quantitative evaluation of boron neutron capture therapy (BNCT) drugs for boron delivery and retention at subcellular‐scale resolution in human glioblastoma cells with imaging secondary ion mass spectrometry (SIMS). Journal of Microscopy, 254(3), 136-147. Retrieved from [Link]
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A Comparative Guide to Dioxazaborocane Stability for Researchers and Drug Development Professionals
Dioxazaborocanes, a class of heterocyclic compounds containing a boron atom coordinated to a diethanolamine derivative, are gaining significant traction in medicinal chemistry and materials science. Their utility as stable, yet reversibly bound, protecting groups for boronic acids makes them invaluable in drug delivery systems, diagnostics, and as intermediates in organic synthesis. The stability of the dioxazaborocane moiety is paramount to its function, dictating its persistence under physiological conditions and its controlled release of the active boronic acid. This guide provides a comparative analysis of dioxazaborocane stability, supported by experimental data, to aid researchers in the rational design and application of these versatile molecules.
The Crux of Stability: The Intramolecular N→B Dative Bond
The enhanced stability of dioxazaborocanes compared to other boronic esters, such as those formed with simple diols, is primarily attributed to the presence of a dative bond between the nitrogen atom of the diethanolamine backbone and the boron atom. This intramolecular coordination rigidifies the bicyclic structure and shields the boron atom from nucleophilic attack by water, thereby slowing down hydrolysis.
Key Factors Influencing Dioxazaborocane Stability
The stability of a dioxazaborocane is not absolute but can be finely tuned by several factors. Understanding these allows for the rational design of derivatives with desired stability profiles for specific applications.
pH of the Medium
The stability of dioxazaborocanes is highly dependent on the pH of the surrounding medium. Generally, they exhibit a bell-shaped stability profile with maximum stability observed near physiological pH (around 7.4).[1][2][3] At acidic pH, protonation of the nitrogen atom disrupts the N→B dative bond, making the boron atom more susceptible to hydrolysis. Conversely, at highly basic pH, the formation of the tetracoordinate boronate anion can also lead to instability.
pKa Matching of Precursors
A critical determinant of dioxazaborocane stability is the matching of the pKa values of the parent boronic acid and the diethanolamine derivative.[1][2][3] Maximum stability is achieved when the pKa of the diethanolamine's ammonium ion is close to the pKa of the boronic acid. This principle allows for the strategic selection of substituted precursors to achieve a desired stability profile. For instance, electron-withdrawing substituents on the phenylboronic acid will decrease its pKa, requiring a diethanolamine derivative with a correspondingly lower pKa to form a highly stable dioxazaborocane.[4]
Steric and Electronic Effects of Substituents
Substituents on both the boronic acid and the diethanolamine backbone can exert significant steric and electronic effects on the stability of the resulting dioxazaborocane.
-
Steric Hindrance: Bulky substituents near the boron atom can sterically hinder the approach of water molecules, thereby increasing the kinetic stability and slowing the rate of hydrolysis.[1][2][3]
-
Electronic Effects: Electron-withdrawing groups on the aryl ring of the boronic acid generally increase the Lewis acidity of the boron atom, which can influence the strength of the N→B bond and the overall stability.[4]
Comparative Stability Data
The association constant (Ka) is a quantitative measure of the stability of a dioxazaborocane, representing the equilibrium between the free boronic acid and diethanolamine and the dioxazaborocane adduct. A higher Ka value indicates a more stable complex. The stability of dioxazaborocanes can be tuned over a wide range, with association constants ranging from 10⁰ to 10³ M⁻¹.[1][2][3]
| Boronic Acid Precursor | Diethanolamine Precursor | Association Constant (Ka) / Relative Stability | Reference(s) |
| Phenylboronic Acid | Diethanolamine | Moderate | [1][2][3] |
| 4-Methoxyphenylboronic Acid | Diethanolamine | Lower than Phenylboronic Acid derivative | [5] |
| 4-Nitrophenylboronic Acid | Diethanolamine | Higher than Phenylboronic Acid derivative | [6][7] |
| Phenylboronic Acid | N-Methyldiethanolamine | Higher than Diethanolamine derivative | [1] |
| Phenylboronic Acid | N-tert-Butyldiethanolamine | Significantly higher than Diethanolamine derivative | [1] |
Note: This table is illustrative. Direct comparison of Ka values requires identical experimental conditions (pH, temperature, solvent).
Experimental Protocols for Stability Assessment
The following are detailed protocols for assessing the stability of dioxazaborocanes using common analytical techniques.
Protocol 1: ¹H NMR Spectroscopy for Kinetic Monitoring of Hydrolysis
This method allows for the real-time monitoring of the hydrolysis of a dioxazaborocane by observing changes in the proton signals of the dioxazaborocane and its hydrolysis products.
Materials:
-
Dioxazaborocane of interest
-
Deuterated buffer of desired pH (e.g., phosphate buffer in D₂O)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known concentration of the dioxazaborocane in the deuterated buffer directly in an NMR tube.
-
NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Set up a series of ¹H NMR acquisitions at regular time intervals. The frequency of acquisition will depend on the expected rate of hydrolysis.
-
Ensure the temperature is controlled and constant throughout the experiment.
-
-
Data Analysis:
-
Identify characteristic peaks for the dioxazaborocane and one of its hydrolysis products (e.g., the free diethanolamine).
-
Integrate the selected peaks at each time point.
-
The concentration of the dioxazaborocane at each time point is proportional to the integral of its characteristic peak.
-
Plot the natural logarithm of the dioxazaborocane concentration versus time. For a first-order or pseudo-first-order reaction, this plot will be linear.
-
The negative of the slope of this line will be the observed rate constant (kobs) for the hydrolysis.
-
The half-life (t½) of the dioxazaborocane can be calculated using the equation: t½ = 0.693 / kobs.[8][9]
-
Protocol 2: Mass Spectrometry for Monitoring Hydrolysis
Mass spectrometry can be used to monitor the disappearance of the parent dioxazaborocane and the appearance of its hydrolysis products over time.
Materials:
-
Dioxazaborocane of interest
-
Aqueous buffer of desired pH
-
Mass spectrometer (e.g., ESI-MS or MALDI-MS)
-
Syringe pump or autosampler for timed injections
Procedure:
-
Reaction Setup: Prepare a solution of the dioxazaborocane in the desired aqueous buffer at a known concentration and maintain it at a constant temperature.
-
Mass Spectrometry Analysis:
-
At various time points, withdraw an aliquot of the reaction mixture.
-
Dilute the aliquot appropriately for mass spectrometry analysis.
-
Inject the diluted sample into the mass spectrometer.
-
Monitor the intensity of the ion corresponding to the protonated or sodiated dioxazaborocane molecule ([M+H]⁺ or [M+Na]⁺).
-
Simultaneously, monitor the intensity of an ion corresponding to a hydrolysis product (e.g., the boronic acid).
-
-
Data Analysis:
Visualizing Stability Factors
The interplay of factors governing dioxazaborocane stability can be visualized to aid in understanding their collective impact.
Caption: Factors influencing the stability of dioxazaborocanes.
Experimental Workflow for Stability Assessment
The general workflow for assessing the stability of a novel dioxazaborocane derivative is outlined below.
Caption: Workflow for assessing dioxazaborocane stability.
Conclusion
The stability of dioxazaborocanes is a tunable property that is critical for their successful application in drug development and other fields. By carefully considering the pH of the environment, the pKa of the boronic acid and diethanolamine precursors, and the steric and electronic nature of substituents, researchers can design and synthesize dioxazaborocane derivatives with tailored stability profiles. The experimental protocols provided in this guide offer a starting point for the systematic evaluation of these important compounds.
References
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A Comparative Guide to Boronic Acid Surrogates: Alternatives to 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione in Synthesis
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A significant leap in this methodology came with the development of N-methyliminodiacetic acid (MIDA) boronates, such as 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione.[1][2][3] These reagents elegantly solved the notorious instability of many free boronic acids, providing bench-top stable, crystalline solids that are compatible with silica gel chromatography.[4][5][6] This stability allows for multi-step synthesis and iterative cross-coupling (ICC), where complex molecules are assembled in a modular fashion.[4][7][8]
The power of MIDA boronates lies in the trivalent MIDA ligand, which chelates the boron atom, changing its hybridization from sp² to sp³ and shielding its empty p-orbital.[5][6][9] This coordinative saturation deactivates the boron towards transmetalation under anhydrous conditions.[5][6] The active boronic acid can be liberated as needed through a slow-release mechanism under mild aqueous basic conditions.[5][10][11]
Despite their profound impact, MIDA boronates are not a universal solution. The requirement for a distinct deprotection step can add complexity, and considerations of atom economy may arise in large-scale applications. Consequently, a diverse array of alternative boronic acid surrogates has been developed, each offering a unique profile of stability, reactivity, and application scope. This guide provides a detailed comparison of the leading alternatives to MIDA boronates, supported by experimental insights to empower researchers in selecting the optimal reagent for their synthetic challenges.
The Alternatives: A Head-to-Head Comparison
The selection of a boronic acid surrogate is a critical decision in synthesis design. Here, we compare the most prominent alternatives to MIDA boronates: Pinacol (Pin) esters, 1,8-Diaminonaphthalene (dan)-protected boronamides, and Potassium Organotrifluoroborates (R-BF₃K).
Pinacol Boronic Esters (Pin-B)
Pinacol esters are arguably the most common boronic acid derivatives used in Suzuki-Miyaura couplings.[12][13] They are generally stable solids, often crystalline, and can be readily prepared from boronic acids or, more conveniently, through the Miyaura borylation of aryl halides.[12][13][14]
Experimental Insight: Unlike MIDA boronates, which require a dedicated hydrolysis step, pinacol esters are often reactive enough to be used directly in the coupling reaction.[12] The prevailing mechanism is believed to involve hydrolysis to the boronic acid in situ, although direct transmetalation from the ester is also possible under certain conditions. While generally stable to chromatography, some pinacol esters, particularly those of electron-rich or sensitive heterocycles, can degrade on silica gel, a scenario where MIDA boronates show superior robustness.[9] In a direct comparison for Suzuki-Miyaura polymerization, MIDA boronate monomers produced higher molecular weight polymers in greater yields than their pinacol boronate counterparts, which suffered from protodeboronation.[15][16]
1,8-Diaminonaphthalene (dan)-Protected Boronamides
The 1,8-diaminonaphthalene (dan) group serves as an exceptionally robust protecting group for boronic acids.[9][12] The two nitrogen atoms of the ligand coordinate to the boron center, significantly decreasing its Lewis acidity and rendering it inert to a wide range of reaction conditions, including Suzuki-Miyaura coupling.[12][17][18]
Experimental Insight: The most significant advantage of the dan group is its orthogonal deprotection strategy. While MIDA boronates are cleaved with aqueous base, the dan group is removed under acidic conditions.[17][19] This orthogonality is a powerful tool for advanced iterative synthesis, allowing for the selective unmasking and reaction of different boronate sites within a complex molecule.[17] Recently, conditions have also been developed for the direct coupling of aryl-B(dan) reagents without prior deprotection, using KOt-Bu as a key activator.[20]
Potassium Organotrifluoroborates (R-BF₃K)
Potassium organotrifluoroborates are highly crystalline, free-flowing solids that exhibit exceptional stability to both air and moisture, often superior to that of boronic acids and esters.[21][22] This stability is attributed to the tetracoordinate boron center, which is less susceptible to protodeboronation.[21]
Experimental Insight: Organotrifluoroborates are considered protected forms of boronic acids that require activation for transmetalation.[22] This is typically achieved with a base like Cs₂CO₃ or K₂CO₃, which facilitates a slow hydrolysis to the corresponding boronic acid in situ.[23][24] This slow-release feature can be beneficial for minimizing side reactions of the free boronic acid.[10][23][24] A practical limitation can be their poor solubility in many organic solvents and the difficulty of purification by standard column chromatography, which contrasts with the excellent chromatographic compatibility of MIDA boronates.[7][13]
Comparative Data Summary
| Feature | MIDA Boronates | Pinacol Boronic Esters | dan-Protected Boronamides | Organotrifluoroborates (R-BF₃K) |
| Stability | Excellent (Air, Moisture, Chromatography)[4][5][6] | Good to Excellent[12][13] | Excellent[12][17][18] | Excellent (Air & Moisture)[21][22] |
| Synthesis | Condensation with MIDA[8] | Miyaura borylation or esterification[13][14] | Condensation with 1,8-diaminonaphthalene | Reaction with KHF₂[13] |
| Activation for Coupling | Mild aqueous base (e.g., NaOH, NaHCO₃)[5] | Often used directly; in situ hydrolysis[12][13] | Aqueous acid for deprotection; or direct with KOt-Bu[19][20] | Base (e.g., Cs₂CO₃) for in situ hydrolysis[24][25] |
| Chromatography | Excellent compatibility[4][7] | Generally compatible, but can be substrate-dependent[9] | Excellent compatibility[17] | Generally incompatible[7][13] |
| Key Advantage | Iterative coupling; stability of sensitive boronates[4][7] | Step economy (often no deprotection); widely available | Orthogonal deprotection for complex synthesis[17] | High stability; alternative reactivity profiles[21][25] |
| Limitation | Requires dedicated deprotection step | Potential for protodeboronation with sensitive substrates[15][16] | Requires strong acid for deprotection (if not coupled directly) | Poor organic solubility; chromatography issues[13] |
Experimental Workflows & Methodologies
The practical implementation of these reagents requires tailored protocols. Below are representative procedures for Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki-Miyaura Coupling with a MIDA Boronate
This protocol leverages the slow release of the boronic acid from its MIDA-protected form under mild basic conditions.
Caption: General workflow for Suzuki-Miyaura coupling using a MIDA boronate.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried reaction vial equipped with a stir bar, add the aryl halide (1.0 equiv.), the MIDA boronate (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inerting: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent/Reagent Addition: Add the organic solvent (e.g., dioxane) followed by the aqueous base (e.g., 1 M NaOH, 3.0 equiv.) via syringe.
-
Reaction: Place the vial in a preheated oil bath (80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This is a more direct approach, as the pinacol ester often participates without a pre-activation step.
Caption: General workflow for Suzuki-Miyaura coupling using a pinacol boronate.
Step-by-Step Methodology:
-
Vessel Preparation: To a reaction vial, add the aryl halide (1.0 equiv.), the pinacol boronic ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inerting: Seal the vial and purge with an inert gas.
-
Solvent Addition: Add the solvent system (e.g., 4:1 dioxane/water).
-
Reaction: Heat the mixture with vigorous stirring (80-110 °C) and monitor for completion.
-
Workup & Isolation: Follow steps 5 and 6 from the MIDA boronate protocol.
-
Purification: Purify the crude product by silica gel column chromatography.
Logical Framework for Reagent Selection
Choosing the right boronic acid surrogate depends on the synthetic strategy, the nature of the substrate, and practical considerations.
Caption: Decision-making guide for selecting a boronic acid surrogate.
Conclusion
This compound and its MIDA boronate congeners are transformative reagents that have enabled the synthesis of previously inaccessible molecules through iterative cross-coupling. However, the field of organic synthesis thrives on a diversity of tools. Pinacol boronic esters remain the workhorse for many standard applications due to their ease of use and step economy. For complex, multi-step syntheses requiring precise control over reactivity, the orthogonal protection offered by dan-boronamides is unparalleled. Potassium organotrifluoroborates provide an additional option, bringing exceptional stability and unique reactivity to the table. A judicious understanding of the strengths and limitations of each of these alternatives, as outlined in this guide, is essential for the modern synthetic chemist to navigate the complexities of molecule construction with creativity and efficiency.
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Doucet, H.; et al. Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules2015 , 48, 1249-1256. [Link]
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Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access2009 , 42, 17-27. [Link]
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Lipshutz, B. H.; et al. Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. J. Am. Chem. Soc.2013 , 135, 15326-15329. [Link]
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Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40, 275-286. [Link]
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Suginome, M.; et al. Copper-Catalyzed Borylation of Styrenes by 1,8-Diaminonaphthalene-Protected Diboronic Acid. Org. Lett.2023 , 25, 2232-2236. [Link]
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Organ, M. G.; et al. Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catal.2019 , 9, 10443-10448. [Link]
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Burke, M. D.; et al. Slow release of organoboronic acids in cross-coupling reactions. Illinois Experts2016 . [Link]
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A Comparative Guide to the Structural Confirmation of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione and Its Derivatives
This guide provides an in-depth comparison of the structural elucidation methodologies for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione and its key derivatives. Boron-containing heterocycles are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and diverse biological activities.[1][2][3][4] The 1,3,6,2-dioxazaborocane-4,8-dione scaffold, formed by the condensation of a boronic acid with N-methyliminodiacetic acid (MIDA), offers a robust and hydrolytically stable platform, making these compounds valuable as precursors in organic synthesis and as potential therapeutic agents.[5]
Accurate structural confirmation is paramount in drug development and materials science to establish definitive structure-activity relationships (SAR). This guide details the critical experimental workflows and compares the structural features of the parent phenyl derivative with analogues bearing modifications on the aromatic ring and at the boron center.
The Core Structure: this compound
The foundational compound, this compound (also known as Phenylboronic acid MIDA ester), features a bicyclic structure.[5][6][7] The boron atom is chelated by the two carboxylate oxygens and the tertiary amine nitrogen of the MIDA ligand. This coordination enhances the stability of the boronic acid moiety, protecting it from premature degradation or unwanted side reactions, which is a significant advantage over free boronic acids.[5] This stability is crucial for its application in controlled cross-coupling reactions and for maintaining structural integrity in biological systems.[5] Recent studies have explored its potential as an anticancer agent, acting as an inhibitor of tubulin polymerization.[5]
For this comparative guide, we will analyze the parent compound against two representative derivatives to illustrate the impact of substitution on structural characteristics:
-
Derivative A: 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione. This derivative introduces a methyl group to the phenyl ring, allowing for an assessment of electronic and steric effects on the aromatic system.
-
Derivative B: 6-Methyl-2-vinyl-1,3,6,2-dioxazaborocane-4,8-dione. This derivative replaces the aromatic phenyl group with a reactive vinyl group, demonstrating how a change in the hybridization and nature of the substituent at the boron center influences the molecule's properties.[8]
Caption: General structure of the compared dioxazaborocane derivatives.
Synthesis and Characterization Workflow
The confirmation of these structures relies on a synergistic combination of synthesis, spectroscopy, and crystallography. The causality behind this multi-step approach is to build a self-validating system where data from orthogonal techniques converge to provide an unambiguous structural assignment.
Caption: Experimental workflow for structural confirmation.
Comparative Data Analysis
The following table summarizes key experimental data used to compare the parent compound with its derivatives. This side-by-side comparison allows researchers to quickly identify the structural impact of substitutions.
| Parameter | This compound | Derivative A: 2-(3-methylphenyl) | Derivative B: 2-vinyl |
| Formula | C₁₁H₁₂BNO₄[5] | C₁₂H₁₄BNO₄[9] | C₇H₁₀BNO₄ |
| Mol. Weight | 233.03 g/mol [5] | 247.06 g/mol [9] | 182.97 g/mol |
| ¹H NMR (δ, ppm) | Phenyl: ~7.4; CH₂: ~4.3; N-CH₃: ~2.6[5] | Aromatic: ~7.2; CH₂: ~4.3; N-CH₃: ~2.6; Ar-CH₃: ~2.3 | Vinyl: ~5.8-6.2; CH₂: ~4.2; N-CH₃: ~2.5 |
| ¹³C NMR (δ, ppm) | C=O: ~170; Aromatic: ~135[5] | C=O: ~170; Aromatic: ~138, 128 | C=O: ~169; Vinyl C: ~130-135 |
| ¹¹B NMR (δ, ppm) | ~25-30 | ~25-30 | ~20-25 |
| FT-IR (cm⁻¹) | C=O stretch: ~1740; B-O stretch: ~1370 | C=O stretch: ~1740; B-O stretch: ~1375 | C=O stretch: ~1735; C=C stretch: ~1630; B-O stretch: ~1360 |
Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.
Detailed Experimental Protocols
General Synthesis Protocol
The synthesis of these derivatives is reliably achieved through a condensation reaction. The rationale for this one-pot approach is its efficiency and the thermodynamic favorability of forming the stable bicyclic MIDA boronate.
-
Reagents: To a round-bottom flask, add the corresponding boronic acid (1.0 eq), N-methyliminodiacetic acid (1.05 eq)[10], and a suitable solvent (e.g., Toluene or a 1:1 mixture of Toluene/THF).
-
Dehydration: Equip the flask with a Dean-Stark apparatus to azeotropically remove water, which drives the reaction to completion.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[11]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography on silica gel to yield the pure dioxazaborocane derivative.
Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR provides the fundamental framework of the molecule.[12][13]
-
Sample Prep: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire a proton spectrum. This confirms the presence and integration of key protons: the aromatic or vinyl protons, the diastereotopic methylene protons of the MIDA backbone (appearing as distinct doublets), and the N-methyl singlet.[5]
-
¹³C NMR: Acquire a carbon spectrum. This identifies the carbonyl carbons, aromatic/vinyl carbons, methylene carbons, and the N-methyl carbon, confirming the carbon skeleton.[11]
-
¹¹B NMR: Acquire a boron-11 spectrum. This is crucial for confirming the coordination state of the boron atom.[12] A chemical shift in the range of 20-30 ppm is indicative of a tetracoordinate boron center, confirming the formation of the stable MIDA ester, as opposed to a trigonal planar boronic acid.[12]
B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is a rapid and effective technique for confirming the presence of key functional groups.
-
Sample Prep: Prepare a KBr pellet containing ~1% w/w of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Confirm the presence of a strong carbonyl (C=O) stretching band around 1735-1745 cm⁻¹. The broad and strong band around 1360-1380 cm⁻¹ is characteristic of the B-O stretching vibration, providing evidence for the dioxazaborocane ring formation.[14]
C. Mass Spectrometry (MS) MS provides the definitive molecular weight of the compound.
-
Sample Prep: Prepare a dilute solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Analysis: Use Electrospray Ionization (ESI) or another soft ionization technique to obtain the mass spectrum.
-
Interpretation: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) to confirm that the molecular weight matches the theoretical value of the target structure.
Single-Crystal X-ray Diffraction Protocol
This is the gold standard for unambiguous structural determination, providing precise 3D atomic coordinates.[15][16][17]
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (typically 100 K) using a monochromatic X-ray source.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or other established algorithms. Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and torsion angles.[17][18] This method provides indisputable proof of the bicyclic structure and the coordination at the boron center.
Conclusion
The structural confirmation of this compound and its derivatives is a multi-faceted process that relies on the convergence of evidence from synthesis, spectroscopy, and X-ray crystallography. While spectroscopic methods like NMR and FT-IR provide essential information about the molecular framework and functional groups, single-crystal X-ray diffraction remains the definitive technique for elucidating the precise three-dimensional structure. The comparison between the parent phenyl compound and its substituted derivatives demonstrates that while the core dioxazaborocane structure remains robust, substitutions on the periphery can be clearly identified and characterized by shifts in spectroscopic data. This comprehensive approach ensures the scientific integrity required for advancing these promising compounds in drug development and materials science.
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- SUPPLEMENTARY M
- 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored.
- Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta.
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2024, October 13).
- 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)
- X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Deriv
- Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS: 109737-57-7). As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of the chemical reagents we employ. This document is structured to provide not just procedural instructions, but a deep, scientifically-grounded understanding of why these steps are critical. The core principle of this protocol is risk mitigation through containment and professional disposal, reflecting the established toxicological profile of the compound.
Hazard Assessment: Understanding the Compound
This compound, also known as Phenylboronic acid MIDA ester, is a stable organoboron compound widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] While its MIDA (N-methyliminodiacetic acid) ligand confers significant hydrolytic stability compared to free boronic acids, it is not benign.[1] The primary hazard, as identified by the Globally Harmonized System (GHS), is acute oral toxicity.
Safety Data Sheets (SDS) classify this compound as Acutely Toxic (Oral, Category 3), carrying the H301 hazard statement: "Toxic if swallowed".[2][3] This classification necessitates a disposal protocol that prevents any possibility of accidental ingestion or environmental release. In-lab neutralization or degradation is not recommended without a validated and peer-reviewed protocol specific to this compound, as incomplete reactions could generate unknown, potentially hazardous byproducts. Therefore, the safest and most compliant approach is to manage all waste streams containing this compound as hazardous chemical waste.
| Hazard Identification | Data | Source(s) |
| GHS Classification | Acute Toxicity, Oral, Category 3 | [2][3] |
| Signal Word | Danger | [2] |
| Hazard Statement | H301: Toxic if swallowed | [2][3] |
| Key Precautionary Statements | P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P405: Store locked up.P501: Dispose of contents/container to an approved waste disposal plant. | [2][4] |
Core Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making process and procedural flow for managing waste generated from this compound. This workflow ensures that all contaminated materials are handled safely and segregated correctly.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Disposal
This protocol must be executed in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as solid hazardous waste after handling the compound.[5]
-
Body Protection: A standard laboratory coat is required.
Protocol for Unused Reagent and Contaminated Solids
This waste stream includes any unused or expired solid reagent, as well as disposable materials that have come into direct contact with it (e.g., weighing paper, contaminated gloves, bench protectors).
-
Prepare a Designated Waste Container: Obtain a clearly labeled, sealable container designated for "Solid Hazardous Waste" or, more specifically, "Solid Organoboron Waste." The container must be in good condition with a tightly fitting lid.[6]
-
Transfer Waste: Carefully transfer all solid waste into the designated container. Avoid generating dust.
-
Seal and Store: Securely seal the container. Wipe the exterior of the container to remove any potential contamination. Store it in a designated satellite accumulation area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) office.[6]
Protocol for Empty Reagent Containers
Empty containers are not truly empty; they retain chemical residues and must be decontaminated before they can be disposed of as non-hazardous waste.[7]
-
Initial Rinse: In a fume hood, rinse the empty container three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).[6]
-
Collect Rinse Solvent (Rinsate): Crucially, all three rinses must be collected as hazardous waste. [6][7] Pour the rinsate into a separate, clearly labeled hazardous waste container for flammable liquids. Never pour the rinsate down the drain.
-
Decontaminate and Dry: After the triple rinse, allow the container to air dry completely in the fume hood.
-
Final Disposal of Container: Once the container is completely dry, deface or remove the original chemical label to prevent misidentification. The clean, dry container can now be disposed of in the appropriate laboratory recycling stream (e.g., glass or plastic).[6]
Trustworthiness and Self-Validation
This protocol is built on the foundational principle of "containment is control." By treating all materials that have contacted this compound as hazardous waste, we eliminate the risks associated with in-lab chemical treatments. The procedure is self-validating because it does not rely on the successful completion of a chemical reaction for safety. The waste is securely contained from the point of generation to its final destruction by a licensed disposal facility, a method mandated by the P501 precautionary statement.[2] Adherence to this protocol ensures compliance with institutional and regulatory standards for hazardous waste management.
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Comprehensive Handling Guide: Personal Protective Equipment for 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione
This document provides a detailed protocol for the safe handling of 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS No. 109737-57-7), a compound also known as Phenylboronic Acid MIDA Ester.[1][2] As a stable, solid precursor to boronic acids, it is increasingly utilized in medicinal chemistry and organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] However, its handling requires a thorough understanding of its toxicological profile to ensure the safety of all laboratory personnel. The primary, non-negotiable hazard associated with this compound is its acute oral toxicity.[3][4] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.
Core Hazard Assessment: Understanding the Risk
The foundation of any safety protocol is a clear-eyed assessment of the material's intrinsic hazards. For this compound, the Globally Harmonized System (GHS) classification is unambiguous.
Primary Hazard: Acute Oral Toxicity
The compound is classified under GHS with the hazard statement H301: Toxic if swallowed .[3][4] This classification is critical; it indicates that a small amount of the substance, if ingested, can cause serious health effects or be fatal. The signal word "Danger" underscores this severity.[3][4] All handling procedures must be designed around the primary goal of preventing ingestion, which can occur not only through direct means but also through cross-contamination of surfaces and subsequent hand-to-mouth contact.
Associated Potential Hazards
While oral toxicity is the documented primary hazard, prudent laboratory practice, especially when dealing with novel or specialized reagents, involves anticipating other potential risks based on analogous compounds. Boronic acids and their derivatives can cause skin, eye, and respiratory irritation.[5][6] Therefore, this guide adopts a conservative approach, recommending comprehensive protection against all potential routes of exposure. All chemical products should be treated with the recognition of potentially having unknown hazards.[7]
Table 1: GHS Hazard Identification
| Category | Information | Source |
|---|---|---|
| Pictogram | 💀 | [3] |
| Signal Word | Danger | [3][4] |
| Hazard Statement | H301: Toxic if swallowed | [3][4] |
| Precautionary Statements | P264, P270, P301+P310, P405, P501 |[3] |
Mandatory Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a checklist but a system of barriers designed to protect you from the specific hazards identified above. Each component has a distinct purpose.
Table 2: Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Rationale (The "Why") |
|---|---|---|
| Eye Protection | Chemical safety goggles and a full-face shield. | Causality : The compound is a solid powder, which can become airborne during transfer, posing a particle hazard to the eyes. A face shield provides a secondary barrier against splashes that may occur if the compound is used in solution, protecting the entire face from contact.[5][7][8] |
| Hand Protection | Chemically resistant nitrile gloves (minimum thickness of 4 mil). | Causality : Nitrile gloves provide excellent protection against incidental contact with a wide range of chemicals and prevent skin contact.[8] Given the potential for skin irritation, this barrier is crucial. Gloves must be inspected for defects before use and changed immediately upon contamination to prevent the glove itself from becoming a source of exposure.[7] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat, long pants, and fully enclosed, chemically resistant footwear. | Causality : This combination protects the skin on the torso, arms, and legs from accidental spills and dust contamination.[8] Open-toed shoes or perforated footwear are strictly prohibited as they offer no protection from spills.[9] |
| Respiratory Protection | A NIOSH/MSHA-approved N95 (or higher) respirator. | Causality : As a solid, this compound presents a significant risk of inhalation of fine dust particles during weighing and transfer.[8] An N95 respirator is the minimum requirement to filter these particles and prevent irritation of the respiratory tract and inadvertent ingestion via the mucociliary escalator. All handling of the solid compound must be performed within a certified chemical fume hood to provide a primary engineering control for containment. [5] |
Procedural Workflow for Safe Handling
Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring that safety protocols are self-validating. The following diagram and steps outline the process from preparation to disposal.
Figure 1: Step-by-step workflow for the safe handling of this compound.
Emergency Response & First Aid
Preparedness is a key component of safety. In the event of an exposure, immediate and correct action is critical.
-
If Swallowed: This is the most severe risk. Immediately call a POISON CENTER or doctor. [3] Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Show the Safety Data Sheet to the medical personnel.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[3]
-
In Case of Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water.[3] Consult a physician if irritation develops.
-
If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration. Consult a physician.[3]
Waste Disposal Plan
Due to its toxicity and the potential environmental impact of organoboron compounds, all waste generated from handling this compound must be treated as hazardous waste.[10]
-
Segregation: All contaminated materials, including disposable gloves, weigh boats, paper towels, and empty containers, must be collected separately from regular laboratory trash.[11]
-
Containment: Place all solid waste into a clearly labeled, sealable hazardous waste container. The label should read "Hazardous Waste" and include the full chemical name.
-
Disposal: Do not dispose of this chemical down the drain or in standard trash.[11][12] Arrangements must be made with your institution's Environmental Health & Safety (EHS) office or a licensed chemical disposal company for proper disposal in accordance with all local, state, and federal regulations.
By integrating this comprehensive understanding of the hazards with strict adherence to the prescribed PPE, handling, and disposal protocols, researchers can confidently and safely utilize this compound in their work.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
